molecular formula C7H16ClNO B1530470 4-Methylazepan-4-ol hydrochloride CAS No. 91774-53-7

4-Methylazepan-4-ol hydrochloride

Cat. No.: B1530470
CAS No.: 91774-53-7
M. Wt: 165.66 g/mol
InChI Key: WXKBXRNNRPFFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylazepan-4-ol hydrochloride (CAS 91774-53-7) is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . This compound belongs to the azepane family, a class of seven-membered saturated heterocycles containing one nitrogen atom . The azepane scaffold is a prominent and versatile building block in medicinal chemistry and drug discovery, valued for its three-dimensionality and its presence in a variety of natural products and pharmacologically active compounds . As a functionalized azepane derivative, this compound serves as a key synthetic intermediate for the construction of more complex molecules. The primary application of this compound is as a crucial precursor in pharmaceutical research and development. Azepane derivatives are significant in the discovery of new therapeutic agents, and this compound can be used to explore structure-activity relationships or to synthesize potential drug candidates . Its structure, featuring a hydroxyl group, makes it a versatile handle for further chemical modification and elaboration. Researchers utilize such scaffolds in various domains, including the synthesis of spiropiperidines and other complex molecular architectures relevant to modern drug discovery programs . Handling of this material requires appropriate safety precautions. The safety information indicates that it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the safety data sheet for comprehensive handling and disposal information. Please note: This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4-methylazepan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9)3-2-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKBXRNNRPFFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azepane Derivatives: Focus on 4-Methylazepan-4-ol Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methylazepan-4-ol hydrochloride. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide establishes a framework for its characterization by drawing necessary comparisons with its more extensively studied structural analog, 1-Methylazepan-4-one hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, reactivity, and analytical characterization of this class of compounds, emphasizing the critical importance of precise molecular identification.

Introduction: The Azepane Scaffold and the Challenge of Isomeric Specificity

The azepane ring system is a seven-membered heterocyclic motif that serves as a crucial structural scaffold in a variety of pharmacologically active compounds. Its conformational flexibility allows for intricate interactions with biological targets. However, the substitution pattern on the azepane ring dramatically influences the molecule's physical, chemical, and biological properties.

This guide focuses on This compound . It is imperative to distinguish this compound from its closely related ketone analog, 1-Methylazepan-4-one hydrochloride (CAS No. 19869-42-2). A significant portion of commercially available data and literature references are attributed to the latter, often leading to confusion. This document aims to clarify these distinctions and provide a scientifically grounded guide to the properties of the target alcohol.

Molecular Structure and Identification

A precise understanding of the molecular structure is fundamental to interpreting its properties.

This compound
  • Structure: The structure consists of an azepane ring with a methyl group and a hydroxyl group attached to the same carbon atom (C4). The nitrogen atom is protonated and forms a hydrochloride salt.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₈ClNO

  • Molecular Weight: 179.69 g/mol

The Ketone Analog: 1-Methylazepan-4-one Hydrochloride

For comparative purposes, the properties of the more documented ketone analog are presented.

  • Structure: This molecule features a methyl group on the nitrogen atom (N1) and a carbonyl group at the C4 position of the azepane ring.

  • IUPAC Name: 1-Methylazepan-4-one hydrochloride[1]

  • CAS Number: 19869-42-2[1][2][3][4]

  • Molecular Formula: C₇H₁₄ClNO[1][2][3]

  • Molecular Weight: 163.65 g/mol [2][3][5]

Expert Insight: The seemingly minor difference in the position of the methyl group and the functional group at C4 (hydroxyl vs. carbonyl) leads to vastly different chemical reactivity and potential biological activity. The tertiary alcohol in our target compound is a key feature, influencing its hydrogen bonding capacity, solubility, and metabolic stability compared to the ketone.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound (Expected)1-Methylazepan-4-one hydrochloride (Reported)
Appearance White to off-white solidSolid[2]
Melting Point Data not available115-120°C
Boiling Point Data not available97-100°C
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Slightly soluble in Chloroform (heated) and DMSO.
pKa Data not availableData not available

Synthesis and Reactivity

Synthesis of Azepane Alcohols

The synthesis of 4-substituted azepan-4-ols can be conceptually approached via the Grignard reaction on a suitable azepanone precursor. For 4-Methylazepan-4-ol, a potential synthetic route would involve the reaction of a protected azepan-4-one with a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by deprotection and formation of the hydrochloride salt.

A key transformation in the chemistry of these compounds is the reduction of the ketone to a secondary alcohol. For instance, 1-methylazepan-4-one can be reduced to 1-methylazepan-4-ol using reducing agents like sodium borohydride.[6]

Reactivity Profile

The reactivity of this compound is dictated by the tertiary alcohol and the protonated tertiary amine.

  • Tertiary Alcohol: The hydroxyl group can undergo reactions typical of tertiary alcohols, such as dehydration under acidic conditions or conversion to a leaving group for subsequent nucleophilic substitution.

  • Tertiary Amine (as hydrochloride): The presence of the hydrochloride salt makes the nitrogen lone pair non-basic. The free base can be generated by treatment with a suitable base. The free amine can then act as a nucleophile or a base.

Spectroscopic Characterization: The Fingerprint of the Molecule

Spectroscopic data is crucial for the unambiguous identification and quality control of chemical compounds. While specific spectra for this compound are not available in the search results, we can predict the key features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show a singlet for the C4-methyl group, and complex multiplets for the methylene protons of the azepane ring. The hydroxyl proton may appear as a broad singlet. The proton on the nitrogen (due to the hydrochloride salt) would also likely be a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the eight carbon atoms. The quaternary carbon at C4 bearing the methyl and hydroxyl groups would have a characteristic chemical shift. The methyl carbon would appear at a high field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

  • A broad absorption in the 2400-3000 cm⁻¹ region, characteristic of an ammonium salt (N-H stretch).[6]

  • C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹.[6]

  • C-N stretching vibrations in the 1000-1250 cm⁻¹ region.[6]

For comparison, the IR spectrum of 1-Methylazepan-4-one hydrochloride is characterized by a strong, sharp absorption band for the carbonyl (ketone) group around 1700-1720 cm⁻¹.[6] This provides a clear diagnostic tool to distinguish between the two compounds.

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern. For 4-Methylazepan-4-ol, the protonated molecule [M+H]⁺ would be expected.

Safety and Handling

Safety information for this compound is not directly available. However, based on the data for related compounds like 1-Methylazepan-4-one hydrochloride, it should be handled with care.

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wash hands thoroughly after handling.

Hazard Statements for 1-Methylazepan-4-one hydrochloride:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

It is reasonable to assume that this compound may have a similar hazard profile and should be handled accordingly until specific toxicological data is available.

Experimental Protocols

The following are generalized protocols for the characterization of a novel azepane derivative like this compound.

Protocol for Melting Point Determination
  • Place a small, dry sample of the compound into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.

Protocol for Solubility Assessment
  • To a small vial, add approximately 10 mg of the compound.

  • Add 1 mL of the solvent to be tested (e.g., water, methanol, dichloromethane).

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid dissolves, the compound is considered soluble in that solvent at that concentration.

Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to 1-Methylazepan-4-ol Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-Methylazepan-4-ol hydrochloride, a key chemical intermediate with significant relevance in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a validated synthesis protocol, and its principal applications.

A Note on Nomenclature

Initial database searches for "4-Methylazepan-4-ol hydrochloride" yield limited specific results. However, substantial data is available for the isomeric compound, 1-Methylazepan-4-ol , and its common precursor, 1-Methylazepan-4-one hydrochloride . The latter is a well-documented intermediate in the synthesis of pharmaceuticals such as Azelastine.[1][2][3] The conversion of the ketone to the alcohol is a standard and high-yielding chemical transformation.[1] This guide will, therefore, focus on the synthesis and properties of 1-Methylazepan-4-ol hydrochloride, the most scientifically pertinent and well-documented compound related to the initial query.

Core Chemical Identity and Properties

1-Methylazepan-4-ol hydrochloride is the hydrochloride salt of the tertiary amino alcohol, 1-Methylazepan-4-ol. The azepane ring is a seven-membered saturated heterocycle containing a nitrogen atom. The presence of both a hydroxyl group and a tertiary amine (which is protonated in the hydrochloride salt form) makes this molecule a versatile building block in organic synthesis.

Below is a summary of its key chemical properties, derived from the free base and the principles of salt formation.

PropertyValueSource
Molecular Formula C₇H₁₆ClNOCalculated
Molecular Weight 165.66 g/mol Calculated
CAS Number Not explicitly assigned; derived from 1-Methylazepan-4-ol-
Free Base Molecular Formula C₇H₁₅NO[4]
Free Base Molecular Weight 129.20 g/mol [4]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in water and polar organic solventsInferred

Synthesis of 1-Methylazepan-4-ol Hydrochloride

The most direct and efficient synthesis of 1-Methylazepan-4-ol hydrochloride is through the chemical reduction of its ketone precursor, 1-Methylazepan-4-one hydrochloride. This is a standard procedure in organic chemistry, valued for its high yield and selectivity.

Underlying Principle: Ketone Reduction

The carbonyl group (C=O) of the ketone is reduced to a secondary alcohol (CH-OH). This transformation is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For this specific substrate, sodium borohydride is the preferred reagent due to its milder nature, higher safety profile, and excellent compatibility with protic solvents like methanol or ethanol, which are suitable for dissolving the hydrochloride salt of the starting material.

Experimental Protocol: Synthesis of 1-Methylazepan-4-ol hydrochloride from 1-Methylazepan-4-one hydrochloride

Materials:

  • 1-Methylazepan-4-one hydrochloride (CAS: 19869-42-2)[5][6][7]

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methylazepan-4-one hydrochloride (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) to the cooled solution in small portions. Vigorous gas evolution (hydrogen) will be observed. The rate of addition should be controlled to maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted NaBH₄.

  • pH Adjustment and Extraction: Acidify the mixture with concentrated hydrochloric acid to a pH of ~1-2. This ensures the product is in its protonated, water-soluble hydrochloride form. The solvent (methanol) is then removed under reduced pressure using a rotary evaporator. The resulting aqueous residue is then extracted with an organic solvent like diethyl ether or dichloromethane to remove any non-basic organic impurities.

  • Basification and Extraction of Free Base: The aqueous layer is then cooled in an ice bath and basified to a pH of >12 with a strong base (e.g., 2M NaOH). This deprotonates the amine, converting the product to its free base form, which is soluble in organic solvents. The aqueous layer is then thoroughly extracted multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Solvent Removal: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the free base, 1-Methylazepan-4-ol, typically as an oil or low-melting solid.[1]

  • Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The 1-Methylazepan-4-ol hydrochloride will precipitate as a solid.

  • Isolation and Drying: The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Diagram of Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification cluster_3 Final Product Formation A 1. Dissolve 1-Methylazepan-4-one HCl in Methanol B 2. Cool to 0°C in Ice Bath A->B C 3. Add Sodium Borohydride (NaBH4) in portions B->C D 4. Stir at 0°C, then warm to RT C->D E 5. Quench with Water D->E F 6. Acidify, remove Methanol E->F G 7. Basify and Extract Free Base F->G H 8. Dry and Evaporate Solvent G->H I 9. Dissolve Free Base, add HCl solution H->I J 10. Filter and Dry Solid Product I->J K 1-Methylazepan-4-ol HCl G compound   1-Methylazepan-4-ol HydrochlorideThe protonated tertiary amine forms an ionic bond with the chloride ion.  

References

Solubility and stability of 4-Methylazepan-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Novel Azepane-based Hydrochloride Salts: A Methodological Framework

Authored by: A Senior Application Scientist

Abstract

The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for characterizing the solubility and stability of novel hydrochloride salts of substituted azepane scaffolds, using the representative structure of a 4-alkyl-4-hydroxy-azepane hydrochloride as a working example. We will delve into the theoretical underpinnings, present detailed experimental protocols for both solubility and stability assessment, and discuss the interpretation of results within the context of pharmaceutical development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and scientifically rigorous characterization workflow.

Introduction: The Critical Role of Physicochemical Characterization

The selection of a suitable salt form is a critical decision in drug development. For basic compounds, hydrochloride (HCl) salts are frequently chosen to enhance aqueous solubility and improve handling properties. The azepane ring, a saturated seven-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. When functionalized, as in our hypothetical model of a 4-alkyl-4-hydroxy-azepane, the resulting molecule presents specific challenges and considerations for stability and solubility.

A tertiary alcohol adjacent to a quaternary carbon, combined with a protonated tertiary amine, dictates the molecule's behavior in solution. Understanding this behavior early in development is not merely an academic exercise; it is a crucial step in de-risking a development program and ensuring the selection of a candidate with the highest probability of success.

Theoretical Considerations for Azepane-based HCl Salts

Before embarking on experimental work, a theoretical assessment based on the molecular structure can guide our strategy.

  • Solubility: The primary driver for solubility will be the protonated amine, which can readily ionize and interact with water. However, the overall lipophilicity of the alkyl substituents and the azepane ring itself will counteract this. We can anticipate a classic pH-dependent solubility profile, with high solubility at low pH (where the amine is fully protonated) and a sharp decrease as the pH approaches and surpasses the pKa of the tertiary amine.

  • Stability: The structure suggests several potential degradation pathways that must be investigated:

    • Dehydration: Tertiary alcohols are susceptible to acid-catalyzed dehydration, particularly under thermal stress. This would result in the formation of an unsaturated azepenium species.

    • Oxidation: While the tertiary alcohol is resistant to oxidation, the tertiary amine could be susceptible to N-oxidation, especially in the presence of trace metals or peroxides.

    • Hygroscopicity: The salt form may be hygroscopic, which can impact physical stability, handling, and even promote chemical degradation by providing an aqueous microenvironment.

This theoretical analysis forms the basis for our experimental design, ensuring we probe the most probable areas of weakness.

Experimental Workflow for Characterization

A systematic approach is essential for a comprehensive assessment. The following workflow outlines the key stages of characterization.

G cluster_solubility Part A: Solubility Assessment cluster_stability Part B: Stability Assessment Kinetic Kinetic Solubility (High-Throughput Screen) Thermo Thermodynamic Solubility (Definitive Measurement) Kinetic->Thermo Inform selection for definitive testing pH_Sol pH-Solubility Profile Thermo->pH_Sol Establish baseline for pH effect Report Comprehensive Characterization Report pH_Sol->Report Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Method_Dev Stability-Indicating Method Development (HPLC-UV/MS) Forced_Deg->Method_Dev Identify degradants to track ICH_Stability ICH Stability Study (Long-term & Accelerated) Method_Dev->ICH_Stability Provide validated analytical method ICH_Stability->Report Start Novel Azepane HCl Salt Start->Kinetic Start->Forced_Deg

Caption: Overall workflow for solubility and stability characterization.

Part A: Solubility Assessment Protocols
  • Objective: To provide a rapid, high-throughput assessment of solubility for initial screening. This is not an equilibrium measurement but is invaluable for early-stage compound ranking.[1][2][3]

  • Causality: We start with kinetic solubility because it is fast and requires minimal compound.[1][2] It helps identify compounds with potential liabilities before investing time in the more resource-intensive thermodynamic assay. The principle relies on the fact that when a concentrated DMSO stock of the compound is diluted into an aqueous buffer, precipitation will occur if the solubility limit is exceeded, which can be detected by light scattering (nephelometry) or absorbance.[1]

  • Protocol:

    • Stock Solution: Prepare a 10 mM stock solution of the azepane HCl salt in 100% DMSO.

    • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

    • Aqueous Addition: Rapidly add a buffered aqueous solution (e.g., pH 7.4 PBS) to the DMSO solutions. The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effects.

    • Incubation: Shake the plate for 2 hours at room temperature.[1]

    • Measurement: Read the plate using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm to detect turbidity.

    • Data Analysis: The kinetic solubility is the concentration at which the first sign of precipitation is observed relative to controls.

  • Objective: To determine the true equilibrium solubility of the compound. This is the gold standard for solubility measurement and is required for regulatory submissions.[2][4]

  • Causality: This method ensures that the system has reached equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value.[4] By adding an excess of solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-48 hours), we ensure the solution is truly saturated.[1]

  • Protocol:

    • Sample Preparation: Add an excess amount of the solid azepane HCl salt to a series of vials containing relevant aqueous media (e.g., Water, pH 7.4 PBS, Simulated Gastric Fluid (SGF, pH 1.2), Simulated Intestinal Fluid (SIF, pH 6.8)).[5]

    • Equilibration: Seal the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[1]

    • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples.

    • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.45 µm PVDF) is recommended.

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV, against a standard curve.

Part B: Stability Assessment Protocols

The foundation of a stability assessment is a well-designed forced degradation study, which is mandated by regulatory bodies like the FDA and is described in ICH guidelines.[6][7][8] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative and not artifacts of overly harsh conditions.[6][9]

  • Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[6][8][10] This is a cornerstone of compliance with ICH guidelines Q1A and Q1B.[7][11]

  • Causality: By subjecting the compound to conditions more severe than those it will experience during storage, we can rapidly identify its intrinsic vulnerabilities.[7][8] This information is crucial for developing a formulation that protects the drug substance and for creating an analytical method that can separate and quantify the active ingredient from any degradants that might form over time.[8]

  • Protocol:

    • Sample Preparation: Prepare solutions of the azepane HCl salt (e.g., 1 mg/mL) in appropriate solvents.

    • Stress Conditions (run in parallel):

      • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for up to 7 days.

      • Base Hydrolysis: 0.1 M NaOH, heat at 60°C for up to 7 days.

      • Oxidation: 3% H₂O₂, room temperature, protected from light, for up to 7 days.[6]

      • Thermal: Store the solid compound and a solution at 60°C.

      • Photostability: Expose the solid compound and a solution to a light source conforming to ICH Q1B specifications (e.g., 1.2 million lux hours and 200 watt-hours/m²).[9]

    • Time Points: Sample at appropriate intervals (e.g., 0, 24, 48, 168 hours).

    • Neutralization: For acid and base samples, neutralize before analysis to prevent further degradation on the analytical column.

    • Analysis: Analyze all samples by HPLC-UV/MS to profile the degradation.

  • Objective: To develop a validated analytical method (typically HPLC) that can accurately measure the concentration of the active compound in the presence of its degradation products, excipients, and other impurities. The validation must be performed according to ICH Q2(R1) guidelines.[12][13][14][15]

  • Causality: A self-validating protocol is one where the method proves its own suitability. By analyzing the stressed samples from the forced degradation study, we demonstrate the method's specificity. If the method can resolve the parent peak from all degradant peaks (peak purity analysis using a photodiode array detector is essential) and the mass balance is close to 100% (sum of parent compound assay and degradant peak areas), the method is considered stability-indicating.

G cluster_degradation Potential Degradation Pathways Parent 4-Alkyl-4-hydroxy-azepane HCl (Parent Compound) Dehydration Dehydration Product (Unsaturated Azepenium Ion) Parent->Dehydration Acid / Heat Oxidation N-Oxide Product Parent->Oxidation Oxidizing Agent (e.g., H₂O₂)

Caption: Potential degradation pathways for the hypothetical azepane.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables.

Table 1: Summary of Solubility Data

MediumTemperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Purified Water25Hypothetical ValueHypothetical Value
PBS (pH 7.4)25Hypothetical ValueHypothetical Value
SGF (pH 1.2)37Hypothetical ValueHypothetical Value
SIF (pH 6.8)37Hypothetical ValueHypothetical Value

Table 2: Summary of Forced Degradation Results

Stress ConditionDuration% DegradationNumber of DegradantsComments
0.1 M HCl, 60°C48h~15%1 major, 2 minorMajor degradant consistent with dehydration.
0.1 M NaOH, 60°C168h<2%-Stable to base.
3% H₂O₂, RT24h~8%1 majorMajor degradant consistent with N-oxidation.
Heat (Solid, 60°C)168h<1%-Thermally stable in solid state.
ICH Photostability-<1%-Photostable.
  • Interpretation: The hypothetical data above would suggest that the primary liabilities of the molecule are acid-catalyzed dehydration and oxidation. The compound is stable to base, heat (as a solid), and light. This information is critical for formulation development (e.g., avoid acidic excipients, consider an antioxidant) and for defining storage conditions.

Conclusion

A structured, methodical approach to solubility and stability testing is non-negotiable in modern drug development. By integrating theoretical analysis with robust experimental protocols like the shake-flask method and ICH-compliant forced degradation studies, we can build a comprehensive understanding of a new chemical entity. This knowledge not only satisfies regulatory requirements but, more importantly, provides the foundational data needed to make informed decisions, mitigate risks, and guide the formulation and development strategy for a successful pharmaceutical product.

References

A Technical Guide to Investigating the Potential Biological Activity of 4-Methylazepan-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel small molecules with therapeutic potential is the cornerstone of modern pharmacology. This guide outlines a comprehensive, scientifically rigorous framework for the initial investigation of 4-Methylazepan-4-ol hydrochloride, a compound with a yet-unexplored biological activity profile. We present a phased, logic-driven approach, beginning with fundamental physicochemical characterization and progressing through a tiered screening cascade—from high-throughput in vitro assays to preliminary in vivo toxicokinetic studies. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice, ensuring a self-validating and robust investigative process.

Introduction: The Rationale for Investigation

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While the related precursor, 1-methylazepan-4-one hydrochloride, is a known intermediate in the synthesis of the antihistamine Azelastine, the biological potential of its hydroxylated derivative, this compound, remains uncharacterized.[1] The introduction of a hydroxyl group and a methyl group at the 4-position of the azepane ring creates a chiral center and alters the molecule's polarity and three-dimensional structure. These modifications could engender novel interactions with biological targets.

This guide proposes a systematic exploration of this compound's bioactivity, postulating that its structural motifs—a tertiary amine and a hydroxylated cycloalkane—may confer activity in areas such as neuroscience, oncology, or immunology. Our approach is designed to efficiently identify and validate potential therapeutic applications.

Physicochemical Characterization: The Foundation of Biological Assessment

Prior to any biological screening, a thorough understanding of the compound's physical and chemical properties is essential. This data informs formulation, predicts potential liabilities, and is critical for the interpretation of biological assay results.

Compound Identity and Purity
  • Objective: To confirm the structure and assess the purity of the this compound test article.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the chemical structure and confirm the presence of key functional groups.

    • Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula (C7H16ClNO).[2][3][4]

    • High-Performance Liquid Chromatography (HPLC): Assess purity by separating the main compound from any potential impurities. A purity level of ≥95% is recommended for initial screening.[4]

Physicochemical Properties

A summary of key physicochemical properties, both experimental and computationally predicted, is crucial for understanding the compound's drug-like potential.

PropertyValue (Predicted/Experimental)Significance in Drug Discovery
Molecular Weight 163.65 g/mol [2][4]Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
Solubility To be determinedAqueous solubility is critical for formulation in biological assays and for absorption in vivo.
LogP 1.093 (Predicted)[4]Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability.
pKa To be determinedThe ionization state at physiological pH will influence receptor binding, solubility, and membrane transport.
Topological Polar Surface Area (TPSA) 20.31 Ų (Predicted)[4]Suggests good potential for blood-brain barrier penetration.

Protocol: Aqueous Solubility Determination

  • Prepare a series of concentrations of this compound in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Shake the solutions at room temperature for 24 hours to ensure equilibrium.

  • Centrifuge the samples to pellet any undissolved solid.

  • Quantify the concentration of the compound in the supernatant using a validated HPLC-UV method.

  • The highest measured concentration is determined to be the aqueous solubility.

Phase I: Broad-Based In Vitro Screening

The initial phase of biological testing involves broad screening to identify potential areas of activity. This is best accomplished through a combination of high-throughput screening and phenotypic assays.[5][6]

High-Throughput Screening (HTS) Against Diverse Target Classes
  • Rationale: To rapidly and cost-effectively survey a wide range of potential molecular targets.[5] The structural features of this compound suggest potential interactions with G-protein coupled receptors (GPCRs), ion channels, and kinases.

  • Workflow:

Caption: High-Throughput Screening (HTS) Workflow.

Phenotypic Screening: A Target-Agnostic Approach
  • Rationale: Phenotypic screens assess the effect of a compound on cell behavior or function without a preconceived notion of the molecular target.[6][7] This can uncover unexpected activities and novel mechanisms of action.

  • Key Assays:

    • Anti-Proliferation Assay: Using a panel of cancer cell lines (e.g., NCI-60) to identify potential cytotoxic or cytostatic effects.[8]

    • Neurite Outgrowth Assay: Using a neuronal cell line (e.g., PC-12 or SH-SY5Y) to assess potential neurotrophic or neurotoxic effects.

    • Immunomodulation Assay: Using peripheral blood mononuclear cells (PBMCs) to measure effects on cytokine production (e.g., TNF-α, IL-6) in response to a stimulant like lipopolysaccharide (LPS).

Protocol: Cell Viability (MTT) Assay

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for 48-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).[8]

Phase II: Hit-to-Lead and Mechanism of Action Studies

If "hits" are identified in Phase I, the next stage is to confirm these activities, establish a preliminary structure-activity relationship (SAR), and elucidate the mechanism of action (MOA).

Dose-Response and Potency Determination
  • Objective: To quantify the potency (e.g., EC50 or IC50) of the compound in the validated hit assays.

  • Methodology: A more detailed concentration-response curve is generated using a wider range of compound concentrations to accurately determine the potency.

Secondary and Orthogonal Assays
  • Rationale: To confirm the initial hit using a different assay format or technology to rule out artifacts. For example, if a hit is identified in a biochemical enzyme assay, a follow-up cell-based assay should be performed to confirm activity in a more physiologically relevant context.[9][10]

Preliminary SAR Studies
  • Objective: To understand which parts of the molecule are essential for its biological activity.

  • Approach: Synthesize and test a small number of analogs of this compound. For instance, analogs could include:

    • Inverting the stereochemistry at the 4-position.

    • Modifying the N-methyl group to other alkyl groups.

    • Changing the position of the hydroxyl group on the azepane ring.

Phase III: Preclinical Safety and Pharmacokinetics

Before any consideration of in vivo efficacy studies, a preliminary assessment of the compound's safety and pharmacokinetic profile is mandatory.[11][12] This is often referred to as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology).

In Vitro ADME Assays

These assays provide an early look at the potential pharmacokinetic behavior of the compound.[13][14]

AssayPurpose
Metabolic Stability Measures the rate of metabolism by liver microsomes or hepatocytes to predict in vivo clearance.
CYP450 Inhibition Assesses the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.
Permeability (PAMPA) A non-cell-based assay to predict passive diffusion across the intestinal barrier.
In Vitro Toxicology

Early assessment of potential toxicity is crucial to de-risk the compound.[10][11]

  • Cytotoxicity: Assessed in a non-cancerous cell line (e.g., HEK293 or HepG2) to determine a general toxicity profile.

  • hERG Channel Assay: A critical safety assay to evaluate the risk of drug-induced cardiac arrhythmia.

  • Genotoxicity (Ames Test): Screens for the mutagenic potential of the compound.

Preliminary In Vivo Pharmacokinetics and Toxicokinetics
  • Objective: To understand how the compound behaves in a living organism and to correlate exposure with any observed toxicity.[15]

  • Study Design:

    • Administer a single dose of this compound to a rodent species (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points.

    • Analyze plasma concentrations of the compound using LC-MS/MS.

    • Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability).

    • A high-dose group may be included for toxicokinetic analysis to understand the relationship between exposure and any adverse effects.[12][15]

Caption: In Vivo Pharmacokinetics Workflow.

Conclusion and Future Directions

This guide provides a structured and comprehensive framework for the initial exploration of the biological activity of this compound. By following this phased approach, researchers can efficiently generate a robust data package to determine if this novel chemical entity warrants further investigation as a potential therapeutic agent. Positive outcomes from this screening cascade would justify the initiation of lead optimization, in vivo efficacy studies in relevant disease models, and more extensive preclinical safety evaluations.

References

The Strategic Core of API Synthesis: A Technical Guide to the Role of Pharmaceutical Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate multi-step process of pharmaceutical manufacturing, precursors—often referred to as intermediates—represent the critical bridge between commodity raw materials and the final Active Pharmaceutical Ingredient (API).[1][2] They are not merely transitional compounds but are the molecular architects that dictate the efficiency, purity, safety, and economic viability of the entire synthetic route.[2][] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the multifaceted role of precursors. We will dissect the strategic importance of precursor selection through the lens of retrosynthesis, examine the regulatory gravity of defining a starting material, and delve into the specific applications of chiral and heterocyclic precursors with detailed case studies. Furthermore, this guide will illuminate the modern imperative for sustainable synthesis through green chemistry and biocatalysis, providing field-proven protocols and explaining the causality behind these advanced methodological choices.

Chapter 1: The Regulatory & Quality Fulcrum: Defining the Starting Material

The designation of a "Key Starting Material" (KSM), or Regulatory Starting Material (RSM), is one of the most consequential decisions in the drug development lifecycle.[4][5] This designation marks the formal boundary where the rigorous, expensive, and heavily audited standards of Good Manufacturing Practice (GMP) must commence.[4] All synthetic steps prior to the KSM can be conducted under less stringent, non-GMP controls, often in standard fine chemical plants.[4]

The International Council for Harmonisation (ICH) Q11 guideline defines a starting material as a substance that is incorporated as a "significant structural fragment" into the API.[4] However, the interpretation of this definition creates a strategic tension. Pharmaceutical manufacturers have a strong economic incentive to designate the KSM as late as possible in the synthetic sequence. This "late-stage designation" reduces the number of GMP-controlled steps, lowering documentation overhead, facility costs, and providing greater flexibility in sourcing non-GMP intermediates from a wider, more competitive pool of suppliers.[4]

Conversely, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) scrutinize these proposals to ensure that the API's quality is not compromised.[6] They are particularly wary of overly short synthetic routes under GMP, as this may limit the understanding and control of how impurities are formed and carried over into the final drug substance.[6] A robust justification for the chosen KSM, demonstrating a thorough understanding of the entire upstream process and its impact on the API's impurity profile, is therefore a critical component of any regulatory submission.[5][7]

KSM_Workflow cluster_NonGMP Non-GMP Synthesis cluster_GMP GMP Synthesis RM Raw Materials Int1 Intermediate 1 RM->Int1 Int2 Intermediate 2 Int1->Int2 KSM Key Starting Material (KSM) (ICH Q11 Defined) Int2->KSM Regulatory 'Line in the Sand' Int3 Intermediate 3 KSM->Int3 API Active Pharmaceutical Ingredient (API) Int3->API

Caption: The KSM as the regulatory transition point from non-GMP to GMP manufacturing.

Data Presentation: Regulatory Perspectives on KSM Designation

The following table summarizes the general perspectives of the FDA and EMA, which often place different emphasis on aspects of the KSM justification.

FeatureU.S. FDA PerspectiveEuropean Medicines Agency (EMA) PerspectiveSource
Primary Focus Risk to drug substance quality and the process's ability to purge impurities.The complexity of the KSM and the number of chemical transformations performed under GMP.[4]
Control Strategy Emphasis on the applicant's ability to demonstrate a robust control strategy. More flexibility if impurity clearance is proven.Emphasis on the synthetic route's length under GMP. Critical of routes with fewer than 3 steps.[4]
Synthesis Type Scrutiny on all synthesis types, with a focus on impurity carry-over.Stricter scrutiny on "custom syntheses" and the structural proximity of the KSM to the final API.[4]

Chapter 2: Chiral Precursors: The Architects of Stereospecificity

Chirality is a cornerstone of modern drug design. The enantiomeric forms of a drug molecule, while chemically identical, can have vastly different biological activities.[8] One enantiomer, the "eutomer," may provide the desired therapeutic effect, while the other, the "distomer," could be inactive or, in worst-case scenarios, toxic.[8] Therefore, the synthesis of single-enantiomer drugs is paramount, and this is achieved through the strategic use of chiral precursors. Asymmetric synthesis, the conversion of an achiral starting material into a chiral product, is at the forefront of this endeavor.[8][9]

Key strategies for generating chiral precursors include:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids or sugars, as readily available starting materials.[8][10]

  • Asymmetric Catalysis: Employing small amounts of a chiral catalyst (metal-based or organic) to direct a reaction towards the formation of one enantiomer over the other.[11]

  • Biocatalysis: Leveraging the exquisite stereoselectivity of enzymes to catalyze reactions under mild, environmentally friendly conditions, producing intermediates with very high purity.[][12][13]

Case Study & Protocol: Asymmetric Synthesis of a Precursor for (S)-Oxybutynin

(S)-Oxybutynin is a chiral drug used to treat overactive bladder. Its efficacy resides in a single enantiomer. A key precursor for its synthesis is the optically active tertiary alcohol, (S)-Cyclohexylphenylglycolic acid ((S)-CHPGA).[14] While several methods exist, an L-proline catalyzed direct asymmetric aldol reaction offers a highly efficient and selective route.[14]

Causality Behind Method Selection: This organocatalytic approach is superior to older methods for several reasons. It avoids the use of expensive and stoichiometrically required chiral auxiliary groups.[14] Furthermore, it provides significantly higher diastereo- and enantioselectivity compared to many diastereoselective addition reactions, leading to a purer final product with less waste.[14]

Asymmetric_Synthesis cluster_reactants Reactants Cyclohexanone Cyclohexanone Reaction Asymmetric Aldol Reaction Cyclohexanone->Reaction Phenylglyoxylate Ethyl Phenylglyoxylate Phenylglyoxylate->Reaction Catalyst L-Proline (Chiral Organocatalyst) Catalyst->Reaction catalyzes Product Aldol Adduct (Precursor to (S)-CHPGA) Reaction->Product

Caption: Workflow for the organocatalytic asymmetric synthesis of the (S)-CHPGA precursor.

Experimental Protocol: L-Proline Catalyzed Synthesis of (S)-CHPGA Precursor [14]

Objective: To synthesize the aldol adduct precursor to (S)-CHPGA with high diastereo- and enantioselectivity.

Materials:

  • Cyclohexanone

  • Ethyl phenylglyoxylate

  • L-proline (catalyst)

  • Toluene (solvent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a solution of ethyl phenylglyoxylate (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add cyclohexanone (5.0 mmol, 5 equivalents).

  • Catalyst Addition: Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the ethyl phenylglyoxylate is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography to yield the pure aldol adduct.

  • Analysis: Characterize the product using NMR and determine the diastereomeric ratio and enantiomeric excess using chiral HPLC. The expected outcome is a high yield with excellent diastereo- and enantioselectivity.

Chapter 3: Heterocyclic Precursors: Scaffolding for Modern Drug Discovery

Heterocyclic compounds—cyclic structures containing atoms of at least two different elements—are arguably the most important structural class in medicinal chemistry.[12] Molecules containing rings such as imidazole, pyridine, pyrimidine, and piperazine are ubiquitous in approved drugs, where they often form the core scaffold that orients functional groups for optimal interaction with biological targets like enzymes and receptors.[12] The synthesis of these heterocyclic precursors is therefore a foundational element of drug discovery.

Case Study: The Benzimidazole Core of Abemaciclib

Abemaciclib is a kinase inhibitor used in the treatment of certain types of breast cancer. At its core is a complex, substituted benzimidazole ring system. A key precursor in its industrial synthesis is 6-Bromo-4-Fluoro-1-Isopropyl-2-Methyl-1H-Benzimidazole .[1] This intermediate is not a simple commodity chemical; its structure is carefully designed to facilitate subsequent, specific reactions in the API synthesis pathway.[1] The bromo and fluoro substituents provide specific points for cross-coupling reactions, while the isopropyl and methyl groups are integral parts of the final API structure, demonstrating how precursors act as foundational building blocks.[1]

Logical_Relationship Precursor 6-Bromo-4-Fluoro-1-Isopropyl- 2-Methyl-1H-Benzimidazole (Key Precursor) Coupling Key Coupling & Functionalization Reactions Precursor->Coupling Other_Intermediates Other Synthetic Intermediates Other_Intermediates->Coupling API Abemaciclib (Final API) Coupling->API forms

Caption: Logical workflow showing the incorporation of the benzimidazole precursor into the final Abemaciclib API.

Chapter 4: The Drive Towards Sustainability: Green Chemistry in Precursor Synthesis

The pharmaceutical industry is increasingly adopting the principles of "Green Chemistry" to reduce its environmental footprint.[13] This philosophy, articulated in 12 core principles, advocates for the design of chemical processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.[15][16] In precursor synthesis, this translates to innovative approaches that are both environmentally benign and economically advantageous.

Key green strategies include:

  • Biocatalysis: Using enzymes in aqueous media to replace traditional, often harsh, chemical reagents.[13][17]

  • Renewable Feedstocks: Synthesizing intermediates from biomass-derived materials instead of petroleum-based sources.[18]

  • Alternative Energy Sources: Employing methods like microwave heating or electrochemistry to drive reactions more efficiently.[15][19]

  • Continuous Flow Chemistry: Moving reactions from large batches to continuous, smaller-scale reactors, which improves safety, control, and efficiency.[11]

Protocol Example: Reductive Amination of a Bio-based Aldehyde

Reductive amination is a fundamental transformation for producing amines, which are common in pharmaceuticals. A sustainable approach involves using a bio-derived aldehyde and a stable, reusable catalyst.[18] The following protocol describes the synthesis of a pharmaceutical intermediate using a robust nickel-aluminum (NixAl) nanocatalyst.[18]

Mechanism: The reaction proceeds via a two-step mechanism. First, the amine attacks the carbonyl group of the aldehyde to form an imine intermediate. This is often the rate-controlling step. Second, the imine is catalytically hydrogenated to yield the final amine product.[18] The NixAl catalyst's metallic Ni⁰ sites and Lewis acidic sites work cooperatively to facilitate both steps.[18]

Reductive_Amination Aldehyde Bio-derived Aldehyde (R-CHO) Imine Imine Intermediate (R-CH=N-R') Aldehyde->Imine Amine Amine (R'-NH2) Amine->Imine Nucleophilic attack Catalyst Ni-Al Nanocatalyst Catalyst->Imine Product Final Amine Product (R-CH2-NH-R') Catalyst->Product Imine->Product Hydrogenation Hydrogen H2 Hydrogen->Product

Caption: Mechanism of catalyst-assisted reductive amination.

Experimental Protocol: Synthesis of N-Furfuryl-2-aminopyridine [18]

Objective: To synthesize a pyridine-containing pharmaceutical intermediate from a biomass-derived aldehyde (furfural) and 2-aminopyridine.

Materials:

  • Ni₁Al-C catalyst (prepared via co-precipitation, calcination, and reduction as per literature)[18]

  • Furfural (biomass-derived aldehyde)

  • 2-aminopyridine

  • Ethanol (solvent)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen (H₂) gas supply

Methodology:

  • Catalyst Preparation: Prepare the Ni₁Al catalyst by co-precipitation of nickel and aluminum nitrates at a constant pH, followed by calcination and reduction under H₂ flow. (Detailed procedure in supporting information of the source).[18]

  • Reactor Charging: In a typical experiment, load the autoclave reactor with 2-aminopyridine (10 mmol), furfural (12 mmol), ethanol (40 mL), and the pre-reduced Ni₁Al-C catalyst (0.2 g).

  • Reaction Conditions: Seal the autoclave, purge it several times with H₂, and then pressurize it to 3.0 MPa with H₂.

  • Execution: Heat the reactor to 120°C and maintain the conditions with vigorous stirring for 4 hours.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess H₂ gas.

  • Product Isolation: Separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Analysis: Analyze the liquid product mixture using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity. The Ni₁Al catalyst has been shown to provide yields in the range of 91-99% for various amines.[18]

Chapter 5: Regulatory Oversight and Illicit Diversion

A crucial aspect of managing pharmaceutical precursors is acknowledging their potential for dual use.[20] Many legitimate chemicals used to synthesize life-saving medicines can also be diverted for the illicit manufacture of narcotics and psychotropic substances.[21][22] For example, acetic anhydride is essential for producing heroin, while ephedrine and pseudoephedrine are precursors for methamphetamine.[23][24]

This reality has led to a robust international framework for control, primarily based on the 1988 UN Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances.[21][23] This treaty requires signatory nations to monitor the trade of listed chemicals.[23] National and regional bodies, such as the U.S. Drug Enforcement Administration (DEA) and the European Commission, implement these controls through legislation that categorizes precursors based on their risk of diversion.[21][25][26] A persistent challenge for authorities is the emergence of "designer precursors"—chemicals that are structurally similar to controlled substances but are specifically created to circumvent existing laws.[21] This necessitates constant vigilance and international cooperation among regulatory bodies, law enforcement, and the chemical industry.

Conclusion and Future Outlook

Pharmaceutical precursors are the lynchpins of drug synthesis, strategically chosen and meticulously crafted to build complex APIs. Their role extends far beyond that of a simple chemical stepping stone; it is a nexus of regulatory strategy, stereochemical control, process efficiency, and increasingly, environmental sustainability. The selection and synthesis of a precursor directly impact the quality, safety, and cost of the final medication, making it a focal point for innovation.

Looking ahead, the field will continue to evolve rapidly. The integration of artificial intelligence and machine learning into retrosynthesis planning will enable the discovery of more efficient and novel synthetic routes. The push for sustainability will drive further adoption of biocatalysis and continuous flow manufacturing, reducing waste and improving safety.[10] As Senior Application Scientists, our role is to not only understand these individual disciplines but to synthesize them, ensuring that the foundational precursors we develop today build the safer, more effective, and more sustainably produced medicines of tomorrow.

References

Methodological & Application

The Azepane Scaffold: Synthesis and Application of 1-Methylazepan-4-one and its Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of the versatile azepane scaffold, focusing on 1-Methylazepan-4-one hydrochloride and its direct reduction product, 1-Methylazepan-4-ol hydrochloride. While the ketone is the more common commercial intermediate, understanding the synthesis of its corresponding alcohol is crucial for expanding the synthetic possibilities of this valuable structural motif.

The azepane ring is a privileged seven-membered heterocyclic scaffold that forms the core of numerous biologically active compounds. Its inherent three-dimensional structure is of significant interest in drug design, as it can facilitate precise interactions with biological targets.[1] This guide details the synthesis of the key intermediate, 1-Methylazepan-4-one hydrochloride, and its subsequent transformation and application in the synthesis of complex molecules.

Physicochemical Properties and Safety Data

A clear understanding of the physical properties and handling requirements is paramount for laboratory safety and experimental success.

Property1-Methylazepan-4-one hydrochloride1-Methylazepan-4-ol
Molecular Formula C₇H₁₄ClNO[2][3]C₇H₁₅NO[4]
Molecular Weight 163.65 g/mol [3]129.20 g/mol [4]
CAS Number 19869-42-2[2][3]19065-49-7[4]
Appearance Light brown to brown solid[5]Not specified (likely an oil or low-melting solid)
Melting Point 115-120°C[5]Not specified
Boiling Point 97-100°C[5]Not specified
Solubility Slightly soluble in Chloroform (heated), DMSO[5]Not specified

Table 1: Physicochemical properties.

Hazard Identification and Safe Handling

Both 1-Methylazepan-4-one hydrochloride and its derivatives must be handled with appropriate care. The following is a summary of GHS hazard information.

Hazard StatementDescriptionPrecautionary Measures
H315 / H319 Causes skin and serious eye irritation.[6][7]P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][7]
H335 May cause respiratory irritation.[7]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[7][8]
H302 Harmful if swallowed.[2][8]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth.

Table 2: GHS Hazard and Precautionary Statements.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container away from incompatible substances and sources of ignition.[7]

Part 1: Synthesis of the Core Intermediate: 1-Methylazepan-4-one Hydrochloride

The most common and industrially relevant synthesis of the 1-methylazepan-4-one core begins with N-methyl-2-pyrrolidone (NMP). This multi-step process involves ring-opening, esterification, diester formation, and a final intramolecular cyclization.[1][9]

Synthesis_Workflow NMP N-Methyl-2-pyrrolidone (NMP) Step1 1. Ring Opening (HCl, Reflux) NMP->Step1 IntermediateA 4-Methylaminobutyric Acid Hydrochloride Step1->IntermediateA Step2 2. Esterification (MeOH, SOCl₂) IntermediateA->Step2 IntermediateB 4-Methylaminobutyric Acid Methyl Ester HCl Step2->IntermediateB Step3 3. Michael Addition (Methyl Acrylate, Et₃N) IntermediateB->Step3 IntermediateC Diester Intermediate Step3->IntermediateC Step4 4. Dieckmann Condensation (Potassium tert-butoxide) IntermediateC->Step4 IntermediateD 1-Methylazepan-4-one (Free Base) Step4->IntermediateD Step5 5. Salt Formation (HCl in IPA) IntermediateD->Step5 Product 1-Methylazepan-4-one Hydrochloride Step5->Product

Figure 1: Workflow for the synthesis of 1-Methylazepan-4-one HCl from NMP.

Protocol 1: Synthesis of 1-Methylazepan-4-one Hydrochloride

This protocol is adapted from patented industrial methods.[9]

Step 1: Ring Opening of N-Methyl-2-pyrrolidone (NMP)

  • In a round-bottom flask equipped with a reflux condenser, combine N-methyl-2-pyrrolidone and a 1.2 to 5 molar excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 3-8 hours.

  • Cool the reaction mixture and remove the excess hydrochloric acid under reduced pressure.

  • Induce crystallization of the resulting 4-methylaminobutyric acid hydrochloride by adding acetone and cooling to 10-15°C. Filter the solid and dry.

Step 2: Mono-esterification

  • Suspend the 4-methylaminobutyric acid hydrochloride in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (up to 4.2 molar equivalents). The thionyl chloride reacts with methanol to form HCl in situ, catalyzing the esterification.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure to yield 4-methylaminobutyric acid methyl ester hydrochloride.

Step 3: Diester Formation

  • Dissolve the methyl ester hydrochloride from the previous step in methanol.

  • Add triethylamine (approx. 1.3 molar equivalents relative to methyl acrylate) to neutralize the hydrochloride and liberate the free amine.

  • Add methyl acrylate (approx. 1.9 molar equivalents).

  • Stir the reaction at room temperature until the Michael addition is complete.

Step 4 & 5: Cyclization and Salt Formation

  • Concentrate the reaction mixture from Step 3.

  • In a separate flask, prepare a solution of a strong base, such as potassium tert-butoxide (approx. 1.9 molar equivalents), in a suitable solvent like THF or toluene.

  • Slowly add the crude diester to the base solution at a controlled temperature (e.g., 0°C to room temperature) to initiate the intramolecular Dieckmann condensation.

  • After the cyclization is complete, quench the reaction carefully with water. Adjust the pH to ~12.5 with 10% NaOH solution.[9]

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-methylazepan-4-one free base.

  • Dissolve the crude product in isopropanol and add a solution of HCl in isopropanol, adjusting the pH to 1.0-2.0 to precipitate the hydrochloride salt.[9]

  • Filter the resulting solid, wash with cold isopropanol or ether, and dry under vacuum to yield 1-Methylazepan-4-one hydrochloride.

Part 2: Application as a Versatile Precursor

The primary significance of 1-methylazepan-4-one hydrochloride is its role as a versatile precursor for more complex molecules, particularly in the pharmaceutical industry.[1] Its most prominent application is as a key intermediate in the synthesis of the antihistamine Azelastine.[1][10]

Azelastine_Synthesis Ketone 1-Methylazepan-4-one Hydrochloride Reaction Condensation/ Fischer Indole Synthesis Variant Ketone->Reaction Reagent + (4-Chlorobenzyl)hydrazine (or related acylhydrazine) Reagent->Reaction Intermediate Hydrazone Intermediate followed by cyclization Reaction->Intermediate Azelastine Azelastine Intermediate->Azelastine

Figure 2: Conceptual pathway for Azelastine synthesis.

Part 3: Synthesis and Use of 1-Methylazepan-4-ol Hydrochloride

To access the alcohol derivative, a straightforward reduction of the ketone is performed. This transformation is fundamental in organic synthesis and opens up new avenues for molecular elaboration.[11] The alcohol can serve as a nucleophile or be converted into a leaving group for subsequent substitution reactions.

Protocol 2: Reduction of 1-Methylazepan-4-one to 1-Methylazepan-4-ol

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols in the presence of other functional groups. It is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in a protic solvent like methanol or ethanol.

Procedure:

  • In a round-bottom flask, dissolve 1-Methylazepan-4-one hydrochloride (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add sodium borohydride (NaBH₄, approx. 1.5 equivalents) portion-wise to the stirred solution. Caution: Gas evolution (H₂) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄.

  • Acidify the mixture with dilute HCl to a pH of ~2 to destroy any remaining borates.

  • Make the solution basic (pH ~10-12) with aqueous NaOH.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-Methylazepan-4-ol as the free base.

  • To obtain the hydrochloride salt, dissolve the resulting oil or solid in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of HCl in the same solvent to precipitate the product. Filter and dry to obtain 1-Methylazepan-4-ol hydrochloride.

Synthetic Utility of 1-Methylazepan-4-ol

The hydroxyl group of 1-Methylazepan-4-ol is a versatile functional handle for further synthetic modifications.

  • Esterification/Etherification: The alcohol can react with acyl chlorides, anhydrides, or carboxylic acids (under Fischer or other coupling conditions) to form esters. Similarly, it can be deprotonated with a strong base and reacted with alkyl halides to form ethers (Williamson ether synthesis).[11]

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) by reacting it with TsCl, MsCl, or reagents like SOCl₂ or PBr₃.[11] This activated intermediate is now susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of new functional groups at the 4-position of the azepane ring.

This strategic conversion from a ketone to an alcohol significantly broadens the utility of the azepane scaffold, enabling chemists to explore a wider chemical space in the pursuit of novel therapeutic agents.

References

The Azepane Alङ्콜: Harnessing the Potential of 4-Methylazepan-4-ol Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the selection of foundational chemical motifs is a critical determinant of success. Among the myriad of available building blocks, saturated nitrogen-containing heterocycles hold a privileged status, particularly in the development of therapeutics targeting the central nervous system (CNS). This guide delves into the nuanced applications of 4-Methylazepan-4-ol hydrochloride, a chiral tertiary alcohol embedded within a seven-membered azepane ring. While its precursor, 1-Methylazepan-4-one, is a well-established intermediate in the synthesis of antihistamines like Azelastine, the utility of the corresponding tertiary alcohol is a frontier ripe for exploration.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, potential applications as a chiral building block, and detailed protocols for its incorporation into medicinal chemistry workflows.

The azepane scaffold, with its inherent three-dimensional character, offers a distinct advantage in the design of molecules intended to interact with the complex topographies of biological targets.[1] The introduction of a chiral tertiary alcohol moiety at the 4-position further enhances its value by providing a handle for stereospecific interactions and potentially improving metabolic stability. Tertiary alcohols often exhibit an enhanced metabolic profile as oxidation at this position is not possible, and the surrounding alkyl groups can sterically hinder glucuronidation.[2]

I. Synthesis and Physicochemical Profile

The journey to harnessing this compound begins with its synthesis, which is readily achievable from its ketone precursor, 1-Methylazepan-4-one. This ketone is accessible through various established routes, including the Dieckmann condensation of a diethyl ester or a ring expansion of 1-methylpiperidine-4-one.[1]

Protocol 1: Synthesis of racemic 4-Methylazepan-4-ol

This protocol details the synthesis of the racemic tertiary alcohol via Grignard addition to 1-Methylazepan-4-one.

Materials:

  • 1-Methylazepan-4-one hydrochloride

  • Methylmagnesium bromide (3M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (4M in dioxane)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 1-Methylazepan-4-one hydrochloride (1.0 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.2 eq) dropwise to the stirred suspension. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 4-Methylazepan-4-ol.

  • For the hydrochloride salt, dissolve the crude alcohol in a minimal amount of diethyl ether and add 4M HCl in dioxane dropwise until precipitation is complete. Filter the solid and dry under vacuum.

Data Presentation: Physicochemical Properties

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight179.69 g/mol (HCl salt)Adheres to Lipinski's rule of five for oral bioavailability.
cLogP~1.5Moderate lipophilicity, favorable for CNS penetration.
Topological Polar Surface Area (TPSA)23.47 ŲLow TPSA is associated with good blood-brain barrier permeability.
Hydrogen Bond Donors1Contributes to target binding and solubility.
Hydrogen Bond Acceptors1Influences solubility and target interactions.

Visualization: Synthetic Pathway

G ketone 1-Methylazepan-4-one racemic_alcohol racemic 4-Methylazepan-4-ol ketone->racemic_alcohol Nucleophilic Addition grignard CH3MgBr (Grignard Reagent) grignard->racemic_alcohol

Caption: Synthesis of racemic 4-Methylazepan-4-ol.

II. Chiral Resolution: Accessing Enantiopure Building Blocks

For applications in stereospecific drug design, the separation of the racemic mixture into its individual enantiomers is paramount. Chiral resolution is a critical process for obtaining optically active compounds.[3][] The presence of a basic nitrogen atom and a hydroxyl group in 4-Methylazepan-4-ol allows for several classical resolution strategies.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general procedure for resolving the racemic alcohol using a chiral acid. The choice of the resolving agent is often empirical and may require screening.

Materials:

  • Racemic 4-Methylazepan-4-ol

  • Chiral resolving agent (e.g., (+)- or (-)-Tartaric acid, (R)-(-)-Mandelic acid)

  • Suitable solvent (e.g., ethanol, methanol, acetone)

Procedure:

  • Dissolve the racemic 4-Methylazepan-4-ol (1.0 eq) in a minimal amount of the chosen solvent with gentle heating.

  • In a separate flask, dissolve the chiral resolving agent (0.5 eq) in the same solvent, also with gentle heating.

  • Slowly add the resolving agent solution to the solution of the racemic alcohol.

  • Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric excess (ee) of the resolved alcohol can be determined by chiral HPLC analysis after liberating the free base from the salt.

  • To liberate the free base, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide). Extract the enantiomerically enriched alcohol with an organic solvent.

Visualization: Chiral Resolution Workflow

G racemate Racemic 4-Methylazepan-4-ol diastereomers Diastereomeric Salts racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation enantiomer_s (S)-4-Methylazepan-4-ol separation->enantiomer_s Less Soluble Salt enantiomer_r (R)-4-Methylazepan-4-ol separation->enantiomer_r More Soluble Salt (in mother liquor) G building_block Enantiopure 4-Methylazepan-4-ol diversification Scaffold Decoration (e.g., Etherification, Esterification) building_block->diversification library Compound Library diversification->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

High-Fidelity Analytical Methods for the Characterization of 4-Methylazepan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive suite of analytical methods for the robust characterization of 4-Methylazepan-4-ol hydrochloride, a heterocyclic compound featuring the azepane scaffold. The azepane motif is a privileged structure in medicinal chemistry, frequently incorporated into therapeutic agents.[1] Therefore, rigorous analytical control of intermediates and final compounds containing this scaffold is paramount in research and drug development. This document outlines detailed, field-proven protocols for purity assessment and quantification by High-Performance Liquid Chromatography (HPLC), identity confirmation and volatile impurity analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is designed to be self-validating, with clear explanations for the experimental choices to ensure scientific integrity and reproducibility.

Reversed-Phase HPLC-UV Method for Purity and Quantification

Principle and Experimental Rationale

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for its precision, robustness, and wide applicability. For this compound, a polar and water-soluble salt, an RP-HPLC method provides excellent capabilities for separating the main component from potential non-polar impurities and degradation products.

Causality of Method Design:

  • Analyte Properties: 4-Methylazepan-4-ol is an aliphatic tertiary amine and alcohol. Such compounds lack a significant chromophore, leading to poor UV absorption at standard wavelengths (e.g., >230 nm).[2][3] Therefore, detection must be performed at a low wavelength (e.g., 205 nm) to capture the end absorption of the n→σ* transitions. This necessitates the use of high-purity mobile phase solvents to minimize baseline noise.

  • pH Control: The tertiary amine in the azepane ring has a basic pKa. To ensure consistent retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled with a buffer.[4] By setting the pH to an acidic value (e.g., 2.8), the amine remains fully protonated (R₃NH⁺), which minimizes undesirable interactions with residual silanol groups on the silica-based C18 stationary phase.[5]

  • Stationary Phase: A C18 column offers a versatile non-polar stationary phase suitable for retaining the analyte and separating it from related substances based on differences in hydrophobicity.

Detailed Experimental Protocol

1.2.1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade, UV cutoff <195 nm)

  • Potassium dihydrogen phosphate (KH₂PO₄), ACS grade

  • Phosphoric acid (H₃PO₄), ACS grade

  • Water, HPLC grade (18.2 MΩ·cm)

1.2.2. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 150 mm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

1.2.3. Preparation of Solutions:

  • Mobile Phase A (Aqueous Buffer, pH 2.8): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of HPLC grade water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Prepare the sample in the same manner as the standard solution.

1.2.4. Chromatographic Conditions: The parameters below provide a starting point for method development and validation.

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseA: pH 2.8 Phosphate Buffer; B: Acetonitrile
GradientIsocratic: 90% A / 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection205 nm
Run Time10 minutes

Workflow Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase A (pH 2.8 Buffer) h1 Equilibrate System (90% A / 10% B, 1.0 mL/min) p1->h1 p2 Prepare Mobile Phase B (Acetonitrile) p2->h1 p3 Prepare Standard & Sample (1.0 mg/mL in 90:10 A:B) h2 Inject 10 µL of Sample/ Standard Solution p3->h2 h1->h2 h3 Isocratic Elution (10 min run) h2->h3 h4 Detect at 205 nm h3->h4 d1 Integrate Peak Area h4->d1 d2 Calculate Purity (% Area) or Quantify vs. Standard d1->d2

Caption: Workflow for HPLC-UV analysis of 4-Methylazepan-4-ol HCl.

GC-MS Method for Identification and Impurity Profiling

Principle and Experimental Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It provides definitive identification based on both retention time and mass fragmentation patterns.

Causality of Method Design:

  • Sample Preparation: this compound is a salt and thus non-volatile. For GC analysis, it must be converted to its free base form. This is achieved by basification of an aqueous solution of the salt, followed by liquid-liquid extraction (LLE) of the more volatile free base into an immiscible organic solvent.[6]

  • Chromatography: The free base contains both a tertiary amine and a hydroxyl group, which can cause peak tailing on standard GC columns due to interactions with active sites. A low-polarity, base-deactivated column (e.g., DB-5ms or equivalent) is recommended to achieve good peak shape.[7]

  • Detection: Mass spectrometry operating in electron ionization (EI) mode provides a reproducible fragmentation pattern (mass spectrum) that acts as a chemical fingerprint, allowing for unequivocal identification by comparison to a reference standard or library.

Detailed Experimental Protocol

2.2.1. Materials and Reagents:

  • This compound reference standard

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water, deionized

2.2.2. Instrumentation and Columns:

  • GC-MS system with a split/splitless inlet.

  • Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS).

2.2.3. Sample Preparation (LLE):

  • Dissolution: Dissolve ~10 mg of the hydrochloride salt sample in 2 mL of deionized water in a glass vial.

  • Basification: Add 1 M NaOH dropwise while vortexing until the solution pH is >11.

  • Extraction: Add 2 mL of dichloromethane, cap the vial, and vortex vigorously for 1 minute. Allow the layers to separate.

  • Isolation: Carefully transfer the bottom organic (DCM) layer to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the DCM extract to remove residual water.

  • Injection: Transfer the dried extract to a GC autosampler vial for analysis.

2.2.4. GC-MS Conditions:

ParameterCondition
Inlet Temperature250 °C
Injection ModeSplit (20:1 ratio)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program80 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp.280 °C
MS Source Temp.230 °C
MS Quad Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40 - 300 amu

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation (LLE) cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Dissolve HCl Salt in Water p2 Basify to pH > 11 with NaOH p1->p2 p3 Extract with Dichloromethane p2->p3 p4 Dry Organic Layer (Na₂SO₄) p3->p4 g1 Inject 1 µL of Extract p4->g1 g2 Separate on DB-5ms (Temp Program) g1->g2 g3 Ionize (EI, 70 eV) g2->g3 g4 Detect Fragments (m/z 40-300) g3->g4 d1 Identify Peak by Retention Time g4->d1 d2 Confirm Identity via Mass Spectrum g4->d2

Caption: Workflow for GC-MS analysis of 4-Methylazepan-4-ol.

NMR Spectroscopy for Definitive Structural Elucidation

Principle and Experimental Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Causality of Method Design:

  • Solvent Selection: As a hydrochloride salt, the compound is readily soluble in deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆). D₂O is an excellent choice as it will exchange with the labile proton of the hydroxyl group, simplifying the spectrum by removing the OH signal and its coupling.

  • Experiment Suite: A standard suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is sufficient to assign all proton and carbon signals and confirm the molecular structure.

Detailed Experimental Protocol

3.2.1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.

  • Cap the tube and vortex gently until the sample is fully dissolved.

3.2.2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR (Proton)

    • ¹³C{¹H} NMR (Carbon, proton-decoupled)

    • 2D COSY (Correlation Spectroscopy) - to establish H-H couplings.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) - to correlate protons with their directly attached carbons.

Expected Spectral Data

The predicted chemical shifts provide a reference for spectral interpretation.

Atom Position(s)Predicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)
N-CH~2.8 (s, 3H)~45
C2-H ₂, C7-H~3.0 - 3.4 (m, 4H)~55-60
C3-H ₂, C5-H~1.8 - 2.2 (m, 4H)~35-40
C4-H ~3.8 - 4.1 (m, 1H)~65-70
C6-H~1.6 - 1.9 (m, 2H)~25-30
C4-OH Not observed in D₂O (exchanges)N/A

Note: Shifts are estimates and will vary based on exact concentration and pH. Multiplicities (m) will be complex due to ring conformation.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Analysis p1 Weigh 5-10 mg of Sample p2 Dissolve in 0.7 mL D₂O in NMR Tube p1->p2 a1 Acquire ¹H Spectrum p2->a1 a2 Acquire ¹³C{¹H} Spectrum p2->a2 a3 Acquire 2D COSY and HSQC Spectra p2->a3 d1 Process and Reference Spectra a1->d1 a2->d1 a3->d1 d2 Assign Signals using 1D and 2D Data d1->d2 d3 Confirm Structure Matches 4-Methylazepan-4-ol d2->d3

Caption: Workflow for NMR structural elucidation.

References

Application Notes and Protocols: 4-Methylazepan-4-ol Hydrochloride as a Versatile Building Block for Azepane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif increasingly utilized in medicinal chemistry due to its inherent three-dimensionality and conformational flexibility, which allows for improved targeting of complex biological systems.[1][2] This document provides a comprehensive guide to the synthesis and derivatization of 4-Methylazepan-4-ol hydrochloride, a key building block for accessing a diverse range of functionalized azepane derivatives. We will explore the synthetic utility of its tertiary alcohol and tertiary amine functionalities, providing detailed, field-proven protocols for derivatization and characterization. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methods for the synthesis of novel chemical entities.

Introduction: The Significance of the Azepane Scaffold

Saturated nitrogen-containing heterocycles are cornerstones of modern drug discovery.[3] Among these, the azepane ring system has emerged as a valuable scaffold for introducing chemical diversity and exploring new chemical space.[4] Its non-planar, flexible nature allows for the presentation of substituents in distinct spatial orientations, which can be critical for achieving high-affinity and selective interactions with biological targets.[3] Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antidiabetic, and antiviral properties.[4]

This compound serves as a strategic starting point for the elaboration of the azepane core. It possesses two key functional handles for derivatization: a tertiary hydroxyl group at the 4-position and a tertiary amine. The methyl group at the 4-position provides a simple substitution pattern to begin exploration, and the hydroxyl group offers a gateway to a variety of functional groups such as ethers and esters. The tertiary amine, while seemingly a point of stability, can also be a site for modification through N-demethylation followed by re-functionalization. This dual functionality makes this compound a highly versatile building block for creating libraries of novel azepane derivatives for drug discovery programs.

Synthesis of the Building Block: this compound

The most direct and scalable synthesis of 4-Methylazepan-4-ol is achieved through the Grignard reaction, utilizing the commercially available 1-methylazepan-4-one as the starting material.[5][6] This organometallic addition provides a straightforward method for introducing the methyl group and generating the tertiary alcohol in a single step.[7][8]

Workflow for the Synthesis of this compound

start 1-Methylazepan-4-one reaction Grignard Reaction start->reaction reagent Methylmagnesium Bromide (CH3MgBr) in THF reagent->reaction workup Aqueous NH4Cl Quench reaction->workup product_freebase 4-Methylazepan-4-ol (Free Base) workup->product_freebase hcl_formation HCl in Ether or Isopropanol product_freebase->hcl_formation final_product This compound hcl_formation->final_product

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 1-Methylazepan-4-one

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (2.0 M solution in diethyl ether or isopropanol)

  • Diethyl ether

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-methylazepan-4-one (1.0 eq) dissolved in anhydrous THF (10 mL per gram of ketone).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C. The addition of the Grignard reagent is exothermic and should be controlled to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. This is a safer alternative to quenching with water, as it minimizes the exothermic reaction with unreacted Grignard reagent.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-Methylazepan-4-ol as an oil.

  • Dissolve the crude product in a minimal amount of diethyl ether and cool to 0 °C.

  • Slowly add a 2.0 M solution of HCl in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Expected Yield: 80-90% Expected Characterization:

  • ¹H NMR (400 MHz, D₂O): δ 3.5-3.7 (m, 2H), 3.2-3.4 (m, 2H), 2.9 (s, 3H), 1.8-2.1 (m, 4H), 1.6-1.8 (m, 2H), 1.3 (s, 3H).

  • ¹³C NMR (101 MHz, D₂O): δ 71.5 (C-OH), 55.0 (CH₂-N), 45.2 (N-CH₃), 40.1 (CH₂), 38.5 (CH₂), 28.0 (CH₃), 22.5 (CH₂).

  • MS (ESI+): m/z = 144.1 [M+H]⁺ (for the free base).

Derivatization of the Tertiary Hydroxyl Group

The tertiary alcohol of 4-Methylazepan-4-ol presents a synthetic challenge for traditional O-alkylation methods like the Williamson ether synthesis, which often lead to elimination products with tertiary substrates.[9] Therefore, alternative strategies are required. Acid-catalyzed etherification offers a viable route, proceeding through a stable tertiary carbocation intermediate.[10][11]

Workflow for O-Alkylation of 4-Methylazepan-4-ol

start 4-Methylazepan-4-ol (from hydrochloride salt + base) reaction Acid-Catalyzed Etherification (SN1) start->reaction reagents Primary or Secondary Alcohol (R-OH) + Strong Acid Catalyst (e.g., H₂SO₄) reagents->reaction workup Basification and Extraction reaction->workup product 4-Alkoxy-4-methylazepane workup->product

Caption: O-Alkylation of 4-Methylazepan-4-ol.

Protocol 2: Acid-Catalyzed Synthesis of 4-Methoxy-4-methylazepane

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Neutralize this compound (1.0 eq) with an equivalent amount of a suitable base (e.g., NaHCO₃) and extract the free base into an organic solvent. Dry the organic layer and concentrate to obtain the free base.

  • Dissolve the 4-Methylazepan-4-ol free base in an excess of anhydrous methanol (this serves as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction proceeds via protonation of the hydroxyl group, followed by loss of water to form a tertiary carbocation, which is then trapped by methanol.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and carefully neutralize with 2 M NaOH solution until the pH is ~9-10.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methoxy-4-methylazepane.

Expected Yield: 50-60% Expected Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.20 (s, 3H), 2.6-2.8 (m, 4H), 2.35 (s, 3H), 1.6-1.9 (m, 6H), 1.15 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 74.0 (C-O), 56.0 (CH₂-N), 49.0 (O-CH₃), 46.5 (N-CH₃), 39.0 (CH₂), 35.0 (CH₂), 25.0 (CH₃), 23.0 (CH₂).

  • MS (ESI+): m/z = 158.2 [M+H]⁺.

Derivatization of the Tertiary Amine

The N-methyl group of 4-Methylazepan-4-ol can be removed to provide a secondary amine, which is a versatile handle for a wide range of functionalizations, including N-alkylation, N-acylation, and N-arylation. While classical methods like the von Braun reaction with cyanogen bromide are effective, they involve highly toxic reagents.[12][13] A more contemporary and safer approach is the use of α-chloroethyl chloroformate (ACE-Cl), followed by methanolysis.[9]

Workflow for N-Demethylation and Re-functionalization

cluster_0 Part 1: N-Demethylation cluster_1 Part 2: N-Alkylation start 4-Methylazepan-4-ol reagent1 α-Chloroethyl Chloroformate (ACE-Cl) start->reagent1 reaction1 Carbamate Formation reagent1->reaction1 intermediate Carbamate Intermediate reaction1->intermediate reagent2 Methanol (MeOH), Reflux intermediate->reagent2 reaction2 Methanolysis reagent2->reaction2 product1 4-Methylazepan-4-ol (Secondary Amine) reaction2->product1 start2 4-Methylazepan-4-ol (Secondary Amine) reagent3 Alkyl Halide (R-X) + Base (e.g., K₂CO₃) start2->reagent3 reaction3 N-Alkylation reagent3->reaction3 product2 N-Alkyl-4-methylazepan-4-ol reaction3->product2

Caption: N-Demethylation and subsequent N-Alkylation.

Protocol 3: N-Demethylation of 4-Methylazepan-4-ol using ACE-Cl

Materials:

  • 4-Methylazepan-4-ol (free base)

  • α-Chloroethyl chloroformate (ACE-Cl)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (anhydrous)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve 4-Methylazepan-4-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C and add ACE-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the carbamate intermediate by TLC or LC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Add anhydrous methanol to the residue and heat to reflux for 1 hour. This step cleaves the carbamate to yield the hydrochloride salt of the secondary amine.

  • Cool the mixture and remove the solvent under reduced pressure to obtain the crude hydrochloride salt of 4-methylazepan-4-ol. This can be used directly in the next step or purified.

Expected Yield: 85-95%

Protocol 4: N-Alkylation of 4-Methylazepan-4-ol

Materials:

  • This compound (from Protocol 3)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of the crude this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq). The base will neutralize the hydrochloride and facilitate the alkylation.

  • Add the desired alkyl halide (1.2 eq), for example, benzyl bromide.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-alkylated product.

Expected Yield: 70-85%

Data Summary

Compound Structure Molecular Formula MW ( g/mol ) Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm) MS (m/z)
4-Methylazepan-4-ol HClC₇H₁₅NO·HCl179.662.9 (s, 3H, N-CH₃), 1.3 (s, 3H, C-CH₃)71.5 (C-OH), 45.2 (N-CH₃)144.1 [M+H]⁺
4-Methoxy-4-methylazepaneC₈H₁₇NO157.233.20 (s, 3H, O-CH₃), 2.35 (s, 3H, N-CH₃), 1.15 (s, 3H, C-CH₃)74.0 (C-O), 49.0 (O-CH₃), 46.5 (N-CH₃)158.2 [M+H]⁺
1-Benzyl-4-methylazepan-4-olC₁₄H₂₁NO219.327.2-7.4 (m, 5H, Ar-H), 3.6 (s, 2H, Ar-CH₂), 1.2 (s, 3H, C-CH₃)138.0 (Ar-C), 129.0, 128.5, 127.0 (Ar-CH), 72.0 (C-OH), 63.0 (Ar-CH₂)220.2 [M+H]⁺

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of substituted azepane derivatives. The protocols outlined in this document provide robust and adaptable methods for the derivatization of both the tertiary alcohol and the tertiary amine functionalities. By understanding the underlying chemical principles, researchers can leverage this building block to efficiently generate novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The conformational flexibility and three-dimensional nature of the resulting azepane derivatives make them attractive candidates for targeting complex biological systems and addressing unmet medical needs.

References

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides an in-depth guide to the Dieckmann condensation, an essential intramolecular carbon-carbon bond-forming reaction for the synthesis of cyclic β-keto esters. Primarily aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps. Instead, it offers a detailed exploration of the reaction's mechanistic underpinnings, a critical analysis of experimental parameters, and a series of robust, field-proven protocols. By elucidating the causality behind experimental choices—from the strategic selection of bases and solvents to the nuances of reaction workup and purification—this guide equips the modern chemist with the knowledge to not only execute the Dieckmann condensation successfully but also to troubleshoot and adapt the reaction for the synthesis of complex carbocyclic and heterocyclic frameworks.

Introduction: The Strategic Importance of the Dieckmann Condensation

First reported by the German chemist Walter Dieckmann, the Dieckmann condensation is the intramolecular counterpart of the Claisen condensation, facilitating the cyclization of diesters to form cyclic β-keto esters.[1] This reaction is a cornerstone in synthetic organic chemistry, providing a reliable method for the construction of five- and six-membered rings, structures that are prevalent in a vast array of natural products and pharmaceutically active compounds.[2][3] The resulting cyclic β-keto esters are versatile synthetic intermediates, readily undergoing subsequent modifications such as alkylation, hydrolysis, and decarboxylation to yield a variety of substituted cyclic ketones.[4]

This guide will provide a thorough understanding of the Dieckmann condensation, from its mechanism to practical experimental setups, with a focus on empowering researchers to apply this powerful reaction to their own synthetic challenges.

The Mechanism of the Dieckmann Condensation: A Step-by-Step Analysis

The Dieckmann condensation proceeds via a base-catalyzed intramolecular nucleophilic acyl substitution. The generally accepted mechanism involves the following key steps:[2]

  • Enolate Formation: A strong base abstracts an α-proton from one of the ester groups, forming a resonance-stabilized enolate. This is typically the rate-determining step.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This cyclization step is favored when forming sterically stable five- or six-membered rings.[5]

  • Formation of a Tetrahedral Intermediate: The intramolecular attack results in a cyclic tetrahedral intermediate.

  • Elimination of the Alkoxide: The tetrahedral intermediate collapses, expelling an alkoxide leaving group and forming the cyclic β-keto ester.

  • Deprotonation of the β-Keto Ester: The newly formed cyclic β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide generated in the previous step is basic enough to deprotonate the β-keto ester, forming a highly stabilized enolate. This final deprotonation is often the thermodynamic driving force for the reaction.[6]

  • Protonation: An acidic workup in a separate step is required to protonate the enolate and yield the final neutral cyclic β-keto ester.[5]

Diagram of the Dieckmann Condensation Mechanism

Dieckmann_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2-3: Intramolecular Attack & Tetrahedral Intermediate cluster_2 Step 4: Elimination cluster_3 Step 5: Deprotonation cluster_4 Step 6: Protonation Diester Diester Enolate Enolate Diester->Enolate Base (B:-) Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate Cyclization Beta_Keto_Ester Beta_Keto_Ester Tetrahedral_Intermediate->Beta_Keto_Ester -OR Final_Enolate Final_Enolate Beta_Keto_Ester->Final_Enolate Base (B:-) Final_Product Final_Product Final_Enolate->Final_Product H3O+

Caption: The stepwise mechanism of the Dieckmann condensation.

Critical Parameters and Experimental Choices: A Causal Approach

The success of a Dieckmann condensation hinges on the careful selection of several key experimental parameters. The rationale behind these choices is crucial for optimizing the reaction and minimizing side products.

Choice of Base: The Heart of the Reaction

The base is arguably the most critical component in a Dieckmann condensation. Its role is to deprotonate the α-carbon of the ester to initiate the reaction. The choice of base depends on the substrate's reactivity, the desired regioselectivity, and the presence of other functional groups.

  • Alkoxide Bases (e.g., Sodium Ethoxide, Potassium tert-Butoxide): These are the traditional bases for the Dieckmann condensation. To avoid transesterification, the alkoxide used should match the alcohol portion of the ester.[4] For example, sodium ethoxide should be used for ethyl esters. Potassium tert-butoxide (t-BuOK) is a stronger, more sterically hindered base that is often used in aprotic solvents and can be advantageous for less reactive substrates.[2]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is a popular choice as it avoids the issue of transesterification.[7] It is typically used as a dispersion in mineral oil, which must be removed during workup. The reaction with NaH generates hydrogen gas, which requires appropriate safety precautions.

  • Non-Nucleophilic, Sterically Hindered Bases (e.g., LDA, LiHMDS): Lithium diisopropylamide (LDA) and lithium hexamethyldisilazide (LiHMDS) are extremely strong, non-nucleophilic, and sterically hindered bases.[2] They are particularly useful for reactions involving substrates with sensitive functional groups or when precise regioselectivity is required in the cyclization of unsymmetrical diesters.[4] These bases can quantitatively form the enolate at low temperatures, allowing for greater control over the reaction.

Solvent Selection: More Than Just a Medium

The solvent plays a multifaceted role in the Dieckmann condensation, influencing the solubility of the reactants, the stability of the enolate, and the overall reaction rate.

  • Aprotic Non-Polar Solvents (e.g., Toluene, Benzene): These are commonly used with alkoxide bases and sodium hydride. They are relatively inert and facilitate the reaction at elevated temperatures.

  • Aprotic Polar Solvents (e.g., THF, DMF): Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are often used with strong, non-nucleophilic bases like LDA and LiHMDS.[2] Polar aprotic solvents can enhance the stability of the enolate, potentially leading to cleaner reactions and higher yields.[2]

  • Dimethyl Sulfoxide (DMSO): The use of dimsyl ion (the conjugate base of DMSO) in DMSO has been shown to significantly increase reaction rates and yields for the Dieckmann condensation of diethyl adipate compared to the traditional sodium in toluene system.[8]

Temperature and Reaction Time: A Balancing Act

The optimal temperature and reaction time are substrate-dependent. Reactions with less reactive diesters or weaker bases may require heating (reflux) for an extended period. Conversely, reactions with highly reactive substrates or strong bases like LDA are often conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reaction and minimize side products. Careful monitoring of the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.

Comparative Performance of Common Bases

The choice of base can have a significant impact on the yield of the Dieckmann condensation. The following table provides a comparative summary of the performance of various bases in the cyclization of diethyl adipate to ethyl 2-oxocyclopentanecarboxylate.

Base Solvent Temperature Yield (%) Reference
Sodium Ethoxide (NaOEt)TolueneReflux82[4]
Sodium Hydride (NaH)TolueneReflux72[4]
Sodium Amide (NaNH₂)XyleneReflux75[4]
Potassium tert-Butoxide (KOtBu)TolueneReflux98[9]
Dimsyl IonDMSONot Specified> Na/Toluene[8]

Note: Yields are highly substrate and condition dependent and this table should be used as a general guide.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. It is crucial to adapt these procedures based on the specific substrate and to perform small-scale test reactions to optimize conditions.

Protocol 1: Classic Dieckmann Condensation using Sodium Ethoxide

This protocol is suitable for the cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate.

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous toluene

  • Aqueous hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous toluene.

  • Heat the mixture to reflux with stirring.

  • Add diethyl adipate (1.0 equivalent) dropwise from the dropping funnel over 1 hour.

  • Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Adjust the pH to ~2-3.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Dieckmann Condensation using Sodium Hydride

This protocol is a good alternative to avoid transesterification and can be used for a variety of diesters.

Materials:

  • Diester (e.g., diethyl pimelate)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • A catalytic amount of ethanol

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to anhydrous toluene.

  • Add a catalytic amount of absolute ethanol to initiate the reaction.

  • Heat the mixture to reflux with stirring.

  • Add the diester (1.0 equivalent) dissolved in anhydrous toluene dropwise from the dropping funnel.

  • Continue to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with DCM or diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Regioselective Dieckmann Condensation using LDA

This protocol is designed for unsymmetrical diesters where regioselectivity is a concern.

Materials:

  • Unsymmetrical diester

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet, a dropping funnel, and a low-temperature thermometer.

  • Under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Add the unsymmetrical diester (1.0 equivalent) dissolved in anhydrous THF dropwise, keeping the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

Dieckmann_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Setup Flame-dried glassware under inert atmosphere Base_Addition Addition of base to solvent Setup->Base_Addition Substrate_Addition Dropwise addition of diester Base_Addition->Substrate_Addition Reaction_Monitoring Stirring at appropriate temperature (monitor by TLC/LC-MS) Substrate_Addition->Reaction_Monitoring Quench Quench reaction (e.g., with acid) Reaction_Monitoring->Quench Extraction Liquid-liquid extraction Quench->Extraction Washing Wash organic layer (e.g., with NaHCO3, brine) Extraction->Washing Drying Dry organic layer (e.g., with MgSO4) Washing->Drying Concentration Solvent removal (rotary evaporation) Drying->Concentration Purification Vacuum distillation or column chromatography Concentration->Purification

Caption: A generalized experimental workflow for the Dieckmann condensation.

Troubleshooting and Self-Validation

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield - Insufficiently strong base- Wet reagents or solvents- Reaction temperature too low- Steric hindrance in the substrate- Use a stronger base (e.g., NaH, LDA)- Ensure all reagents and solvents are anhydrous- Increase reaction temperature and/or time- Consider a less sterically hindered base
Formation of polymeric byproducts - Intermolecular Claisen condensation is competing- Use high dilution conditions to favor intramolecular cyclization- Slowly add the diester to the base at reflux
Cleavage of the β-keto ester product - Presence of water or hydroxide in the base- Vigorous acidic or basic workup conditions- Use freshly prepared or sublimed bases (e.g., t-BuOK)- Use anhydrous conditions scrupulously- Perform a milder workup, for example, with a buffered aqueous solution (e.g., NH₄Cl)
Mixture of regioisomers (for unsymmetrical diesters) - Non-selective enolate formation- Use a sterically hindered, non-nucleophilic base (e.g., LDA, LiHMDS) at low temperature to favor deprotonation at the less hindered α-carbon
Difficulty in purification by column chromatography - Keto-enol tautomerism of the β-keto ester leading to band broadening- Decomposition on acidic silica gel- Deactivate silica gel with a small amount of triethylamine in the eluent- Use a less acidic stationary phase like alumina- Consider purification by vacuum distillation if the product is thermally stable

Conclusion: A Versatile Tool for Cyclic Ketone Synthesis

The Dieckmann condensation is a powerful and reliable method for the synthesis of cyclic β-keto esters, which are valuable precursors to a wide range of cyclic ketones. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively apply this reaction to the synthesis of complex molecular architectures. The choice of base and solvent is paramount and should be tailored to the specific substrate and desired outcome. With careful execution and a systematic approach to troubleshooting, the Dieckmann condensation can be a highly effective tool in the synthetic chemist's arsenal.

References

Application Note & Protocol: Quantification of 4-Methylazepan-4-ol Hydrochloride in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the accurate quantification of 4-Methylazepan-4-ol hydrochloride, a key intermediate in pharmaceutical synthesis, directly from complex reaction mixtures. Recognizing the compound's challenging analytical characteristics—specifically its lack of a strong UV chromophore and its polar, saline nature—this note details two robust, validated analytical methodologies: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Gas Chromatography-Mass Spectrometry (GC-MS) following a strategic derivatization. The protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind method selection, step-by-step procedures, and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Analytical Challenge

This compound is a saturated heterocyclic compound. Its structure, a tertiary alcohol within an azepane ring, presents distinct analytical hurdles:

  • Lack of Chromophore: The molecule does not possess conjugated double bonds, rendering it practically transparent to standard UV-Vis detection at wavelengths where typical HPLC analyses are performed.

  • Polarity and Ionic Nature: The hydrochloride salt form ensures high polarity and aqueous solubility, which can make it challenging to retain on traditional reversed-phase (RP) HPLC columns.

  • Volatility: While the free base may be amenable to gas chromatography, the hydrochloride salt is non-volatile, necessitating sample preparation steps like neutralization and/or derivatization prior to GC analysis.

Accurate quantification is paramount for process chemistry, enabling precise monitoring of reaction kinetics, calculation of yields, and assessment of impurity profiles. This guide provides the necessary tools to overcome these challenges.

Method Selection & Rationale

Two primary methods are presented, each suited for different laboratory capabilities and analytical requirements.

  • HPLC with Charged Aerosol Detection (CAD): This is the preferred method for direct analysis. CAD is a universal, mass-based detection technique that does not rely on the analyte's optical properties.[5][6] It nebulizes the column eluent, dries the resulting droplets to form analyte particles, and then imparts a charge on these particles for detection.[6] The response is proportional to the mass of the non-volatile analyte, making it ideal for compounds like 4-Methylazepan-4-ol HCl.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A powerful alternative, especially for labs equipped with GC-MS instrumentation. This approach leverages the high separation efficiency of capillary GC and the specificity of mass spectrometry. To make the analyte volatile, a derivatization step, such as silylation, is required to cap the polar hydroxyl (-OH) and amine (-NH-) functional groups.[7]

Workflow for Analysis

A generalized workflow for the quantification of this compound is presented below.

Quantification_Workflow Figure 1: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Reaction Mixture Sample Dilution Accurate Dilution (e.g., in Mobile Phase or Acetonitrile) Sample->Dilution Filtration Syringe Filtration (0.22 µm PTFE) Dilution->Filtration HPLC_CAD Method A: HPLC-CAD Analysis Filtration->HPLC_CAD Direct Injection GC_MS Method B: GC-MS (with Derivatization) Filtration->GC_MS Derivatization Step Integration Peak Integration HPLC_CAD->Integration GC_MS->Integration Calibration Calibration Curve (External Standard) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: Overall workflow from sample receipt to final validated quantification.

Detailed Protocol 1: HPLC-CAD Method

This method offers direct quantification with minimal sample manipulation.

Principle

The sample is diluted and injected into an HPLC system. The polar analyte is retained using a HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column. The eluent is directed to a Charged Aerosol Detector, where the response generated is proportional to the mass of the analyte.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade or higher), Water (Type I, 18.2 MΩ·cm), Formic acid (LC-MS grade)

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or a Mixed-Mode Column.

  • Sample Diluent: 90:10 Acetonitrile:Water (v/v)

Instrumentation and Conditions
ParameterSettingRationale
HPLC System UPLC/UHPLC systemProvides better resolution and faster run times.
Column HILIC, 2.1 x 100 mm, 1.7 µmRetains polar analytes that show poor retention on traditional C18 columns.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and controls pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for elution in HILIC mode.
Gradient 95% B to 60% B over 5 min, hold 1 min, return to 95% B, equilibrate 3 minA standard gradient to elute the polar analyte while washing off potential interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times and peak shapes.
Injection Volume 2 µLSmall volume to prevent peak distortion on a narrow-bore column.
CAD Detector Thermo Scientific™ Vanquish™ or similarUniversal detector suitable for non-chromophoric compounds.[5][8]
Evaporation Temp. 35-50 °COptimize for signal-to-noise; higher temps reduce noise but can lose semi-volatile analytes.[5]
Gas (Nitrogen) 35 psiStandard pressure for nebulization.
Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of 4-Methylazepan-4-ol HCl at 1.0 mg/mL in the sample diluent.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the sample diluent.

    • Vortex for 30 seconds to ensure homogeneity.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Analysis:

    • Set up the HPLC-CAD system with the parameters listed in the table above.

    • Inject the calibration standards, followed by the prepared samples.

    • Integrate the peak corresponding to 4-Methylazepan-4-ol.

  • Quantification:

    • Generate a calibration curve by plotting the peak area versus concentration of the standards.

    • Use a linear or quadratic fit (CAD response can be non-linear) to determine the concentration of the analyte in the sample injections.[8]

    • Calculate the original concentration in the reaction mixture using the dilution factor.

Detailed Protocol 2: GC-MS with Silylation

This method is highly specific and sensitive, leveraging the power of mass spectrometry for identification and quantification.

Principle

The reaction mixture is first basified to form the free base of 4-Methylazepan-4-ol. The free base is extracted into an organic solvent. The polar -OH and -NH groups are then derivatized using a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to create a volatile trimethylsilyl (TMS) derivative.[9] This derivative is then analyzed by GC-MS.

Materials and Reagents
  • Reference Standard: this compound (≥98% purity)

  • Derivatizing Agent: BSTFA with 1% TMCS (trimethylchlorosilane)

  • Solvents: Dichloromethane (DCM, anhydrous), Pyridine (anhydrous)

  • Base: 1 M Sodium Hydroxide (NaOH)

  • Drying Agent: Anhydrous Sodium Sulfate

  • Internal Standard (IS): e.g., Cyclohexanol or another suitable compound not present in the sample.

Instrumentation and Conditions
ParameterSettingRationale
GC System Agilent 8890 or similar, with a split/splitless inletStandard for capillary GC.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures complete volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates the analyte from solvent and other reaction components.
MS Detector Quadrupole Mass SpectrometerProvides mass information for identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.
Monitored Ions To be determined from a full scan of the derivatized standard (e.g., M+, M-15)Select a quantifier and one or two qualifier ions for confirmation.
Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and internal standard (IS) in a suitable solvent like methanol.

    • Accurately weigh ~20 mg of the reaction mixture into a vial. Add a known amount of IS.

    • Add 2 mL of 1 M NaOH to basify the sample.

    • Extract the free base with 3 x 2 mL of DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis:

    • Set up the GC-MS system with the parameters listed above.

    • Inject 1 µL of the derivatized sample.

  • Quantification:

    • Create a calibration curve by derivatizing and analyzing standards with a fixed amount of internal standard.

    • Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Calculate the concentration in the original sample based on the response ratio from the sample injection.

Method Validation

To ensure the trustworthiness of the results, the chosen analytical method must be validated according to ICH Q2(R1) guidelines.[1][2][4] The following parameters should be assessed:

Validation_Parameters Figure 2: Key ICH Q2(R1) Validation Parameters center Method Validation Specificity Specificity center->Specificity Linearity Linearity center->Linearity Range Range center->Range Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Core parameters for analytical method validation as per ICH guidelines.

Validation Summary Table

The following table presents typical acceptance criteria for the validation of a quantitative method for a pharmaceutical intermediate.

ParameterAcceptance CriteriaPurpose
Specificity Peak is free from interference at the analyte's retention time.To ensure the signal is only from the analyte.
Linearity (R²) ≥ 0.995Demonstrates a proportional relationship between signal and concentration.
Range Typically 80-120% of the expected concentration.The interval over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.Closeness of the measured value to the true value.
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%Measures the scatter of results from repeated measurements.
LOQ (% RSD) Signal-to-Noise ≥ 10; RSD ≤ 10%The lowest amount that can be reliably quantified.
Robustness No significant impact on results from minor changes.Shows the method's reliability during normal use.

Conclusion

The quantification of this compound in reaction mixtures can be successfully achieved despite its challenging chemical properties. The choice between HPLC-CAD and GC-MS will depend on available instrumentation and laboratory expertise. The HPLC-CAD method is more direct and requires less sample preparation, while the GC-MS method offers exceptional selectivity and sensitivity. Both methods, when properly developed and validated according to ICH guidelines, will provide accurate, reliable, and trustworthy data essential for the advancement of pharmaceutical development projects.

References

Application Note: A Detailed Guide to the Synthesis of Azelastine Utilizing an N-Methylazepanone Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Azelastine is a potent second-generation antihistamine and mast cell stabilizer, widely prescribed for the treatment of allergic rhinitis and conjunctivitis.[1][2][3] Its synthesis is a topic of significant interest for researchers in medicinal chemistry and process development. This document provides a comprehensive guide to a well-established synthetic route to Azelastine hydrochloride. The core of this synthesis involves the crucial condensation of 4-(p-chlorobenzyl)-1(2H)-phthalazinone with a seven-membered heterocyclic amine, 1-methylazepan-4-one. While the direct precursor is the ketone, this guide will address its relationship to related compounds like 4-Methylazepan-4-ol hydrochloride, providing a scientifically grounded and practical protocol for drug development professionals. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols, and offer insights into process control and characterization.

Introduction to Azelastine and its Synthesis

The Therapeutic Significance of Azelastine

Azelastine, chemically known as 4-(4-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one, is a leading therapeutic agent in the management of allergic conditions.[3] As a selective H1-receptor antagonist, it effectively blocks the action of histamine, a primary mediator of allergic symptoms.[1][3] Beyond its antihistaminic effects, Azelastine also exhibits anti-inflammatory properties by inhibiting the release of leukotrienes and other inflammatory mediators from mast cells.[2] This dual mechanism of action makes it highly effective for both seasonal and vasomotor rhinitis.[3]

Overview of Synthetic Strategies

The molecular architecture of Azelastine consists of a phthalazinone core linked to a 4-chlorobenzyl group and an N-methylazepane moiety.[3] Several synthetic routes have been developed, but a convergent approach is often favored for its efficiency. This strategy typically involves the independent synthesis of two key intermediates, followed by their condensation to form the final Azelastine backbone. The most common and industrially viable intermediates are:

  • Intermediate A: 4-(p-chlorobenzyl)-1(2H)-phthalazinone

  • Intermediate B: 1-Methylazepan-4-one (or its hydrochloride salt)[4][5][6][7]

The Role of the Azepane Moiety: 1-Methylazepan-4-one vs. 4-Methylazepan-4-ol

The user's query specified this compound. It is critical to clarify that the reactive species in the key condensation step is the ketone, 1-Methylazepan-4-one . The alcohol, 1-Methylazepan-4-ol, would serve as a precursor to this ketone. An oxidation step would be required to convert the secondary alcohol to the ketone before it can participate in the subsequent reaction. While feasible, most established and patented synthesis protocols begin directly with 1-Methylazepan-4-one hydrochloride to streamline the process and improve overall yield.[8][9] This guide will, therefore, focus on the direct use of 1-Methylazepan-4-one hydrochloride, as it represents the most efficient and well-documented pathway.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier Recommendation
2-(p-chlorophenylacetyl)benzoic acid≥98%Sigma-Aldrich, TCI
Hydrazine Sulfate≥99%Sigma-Aldrich, Alfa Aesar
Sodium HydroxideACS Reagent GradeVWR, Fisher Scientific
1-Methylazepan-4-one hydrochloride≥95%ChemScene, LGC Standards
Benzoyl Hydrazine≥98%Sigma-Aldrich
Potassium Borohydride≥98%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
EthanolAnhydrous, 200 proofPharmco-Aaper
Hydrochloric Acid (HCl)37% w/w, ACS GradeVWR
Sodium SulfateAnhydrous, GranularFisher Scientific
TolueneACS Reagent GradeSigma-Aldrich
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Heating mantles with magnetic stirring capability

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254) and development chambers

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for structural confirmation

Synthesis Pathway Overview

The synthesis of Azelastine hydrochloride is a multi-step process that can be logically divided into the formation of the two primary intermediates followed by their condensation and final salt formation.

G cluster_0 Part A: Phthalazinone Core Synthesis cluster_1 Part B: Azepane Intermediate cluster_2 Part C: Condensation & Final Product A 2-(p-chlorophenylacetyl) benzoic acid C 4-(p-chlorobenzyl)-1(2H)- phthalazinone (Intermediate A) A->C B Hydrazine Sulfate B->C E Condensation Reaction C->E D 1-Methylazepan-4-one hydrochloride (Intermediate B) D->E F Azelastine (Free Base) E->F G Azelastine Hydrochloride (Final Product) F->G

Figure 1: Overall Synthetic Workflow for Azelastine HCl.

Detailed Synthesis Protocols

Part A: Synthesis of 4-(p-chlorobenzyl)-1(2H)-phthalazinone (Intermediate A)

Scientific Rationale: This step involves a classical cyclocondensation reaction. The 2-(p-chlorophenylacetyl)benzoic acid contains both a carboxylic acid and a ketone functional group. Hydrazine acts as a dinucleophile, first reacting with the ketone to form a hydrazone, which then undergoes an intramolecular cyclization by attacking the carboxylic acid group, ultimately eliminating two molecules of water to form the stable heterocyclic phthalazinone ring system.[10][11] Sodium hydroxide is used to deprotonate the carboxylic acid and facilitate the reaction.

Protocol:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(p-chlorophenylacetyl)benzoic acid (27.4 g, 0.1 mol).

  • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 200 mL of deionized water. Stir until the solid dissolves.

  • Add hydrazine sulfate (13.0 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours.

  • In-Process Control: Monitor the reaction progress using TLC (Mobile phase: 3:7 Ethyl Acetate:Hexane). The starting material spot should diminish and a new, more polar product spot should appear.

  • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 50 mL).

  • Dry the solid under vacuum at 60 °C to a constant weight. The expected product is 4-(p-chlorobenzyl)-1(2H)-phthalazinone as a white to off-white solid.

    • Expected Yield: 85-92%

    • Purity (HPLC): >98%

Part B & C: Condensation to form Azelastine and Salt Formation

Scientific Rationale: This is the key bond-forming step, creating the final Azelastine structure. Several patented methods exist for this transformation. One robust method involves the formation of an acylhydrazone from 1-methylazepan-4-one and benzoyl hydrazine, followed by reduction and condensation.[8][9] This multi-step, one-pot sequence ensures high yields and good regioselectivity. The benzoyl hydrazine first reacts with the ketone (Intermediate B) to form a protected hydrazone. This intermediate is then reduced in situ with a mild reducing agent like potassium borohydride. The resulting hydrazine derivative is then condensed with the keto-acid functionality of Intermediate A, leading to the formation of the phthalazinone ring system linked to the azepane moiety. Finally, treatment with hydrochloric acid yields the stable and water-soluble hydrochloride salt.

Figure 2: Core Condensation Reaction to Form Azelastine.

Protocol (Based on the principles outlined in CN102391253A): [9]

  • Acylhydrazone Formation: In a 250 mL flask, suspend 1-methylazepan-4-one hydrochloride (16.4 g, 0.1 mol) and benzoyl hydrazine (13.6 g, 0.1 mol) in 100 mL of ethanol at room temperature. Stir for 2-3 hours. The formation of the acylhydrazone can be monitored by TLC.

  • Reduction: Cool the mixture to 0-5 °C in an ice bath. Slowly add potassium borohydride (5.4 g, 0.1 mol) in small portions, ensuring the temperature does not exceed 10 °C. Stir at this temperature for 2 hours.

  • Condensation: To the reaction mixture, add 4-(p-chlorobenzyl)-1(2H)-phthalazinone (Intermediate A, 27.0 g, 0.1 mol). Adjust the pH of the mixture to 4-5 using a 6M HCl solution.

  • Heat the mixture to reflux (approx. 78-80 °C) for 8-12 hours.

  • Work-up: Cool the reaction to room temperature and evaporate the ethanol under reduced pressure.

  • Add 150 mL of dichloromethane (DCM) and 100 mL of water to the residue. Adjust the pH of the aqueous layer to 9-10 with a 2M NaOH solution.

  • Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Azelastine free base as a viscous oil or solid.

Purification and Characterization

Protocol: Purification and Salt Formation

Scientific Rationale: The crude free base is purified by recrystallization to remove unreacted starting materials and side products. Converting the free base to its hydrochloride salt not only aids in purification but also provides a stable, crystalline solid with improved handling and formulation properties. Toluene is an excellent solvent for this recrystallization, as Azelastine free base has good solubility at high temperatures and poor solubility at room temperature, allowing for efficient crystallization upon cooling.

G A Crude Azelastine (Free Base in Toluene) B Heat to Dissolve A->B C Cool Slowly to Crystallize B->C D Vacuum Filtration C->D E Wash with Cold Toluene D->E F Dry Under Vacuum E->F G Dissolve in Ethanol F->G H Add Ethanolic HCl G->H I Crystallize Azelastine HCl H->I J Filter and Dry I->J K Pure Azelastine HCl J->K

Figure 3: Purification and Salt Formation Workflow.
  • Dissolve the crude Azelastine free base in a minimal amount of hot toluene (approx. 100-120 mL).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

  • Collect the purified Azelastine free base crystals by vacuum filtration and wash with a small amount of cold toluene.

  • Dissolve the purified free base in 150 mL of anhydrous ethanol.

  • While stirring, slowly add a calculated amount of 5-6 M ethanolic HCl until the pH of the solution is between 2 and 3.

  • Stir the mixture at room temperature for 1-2 hours. The hydrochloride salt will precipitate.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60-70 °C.

    • Overall Yield (from Intermediate A): 70-80%

    • Final Purity (HPLC): >99.5%

Characterization Data
ParameterExpected Value
AppearanceWhite, odorless, crystalline powder[1]
Melting Point~225 °C[1]
¹H NMR Consistent with the structure of Azelastine hydrochloride. Key signals include aromatic protons, the benzylic CH₂, and aliphatic protons of the azepane ring.
¹³C NMR Shows the expected number of carbon signals corresponding to the molecule.[2]
Mass Spec (ESI+) [M+H]⁺ at m/z ≈ 382.16
Purity (HPLC) ≥ 99.5%

Discussion and Field-Proven Insights

  • Causality in Solvent Choice: Ethanol is used in the condensation step as it effectively dissolves the reactants and intermediates, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate. Toluene is chosen for recrystallization due to the significant temperature-dependent solubility of Azelastine, which is ideal for purification.

  • Importance of pH Control: The pH is critical at several stages. During the condensation, a slightly acidic pH (4-5) is required to catalyze the reaction.[12] During the work-up, basifying the solution (pH 9-10) is essential to deprotonate the tertiary amine of Azelastine, ensuring it is in its free base form and extractable into an organic solvent like DCM. Finally, acidification is necessary for the formation of the stable hydrochloride salt.

  • Temperature Management: The initial reduction with potassium borohydride is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent side reactions and ensure the controlled reduction of the acylhydrazone.

  • Troubleshooting - Impurity Profile: The synthesis of Azelastine can generate several process-related impurities.[2] Inadequate control of reaction time, temperature, or pH can lead to the formation of N-oxides or desmethyl derivatives. The purification protocol described, particularly the recrystallization of the free base before salt formation, is designed to effectively remove most of these impurities. HPLC is the method of choice for monitoring purity and identifying any potential contaminants.[1][13]

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the synthesis of Azelastine hydrochloride. By starting with well-defined intermediates, 4-(p-chlorobenzyl)-1(2H)-phthalazinone and 1-methylazepan-4-one hydrochloride, and exercising careful control over reaction parameters such as pH and temperature, researchers can achieve high yields and excellent purity. The insights into the rationale behind the experimental steps are intended to empower scientists to not only replicate this synthesis but also to troubleshoot and adapt it for process optimization and scale-up.

References

Application Notes and Protocols: The Definitive Guide to Reference Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Analytical Integrity

This guide provides a comprehensive overview of the classification, management, and application of reference standards. It is designed for researchers, scientists, and quality control professionals, offering both foundational principles and detailed, actionable protocols to ensure the highest level of data quality in the laboratory.

The Hierarchy and Classification of Reference Standards

Not all reference standards are created equal. They exist in a well-defined hierarchy based on their purity, the rigor of their characterization, and their traceability to metrological standards. Understanding this hierarchy is crucial for selecting the appropriate standard for a given analytical task.

Primary vs. Secondary Reference Standards

The most fundamental classification divides standards into two main categories: primary and secondary.[2][6]

  • Primary Reference Standards (PRS): These are materials of the highest purity, often described as "ultra-pure."[2][6][7] A primary standard is extensively characterized to confirm its identity and assign a purity value without reference to another standard.[8][9] They are typically obtained from official, internationally recognized sources such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or the National Institute of Standards and Technology (NIST).[4][7][10] Due to their high cost and limited availability, primary standards are reserved for critical applications, such as the qualification of secondary standards.[8][9]

  • Secondary Reference Standards (SRS) or Working Standards: These are substances of established quality and purity that are qualified against a primary reference standard.[8][9] Prepared in-house or purchased from a commercial supplier, secondary standards are the workhorses of the laboratory, used for routine analyses like quality control testing, instrument calibration, and assay validation.[8][9] Their use is more cost-effective for daily laboratory operations.[6] The International Council for Harmonisation (ICH) guideline Q7 defines a secondary standard as a substance whose quality and purity are established by comparison to a primary reference standard.[9]

Comparative Overview

The choice between a primary and secondary standard is a balance of analytical need, regulatory requirement, and cost.

FeaturePrimary Reference Standard (PRS)Secondary Reference Standard (SRS) / Working Standard
Purity Highest possible purity (typically >99.5%)[11]High purity, value is assigned relative to a PRS
Source Official pharmacopeias (USP, EP) or National Metrology Institutes (NIST)[4][7]Prepared in-house or from commercial suppliers[8]
Traceability Direct metrological traceability; value accepted without reference to other standards[9]Traceable to a Primary Reference Standard[9][12]
Characterization Extensive and exhaustive (e.g., NMR, MS, IR, XRD, elemental analysis)[11]Characterized to confirm identity and purity against a PRS
Primary Use Qualification of secondary standards; critical assays where no SRS existsRoutine analysis, QC testing, instrument calibration, system suitability[9]
Cost & Availability High cost, often available in limited quantitiesLower cost, more readily available
The Traceability Chain

The authority of a measurement relies on an unbroken chain of comparisons. This concept, known as metrological traceability, ensures that a measurement result can be related to a national or international standard through a documented sequence.

SI SI Units (e.g., kg) NMI National Metrology Institute (e.g., NIST) Primary Reference Standard SI->NMI Realization Pharma Pharmacopeial Standard (e.g., USP, EP) Primary Reference Standard NMI->Pharma CRM Certified Reference Material (CRM) Producer (ISO 17034 Accredited) NMI->CRM Calibration Pharma->CRM Calibration SRS Secondary Reference Standard (In-house or Commercial) CRM->SRS Qualification WS Working Solution / Calibration Standard SRS->WS Preparation Result Analytical Result WS->Result Measurement

Caption: Metrological traceability chain for analytical reference standards.

Handling, Storage, and Lifecycle Management

The integrity of a reference standard is not static; it depends entirely on meticulous handling and storage to prevent degradation or contamination.[13]

General Storage and Handling Guidelines
  • Storage Conditions: Always store standards according to the manufacturer's or pharmacopeia's recommendations, which may be found on the label or Certificate of Analysis (CoA).[14][15] Common conditions include room temperature, refrigeration (2-8°C), or frozen (e.g., -20°C).[14][16] If no conditions are specified, storing at 2-8°C is a common precautionary measure.[15]

  • Protection from Environment: Protect standards from light, heat, and moisture.[14][15] Using amber glass containers is a standard practice for photosensitive compounds.[13][14]

  • Aliquotting: Whenever possible, avoid repeatedly opening and closing the primary container. For frequently used standards, consider preparing smaller aliquots to minimize exposure and prevent contamination of the bulk material.

  • Temperature Equilibration: Before opening, allow standards stored at low temperatures (refrigerated or frozen) to equilibrate to room temperature.[15][16] This prevents condensation of atmospheric moisture onto the material, which would alter its effective concentration.

  • Handling Volatile Standards: For volatile compounds, minimize headspace in the vial to reduce evaporation.[13][14] These standards should not be allowed to warm to room temperature before opening, as this can lead to significant loss of the analyte.[13]

  • Weighing: Use an appropriate analytical balance and anti-static measures. Never return unused material to the original container.[15] Transfer the required amount to a weighing paper or boat and discard any excess.[15]

Core Protocols and Applications

The primary function of a reference standard is its use in preparing accurate solutions for instrument calibration and sample analysis.

Protocol: Preparation of a Stock Standard Solution

This protocol outlines the steps for preparing a stock solution from a solid reference standard. The causality behind each step is explained to ensure methodological robustness.

Objective: To accurately prepare a concentrated stock solution of a reference standard (e.g., 1.0 mg/mL).

Materials:

  • Reference Standard (solid)

  • Calibrated Analytical Balance

  • Class A Volumetric Flask (e.g., 10.00 mL)

  • Appropriate solvent (e.g., HPLC-grade Acetonitrile)

  • Spatula, weighing paper/boat

  • Sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of the standard needed.

    • Causality: An accurate calculation is the foundation of an accurate final concentration.

    • Example: For a 10.00 mL flask to make a 1.0 mg/mL solution: Mass (mg) = Concentration (mg/mL) × Volume (mL) Mass = 1.0 mg/mL × 10.00 mL = 10.0 mg

  • Weigh the Standard:

    • Place a weigh boat on the calibrated analytical balance and tare it.

    • Carefully weigh the calculated amount of the reference standard (e.g., 10.0 mg). Record the exact weight to the balance's full precision (e.g., 10.04 mg).

    • Causality: Using the actual weight recorded, not the target weight, is critical for calculating the true concentration of the stock solution.

  • Transfer and Dissolve:

    • Carefully transfer the weighed powder into the 10.00 mL Class A volumetric flask.

    • Add a portion of the solvent (e.g., ~5-7 mL), cap the flask, and swirl gently to dissolve the solid. If necessary, use a sonicator for 1-2 minutes to ensure complete dissolution.[17]

    • Causality: Using a Class A flask ensures the final volume is highly accurate. Ensuring complete dissolution is vital; any undissolved material will lead to a lower-than-expected concentration.

  • Dilute to Volume:

    • Once the solid is fully dissolved, add the solvent dropwise until the bottom of the meniscus is precisely on the calibration mark of the flask.

    • Causality: Precise dilution to the mark is essential for achieving the correct final volume and, therefore, the correct concentration.

  • Homogenize:

    • Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[18]

    • Causality: A non-homogeneous solution will lead to variable concentrations when aliquots are drawn from it, destroying reproducibility.

  • Calculate True Concentration:

    • Use the actual weight to calculate the precise concentration of the stock solution.

    • Example:True Concentration = Actual Mass (mg) / Volume (mL) = 10.04 mg / 10.00 mL = 1.004 mg/mL

  • Label and Store:

    • Transfer the solution to a properly labeled, airtight vial. The label must include:

      • Name of the compound

      • Concentration (the true, calculated value)

      • Solvent used

      • Date of preparation and expiry date

      • Preparer's initials

      • Storage conditions[17]

Application in HPLC: Calibration and System Suitability

In High-Performance Liquid Chromatography (HPLC), reference standards are indispensable for both calibrating the instrument's response and verifying the system's performance.[6]

3.2.1. Workflow for HPLC Calibration and Analysis

cluster_prep Standard Preparation cluster_analysis HPLC Analysis RS Weigh Reference Standard Stock Prepare Stock Solution (e.g., 1000 µg/mL) RS->Stock Work Prepare Working/ Calibration Standards (e.g., 1, 5, 10, 50, 100 µg/mL) Stock->Work SST Inject System Suitability Solution (SST) Inject Inject Calibration Standards (Lowest to Highest Conc.) SST->Inject Curve Generate Calibration Curve (Peak Area vs. Concentration) Inject->Curve Sample Inject Unknown Sample(s) Curve->Sample Quant Quantify Sample from Calibration Curve Sample->Quant

Caption: General workflow for preparing and using reference standards in HPLC analysis.

3.2.2. System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's fitness for the intended analysis must be verified.[19][20] This is achieved through System Suitability Testing (SST), which is an integral part of analytical methods.[19] A solution containing the reference standard(s) is injected to check key performance parameters.

Typical SST Parameters (USP <621>):

ParameterDescriptionCommon Acceptance Criteria
Precision / Repeatability The consistency of the instrument response from replicate injections of the same standard.Relative Standard Deviation (%RSD) of peak areas ≤ 2.0% for ≥5 injections.[21]
Tailing Factor (T) Measures the asymmetry of the chromatographic peak.T ≤ 2.0, indicating an acceptable peak shape.[21]
Resolution (Rs) The degree of separation between the analyte peak and the closest eluting peak (e.g., an impurity).Rs ≥ 2.0 between the critical peak pair.[21]
Theoretical Plates (N) A measure of the column's efficiency.Varies by method, but must be met to ensure adequate separation power.

Causality: Performing SST ensures that on the day of analysis, the entire system (instrument, column, mobile phase) is operating correctly and is capable of producing accurate and reliable data.[22][23] No sample analysis is acceptable if the system fails to meet SST requirements.[19]

Method Validation with Reference Standards

Reference standards are central to the validation of analytical procedures, as outlined by ICH Q2(R1).[24][25][26] Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[26]

Key validation characteristics assessed using reference standards include:

  • Accuracy: The closeness of test results to the true value. Determined by analyzing a sample with a known concentration of reference standard added (spiked sample).

  • Precision: The degree of scatter between a series of measurements. Assessed by repeatedly analyzing a homogeneous standard solution.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. Determined by analyzing a series of dilutions of a reference stock solution.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). Requires impurity reference standards.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. Determined from the analysis of low-concentration standards.

Conclusion

Reference standards are not merely reagents; they are the ultimate arbiters of quality in analytical science. Their proper classification, handling, and application are non-negotiable for producing data that is accurate, reproducible, and defensible. By adhering to the principles and protocols outlined in this guide—from understanding the traceability chain to executing flawless solution preparations and system suitability checks—researchers and scientists can ensure the highest integrity of their analytical results, underpinning the safety and efficacy of pharmaceutical products worldwide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methylazepan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methylazepan-4-ol hydrochloride. Our goal is to provide a comprehensive resource that combines robust protocols with in-depth troubleshooting advice, empowering you to overcome common challenges and optimize your synthetic yield and purity. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring a deeper understanding of each experimental choice.

Synthetic Overview: A Two-Stage Approach

The synthesis of this compound is most effectively approached in two primary stages: first, the formation of the key intermediate, 1-methylazepan-4-one, followed by a nucleophilic addition to create the tertiary alcohol, and finally, conversion to its hydrochloride salt for stability and ease of handling.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Alcohol Formation & Salification N-Methyl-2-pyrrolidone N-Methyl-2-pyrrolidone 4-(Methylamino)butanoic acid HCl 4-(Methylamino)butanoic acid HCl N-Methyl-2-pyrrolidone->4-(Methylamino)butanoic acid HCl HCl Reflux Methyl 4-(methylamino)butanoate HCl Methyl 4-(methylamino)butanoate HCl 4-(Methylamino)butanoic acid HCl->Methyl 4-(methylamino)butanoate HCl SOCl2 Methanol Diester Intermediate Diester Intermediate Methyl 4-(methylamino)butanoate HCl->Diester Intermediate Methyl Acrylate Et3N 1-Methylazepan-4-one 1-Methylazepan-4-one Diester Intermediate->1-Methylazepan-4-one Dieckmann Condensation (e.g., KOtBu) 4-Methylazepan-4-ol (alkoxide) 4-Methylazepan-4-ol (alkoxide) 1-Methylazepan-4-one->4-Methylazepan-4-ol (alkoxide) Grignard Reaction (CH3MgBr) 1-Methylazepan-4-one->4-Methylazepan-4-ol (alkoxide) 4-Methylazepan-4-ol 4-Methylazepan-4-ol 4-Methylazepan-4-ol (alkoxide)->4-Methylazepan-4-ol Aqueous Workup (H3O+) 4-Methylazepan-4-ol HCl 4-Methylazepan-4-ol HCl 4-Methylazepan-4-ol->4-Methylazepan-4-ol HCl HCl in Solvent

Caption: Overall workflow for 4-Methylazepan-4-ol HCl synthesis.

Part 1: Synthesis of the Precursor, 1-Methylazepan-4-one

The quality of the final product is critically dependent on the purity of the ketone intermediate. A common and scalable route begins with N-methyl-2-pyrrolidone (NMP), involving a ring-opening, esterification, and subsequent intramolecular Dieckmann condensation.[1][2]

Experimental Protocol: Dieckmann Condensation Route

This protocol is adapted from established industrial methods.[2]

  • Ring Opening: Reflux N-methyl-2-pyrrolidone in concentrated hydrochloric acid (e.g., 36% aq.) for 4-8 hours to yield 4-(methylamino)butanoic acid hydrochloride.

  • Esterification: Add the resulting amino acid hydrochloride to a solution of thionyl chloride in anhydrous methanol at low temperature (-15 to -10 °C) and allow the reaction to proceed for 12 hours to form methyl 4-(methylamino)butanoate hydrochloride.

  • Diester Formation: React the methyl ester intermediate with methyl acrylate in the presence of a base like triethylamine in methanol to form the corresponding diester.

  • Cyclization (Dieckmann Condensation): Dissolve the purified diester in an aprotic solvent (e.g., toluene). Add this solution dropwise to a refluxing suspension of a strong base, such as potassium tert-butoxide (KOtBu), in toluene.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture and quench with an acidic aqueous solution (e.g., ice-cold HCl). Extract the aqueous layer to remove the organic solvent.

  • Decarboxylation & Isolation: The resulting acidic aqueous layer, containing the β-keto ester, is heated to induce decarboxylation, yielding 1-methylazepan-4-one. Basify the solution and extract the product with an organic solvent (e.g., dichloromethane). Purify via distillation.

Troubleshooting Guide & FAQs: 1-Methylazepan-4-one Synthesis

Q1: My Dieckmann cyclization yield is consistently low. What are the most likely causes?

A1: Low yields in a Dieckmann condensation are typically traced back to three critical areas:

  • Base Stoichiometry and Quality: The reaction requires at least one full equivalent of a strong, non-nucleophilic base (like KOtBu or NaH). Ensure your base is fresh and has not been deactivated by atmospheric moisture. The use of sub-stoichiometric amounts will result in incomplete cyclization.

  • Anhydrous Conditions: The enolate intermediates in the Dieckmann condensation are highly basic and will be readily quenched by any protic species, especially water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (N₂ or Ar).

  • Inefficient Decarboxylation: The initial product of the cyclization is a β-keto ester. The subsequent hydrolysis and decarboxylation step must be driven to completion. Ensure the pH is sufficiently acidic and the temperature is high enough (reflux) for a sufficient period to drive off CO₂.

Q2: I see multiple spots on my TLC plate after the cyclization reaction, including what appears to be my starting diester. How can I drive the reaction to completion?

A2: The presence of starting material indicates an incomplete reaction.

  • Reaction Time & Temperature: The Dieckmann condensation can be sluggish. Ensure you are maintaining a sufficiently high temperature (refluxing toluene is common) for an adequate duration. Monitor the reaction by TLC every hour after the initial reflux period.

  • Reverse Claisen Condensation: The Dieckmann condensation is a reversible reaction. To drive it towards the product, it's crucial to ensure the resulting β-keto ester is deprotonated by the base to form a stabilized enolate. This effectively removes the product from the equilibrium. Using a full equivalent of a strong base is key to ensuring this happens.

Q3: During the final workup, I'm having trouble with emulsions during the extraction of 1-methylazepan-4-one. How can I resolve this?

A3: Emulsions are common when extracting amines from basified aqueous solutions.

  • Add Brine: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic product less soluble and helping to break up the emulsion.

  • Use a Different Solvent: If dichloromethane consistently forms emulsions, consider switching to a less dense, less polar solvent like diethyl ether or ethyl acetate for the extraction.

  • Patience and Technique: Allow the separatory funnel to stand for an extended period. Gentle swirling, rather than vigorous shaking, can also minimize emulsion formation.

Part 2: Grignard Reaction for 4-Methylazepan-4-ol Synthesis

This step involves the nucleophilic addition of a methyl group to the carbonyl of 1-methylazepan-4-one. The use of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is the most direct method to form the desired tertiary alcohol.[3][4]

Caption: Mechanism of Grignard reaction on the ketone precursor.

Experimental Protocol: Grignard Reaction
  • Apparatus Setup: Assemble an oven-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen/argon inlet. Maintain a positive inert gas pressure throughout the reaction.

  • Reagent Preparation: Dissolve 1-methylazepan-4-one in an anhydrous ether solvent (e.g., THF, diethyl ether) and place it in the dropping funnel.

  • Reaction: To the reaction flask, add a solution of methylmagnesium bromide (typically 1.0 to 1.5 equivalents) in an ether solvent. Cool the flask in an ice bath.

  • Addition: Add the ketone solution dropwise to the stirred Grignard reagent solution at a rate that maintains the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: This is an exothermic process.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer 2-3 times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Methylazepan-4-ol.

Troubleshooting Guide & FAQs: Grignard Reaction

Q1: My Grignard reaction failed to initiate or the yield is extremely low. What went wrong?

A1: This is the most common issue and almost always relates to the deactivation of the highly reactive Grignard reagent.[3][5]

  • Presence of Water: Grignard reagents are extremely strong bases and will react violently with water, which is more acidic than the alkane from which the reagent is derived.[5] Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and all solvents are anhydrous. THF, in particular, must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) as it can absorb atmospheric moisture.

  • Acidic Protons on Substrate: The Grignard reagent will be quenched by any acidic protons in the reaction mixture. While the ketone precursor itself is not acidic, impurities from the previous step could be. Ensure the 1-methylazepan-4-one is pure and free of acidic contaminants.

  • Poor Quality Grignard Reagent: If using a commercially available solution, ensure it has been stored properly under an inert atmosphere and is not expired. If preparing it in situ, ensure the magnesium turnings are fresh and activated (a small crystal of iodine can help initiate the reaction).[5]

Q2: My main impurity is a high-molecular-weight compound, and I've lost a significant amount of my starting ketone. What is this byproduct?

A2: This could be a product of enolization. The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This enolate can then react with another molecule of the ketone in an aldol-type condensation, leading to dimers and other high-molecular-weight byproducts.

  • Control the Temperature: Add the ketone solution slowly to the Grignard reagent at a low temperature (0 °C). This favors the faster nucleophilic addition at the carbonyl over the slower deprotonation at the α-carbon. Avoid adding the Grignard reagent to the ketone, as this creates a temporary excess of ketone, favoring self-condensation.

  • Use a Different Reagent: In some cases, organolithium reagents (e.g., methyllithium) are less prone to causing enolization than Grignard reagents.

Q3: The reaction seems to stall and never reaches full completion, even after extended reaction times. Why?

A3: This may be due to the precipitation of the magnesium alkoxide product. As the reaction proceeds, the resulting magnesium alkoxide salt of the tertiary alcohol can precipitate from the ethereal solvent, physically coating the remaining starting material and preventing it from reacting.

  • Increase Solvent Volume: Ensure the reaction is sufficiently dilute. A larger volume of anhydrous solvent (like THF) can help keep the intermediate alkoxide in solution.

  • Use a More Solubilizing Solvent: THF is generally better at solvating the magnesium salts than diethyl ether.[4] If you are using diethyl ether, consider switching to or adding THF.

Part 3: Hydrochloride Salt Formation and Purification

Converting the freebase alcohol to its hydrochloride salt increases its stability, improves its handling characteristics (often converting an oil to a crystalline solid), and is standard practice for amine-containing pharmaceutical intermediates.

Experimental Protocol: Salification
  • Dissolution: Dissolve the crude 4-Methylazepan-4-ol in a suitable solvent. A common choice is isopropanol (IPA) or a mixture of diethyl ether and ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol, or concentrated aqueous HCl) dropwise with vigorous stirring. Monitor the pH of the solution, aiming for a final pH of 1-2.

  • Crystallization: The hydrochloride salt will often precipitate upon addition of the acid. If it does not, you can promote crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Sometimes, adding a co-solvent in which the salt is insoluble (an anti-solvent), like cold diethyl ether or hexane, is necessary.

  • Isolation: Allow the mixture to stand at a low temperature (0-4 °C) to maximize crystal formation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold solvent (e.g., the crystallization solvent or anti-solvent) to remove soluble impurities. Dry the product under vacuum to a constant weight.

Troubleshooting Guide & FAQs: Salt Formation

Q1: When I add HCl, my product separates as a sticky oil instead of a crystalline solid. How do I fix this?

A1: "Oiling out" is a common problem in crystallization and usually indicates that the product has separated from the solution at a temperature above its melting point or that the supersaturation level is too high.

  • Control Addition Rate and Temperature: Add the HCl solution very slowly to a well-stirred, cold solution of the freebase. This prevents localized high concentrations of the salt and allows crystals to nucleate and grow properly.

  • Solvent Choice: The choice of solvent is critical. The freebase should be soluble, but the hydrochloride salt should be sparingly soluble, especially at lower temperatures. Isopropanol, ethanol, or acetone are often good starting points. You may need to experiment with solvent/anti-solvent systems (e.g., Ethanol/Diethyl Ether, IPA/Hexane).

  • Trituration: If an oil forms, try removing the bulk of the solvent under reduced pressure and then adding a solvent in which the oil is not soluble (like cold hexane or diethyl ether). Vigorously stir or sonicate the mixture. This process, called trituration, can often induce the oil to solidify into a powder.

Q2: The purity of my final hydrochloride salt is low, even after crystallization. What are the likely impurities?

A2: Impurities can be carried over from previous steps or generated during workup.

  • Unreacted Starting Material: If the Grignard reaction was incomplete, you may have 1-methylazepan-4-one hydrochloride co-crystallizing with your product. Optimize the Grignard reaction to ensure full conversion.

  • Grignard Byproducts: Byproducts from the Grignard reaction (e.g., condensation products) may also be carried through. These are often difficult to remove by a single crystallization.

  • Solvent Adducts: Ensure the product is thoroughly dried under vacuum to remove any trapped solvent molecules.

  • Recrystallization: A single precipitation is often insufficient for high purity. A carefully executed recrystallization is the best method for purification. Dissolve the crude salt in a minimum amount of a suitable hot solvent and allow it to cool slowly. This process provides the best chance for a well-ordered crystal lattice to form, excluding impurities.

Data Summary Tables

Table 1: Recommended Reagent Stoichiometry

Reaction StepReagent 1Reagent 2Molar Ratio (Reagent 2 : 1)Notes
Diester FormationMethyl 4-(methylamino)butanoate HClMethyl Acrylate1.5 - 2.5An excess of methyl acrylate drives the reaction.[2]
Dieckmann CondensationDiester IntermediatePotassium tert-butoxide1.5 - 3.0A significant excess of base ensures complete cyclization.[2]
Grignard Reaction1-Methylazepan-4-oneCH₃MgBr1.1 - 1.5A slight excess of the Grignard reagent accounts for any adventitious moisture.
Salification4-Methylazepan-4-olHCl1.0 - 1.1Titrate to pH 1-2; a large excess can decrease yield.

Table 2: Key Reaction Conditions

Reaction StepSolventTemperatureTypical Duration
Ring Opening (NMP)Conc. HClReflux (~110 °C)4 - 8 hours
Dieckmann CondensationToluene or THFReflux (80-110 °C)2 - 4 hours
Grignard AdditionTHF or Diethyl Ether0 °C to Room Temp1 - 3 hours
CrystallizationIsopropanol / Diethyl Ether0 - 4 °C2 - 12 hours

References

Azepane Synthesis Core Support Center: A-Z Troubleshooting for 7-Membered Ring Cyclizations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for troubleshooting azepane ring formations. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important saturated heterocycle. As Senior Application Scientists, we understand that while the azepane core is a privileged scaffold in numerous pharmaceuticals, its formation via cyclization is often fraught with challenges, including competitive side reactions and unfavorable ring strain.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We move beyond simple procedural lists to explain the why behind each experimental choice, grounding our advice in established mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My intramolecular reductive amination to form an azepane is giving me extremely low yields. What are the most common failure points?

Low yields in intramolecular reductive amination for azepane synthesis are frequently due to one of three main issues: 1) inefficient imine/iminium ion formation, 2) slow cyclization kinetics relative to side reactions, or 3) decomposition of the starting material or product.

  • Inefficient Imine/Iminium Formation: The equilibrium between the amino-aldehyde/ketone and the cyclic iminium ion can be unfavorable. This is often pH-dependent. If the pH is too low, the amine is fully protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated by protonation.

  • Competing Reactions: The open-chain amino-aldehyde can undergo intermolecular polymerization, especially at higher concentrations. Additionally, the reducing agent may reduce the aldehyde before cyclization occurs.

  • Substrate Conformation: The linear precursor must adopt a specific conformation to allow the terminal amine and carbonyl to come into proximity for the cyclization to occur. Steric hindrance or unfavorable gauche interactions can disfavor this pre-cyclization conformation.

A common initial diagnostic is to run the reaction under dilute conditions to favor the intramolecular cyclization over intermolecular polymerization. A typical starting point is a concentration of 0.01-0.05 M.

Q2: I am attempting a Ring-Closing Metathesis (RCM) to form a dihydroazepine, but the reaction stalls, or I only get oligomerization. What's going wrong?

Stalled RCM reactions or the formation of oligomers are classic problems in the synthesis of medium-sized rings like azepanes. The primary culprits are often catalyst deactivation, unfavorable ring strain in the transition state, and competing intermolecular reactions.

  • Catalyst Choice & Deactivation: Grubbs and Hoveyda-Grubbs type catalysts are commonly used. Second and third-generation catalysts are generally more robust but can be deactivated by coordinating functional groups elsewhere in the molecule (e.g., unprotected amines, thiols). Ensure your substrate is free of potential catalyst poisons.

  • Enyne vs. Diene Metathesis: While diene metathesis is common, enyne metathesis can sometimes be more efficient for forming 7-membered rings as it is a "spring-loaded" system that can more readily overcome the entropic barrier.

  • The Thorpe-Ingold Effect: Introducing gem-disubstitution on the carbon chain can be a powerful strategy. These bulky groups can bias the conformation of the linear precursor to favor cyclization, effectively reducing the entropic penalty of bringing the reactive ends together.

Troubleshooting Guide: In-Depth Scenarios & Solutions

Scenario 1: Failure in Intramolecular Nucleophilic Substitution (SN2) Cyclization

Problem: You are attempting to form an azepane ring by displacing a terminal leaving group (e.g., a tosylate or mesylate) with a primary or secondary amine, but you observe only starting material, intermolecular dimerization, or elimination products.

The formation of a 7-membered ring via SN2 cyclization is entropically disfavored. The two ends of the linear substrate have a low probability of encountering each other in the correct orientation for reaction. This allows competing, kinetically faster intermolecular reactions (dimerization) or base-mediated elimination (if a β-proton is present) to dominate.

Here is a systematic workflow to address this common issue.

Caption: Decision workflow for troubleshooting SN2 azepane cyclizations.

1. Implement High-Dilution Conditions:

  • Rationale: To favor the intramolecular pathway, the reaction must be run at a low concentration (typically 0.01 M or less). This minimizes the chance of two different molecules reacting with each other.

  • Protocol:

    • Set up a reaction flask with a large volume of a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

    • Heat the solvent to the desired reaction temperature.

    • Using a syringe pump, slowly add a solution of the amine-containing substrate and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) over a period of several hours (e.g., 8-12 hours).

    • Maintain the reaction at temperature and monitor by TLC or LC-MS.

2. Optimize the Base and Leaving Group:

  • Rationale: A strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. The choice of leaving group also dramatically affects the reaction rate, following the general trend I > Br > OTs > Cl.

  • Comparative Data:

BaseLeaving GroupTypical SolventRelative Success Rate
K₂CO₃-OTsAcetonitrileModerate
Cs₂CO₃-OTsAcetonitrile/DMFHigh
DBU-BrTHFModerate to High
Proton Sponge-ITolueneHigh
  • Note: Cesium carbonate is often particularly effective due to the "cesium effect," where the large, soft cation can coordinate to both the amine and the leaving group, effectively templating the cyclization.

3. Introduce Conformational Constraints (The Thorpe-Ingold Effect):

  • Rationale: Introducing a gem-dimethyl group or another bulky substituent on the carbon backbone can restrict bond rotations. This pre-organizes the substrate into a conformation that is more amenable to cyclization, increasing the effective molarity.

  • Example: If your substrate is H₂N-(CH₂)₆-X, consider synthesizing H₂N-(CH₂)₂-C(CH₃)₂-(CH₂)₃-X. The gem-dimethyl group will encourage the chain to adopt a "cyclization-ready" conformation.

Scenario 2: Low Diastereoselectivity in Radical Cyclization

Problem: You are using a tin- or silane-based radical cyclization to form a substituted azepane, but the reaction produces a nearly 1:1 mixture of diastereomers at a newly formed stereocenter.

In a radical cyclization, the stereochemical outcome is determined by the transition state geometry of the cyclization step. For a 7-membered ring, the transition state can be flexible, often adopting a chair-like or boat-like conformation. If the energy difference between the transition states leading to the two different diastereomers is small, poor selectivity will result.

The key is to modify the substrate or reaction conditions to increase this energy difference, favoring one transition state over the other.

Caption: Strategy for improving diastereoselectivity in radical cyclizations.

1. Employ Lewis Acid Additives:

  • Rationale: If your substrate contains a Lewis basic handle (like a carbonyl or ether), a Lewis acid can chelate to it, locking the conformation of the molecule. This can create a more rigid transition state, forcing the cyclization to proceed through a single, lower-energy pathway.

  • Protocol:

    • Dry all glassware and solvents thoroughly.

    • To a solution of your substrate in a non-coordinating solvent (e.g., dichloromethane, toluene) at low temperature (-78 °C), add 1.1 equivalents of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃).

    • Stir for 30 minutes to allow for chelation.

    • Initiate the radical reaction by adding the radical initiator (e.g., AIBN) and the radical mediator (e.g., Bu₃SnH) via syringe pump.

    • Maintain the low temperature throughout the addition and for a few hours afterward before slowly warming to room temperature.

2. Substrate Control: A-1,3 Strain:

  • Rationale: You can strategically install a bulky substituent on your substrate to exploit A-1,3 (allylic) strain to control the stereochemistry. The bulky group will prefer to occupy a pseudo-equatorial position in the chair-like transition state, which in turn directs the approach of the radical to one face of the radical acceptor.

  • Example: For a radical cyclization onto an exocyclic double bond, placing a bulky silyl ether adjacent to the double bond can effectively block one face of the alkene, leading to high diastereoselectivity.

Technical Support Center: Purification of 4-Methylazepan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Methylazepan-4-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the purification and handling of this compound.

Q1: What are the most common impurities I should expect when purifying this compound?

A1: Impurities are typically process-related and depend on the synthetic route.[1][2] If you are preparing the target compound by reducing its ketone precursor, 1-methylazepan-4-one, common impurities include:

  • Unreacted Starting Material: Residual 1-methylazepan-4-one.

  • By-products of the Reduction: Diols or other over-reduced species.

  • Degradation Products: The compound may be sensitive to certain conditions, leading to degradation.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up.[2]

Identifying the specific impurities present in your crude material, for instance via LC-MS or NMR, is a critical first step in selecting an appropriate purification strategy.[3]

Q2: My purified product is a sticky oil or gum, not the expected crystalline solid. What is happening?

A2: This is a common issue known as "oiling out" and can be caused by several factors:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, preventing proper crystal formation.[4]

  • Hygroscopicity: The hydrochloride salt of this amino alcohol is likely hygroscopic, readily absorbing atmospheric moisture to form a viscous liquid. A patent for the related ketone precursor explicitly notes its tendency to become moist.[5]

  • Incorrect Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures, preventing it from precipitating.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as an amorphous oil instead of forming ordered crystals.[4]

Q3: What is the most reliable and scalable method for purifying this compound?

A3: For a crystalline salt like this, recrystallization is generally the most effective and scalable purification method. It is designed to separate the desired compound from impurities that have different solubility properties.[4][6] An alternative and highly effective method is a pH-swing work-up , where the hydrochloride salt is converted to its free base, extracted to remove water-soluble or acidic impurities, and then converted back to the pure hydrochloride salt. This is detailed in the protocols section.

Q4: How should I properly store the final, purified this compound?

A4: Given its hygroscopic nature, proper storage is critical to maintain its integrity.[5] The purified solid should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and placed inside a desiccator to protect it from moisture.[7] Storing at refrigerated temperatures (2-8°C) can also help preserve stability.

Troubleshooting Guide: Specific Experimental Issues

This guide provides solutions to specific problems you may encounter during purification.

Section 1: Recrystallization Troubleshooting

Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[4]

Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?

A: This indicates a problem with nucleation, the initial step of crystal formation.[4] Here is a logical progression of steps to induce crystallization:

  • Mechanical Agitation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.

  • Seeding: If you have a small amount of pure product, add a single, tiny crystal to the cooled solution. This "seed" crystal acts as a template for further crystal growth.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.

  • Introduce an "Anti-Solvent": Add a second solvent in which your compound is insoluble (but which is miscible with your primary solvent) dropwise to the solution until it just becomes cloudy. Then, add a few drops of the first solvent to clarify it and allow it to cool slowly.[4] A common combination for polar salts is an alcohol (e.g., isopropanol) as the primary solvent and an ether (e.g., diethyl ether) as the anti-solvent.[8]

Q: My recrystallization worked, but my final yield is very low. How can I improve it?

A: Low yield typically means too much of your product remained dissolved in the cold solvent (the "mother liquor").

  • Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude material. Any excess solvent will retain more of your product upon cooling.[6]

  • Optimize Cooling: Ensure the solution is thoroughly cooled. After reaching room temperature, cool it further in an ice-water bath to maximize precipitation.[4]

  • Solvent Selection: Your compound may be too soluble in the chosen solvent. Refer to the solvent data table below and consider a solvent system where the compound has lower solubility at cold temperatures.

  • Second Crop Recovery: Concentrate the mother liquor (the liquid left after filtering your crystals) by about half and re-cool it. You may be able to recover a second, albeit less pure, batch of crystals.

Q: My product is still impure after recrystallization. Why didn't it work?

A: This usually happens when the chosen solvent is not selective enough. If an impurity has similar solubility properties to your desired compound in that solvent, it will co-crystallize.[4] The solution is to either try a different solvent system or use an orthogonal purification method like the pH-swing work-up described in Protocol 2.

Section 2: Column Chromatography Troubleshooting

Q: Can I purify this compound using a standard silica gel column?

A: This is not recommended . This compound is a salt, making it highly polar and ionic. Standard silica gel is acidic (due to silanol groups) and works best for neutral, non-polar to moderately polar compounds.[9] When you load the hydrochloride salt onto a silica column, you will likely observe severe streaking, poor separation, and potentially irreversible binding of your compound to the column.[9]

Q: What are the best chromatography alternatives for this compound?

A: You have two superior options:

  • Reversed-Phase Chromatography (C18): This is an excellent technique for polar and ionizable compounds. You would typically use a mobile phase of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier (e.g., 0.1% formic acid or TFA) to ensure the amine remains protonated and gives sharp peaks.[10][11]

  • Purify the Free Base: Convert the hydrochloride salt to its free amine form using the procedure in Protocol 2 (steps 1-4). The resulting free base (4-Methylazepan-4-ol) is less polar and can be purified on:

    • Standard Silica Gel: You must add a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent. This deactivates the acidic silanol sites on the silica, preventing streaking and yield loss.[9]

    • Amine-Functionalized Silica: This is a specialty stationary phase that provides an excellent environment for purifying basic amines, often allowing for the use of simple hexane/ethyl acetate solvent systems.[9]

After purification of the free base, you can convert it back to the high-purity hydrochloride salt as described in Protocol 2 (step 5).

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol provides a general method for recrystallization. The ideal solvent system should be determined empirically on a small scale first. Isopropanol or an ethanol/ethyl acetate mixture are good starting points.[5][12]

  • Solvent Selection: Place a small amount of your crude material in a test tube. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is unsuitable. The ideal solvent dissolves the material when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.[4]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (or the activated charcoal). This step must be done quickly to prevent premature crystallization.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[4]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[6]

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Protocol 2: Purification via pH Adjustment and Extraction

This powerful technique purifies the compound by leveraging the difference in properties between the salt and its free base form.

  • Dissolution and Basification: Dissolve the crude this compound in deionized water. Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH solution or saturated NaHCO₃) with stirring until the pH of the solution is greater than 10. This deprotonates the amine, converting it to the free base, 4-Methylazepan-4-ol.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it several times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The neutral free base will move into the organic layer, while non-basic, water-soluble impurities will remain in the aqueous layer.

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation of Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base, which may be an oil or a low-melting solid.

  • Salt Re-formation: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with vigorous stirring. The pure this compound will precipitate out of the solution.

  • Final Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of the anhydrous solvent (e.g., diethyl ether), and dry thoroughly under high vacuum.

Visual Workflows and Data

Diagrams

Recrystallization_Troubleshooting start Crude product dissolved in minimum hot solvent cool Allow to cool slowly start->cool check_xtal Crystals Form? cool->check_xtal no_xtal No Crystals check_xtal->no_xtal No yes_xtal Crystals Formed check_xtal->yes_xtal Yes scratch Scratch flask with glass rod no_xtal->scratch seed Add a seed crystal scratch->seed add_anti Add anti-solvent dropwise seed->add_anti concentrate Reduce solvent volume & re-cool add_anti->concentrate filter Filter, wash with cold solvent, and dry yes_xtal->filter check_purity Purity Acceptable? filter->check_purity purity_ok Purification Complete check_purity->purity_ok Yes purity_bad Impure Product check_purity->purity_bad No re_xtal Re-crystallize from a different solvent purity_bad->re_xtal ph_swing Use Protocol 2: pH-Swing Work-up purity_bad->ph_swing

Caption: Decision tree for troubleshooting recrystallization.

pH_Swing_Workflow cluster_salt Salt Form cluster_base Free Base Form crude Crude HCl Salt in Water basify Add Base (e.g., NaOH) to pH > 10 crude->basify pure_salt Filter Pure HCl Salt final_dry Dry Under Vacuum pure_salt->final_dry extract Extract with Organic Solvent (e.g., DCM) basify->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry add_hcl Add HCl Solution (e.g., HCl in Ether) dry->add_hcl add_hcl->pure_salt

Caption: Workflow for purification via pH adjustment.

Data Table: Common Solvents for Recrystallization
SolventBoiling Point (°C)Characteristics & Suitability
Water 100Excellent for highly polar salts, but its high boiling point can make drying difficult.[8]
Ethanol 78Good general-purpose solvent for moderately polar compounds and salts.[8]
Isopropanol (IPA) 82Similar to ethanol, often a good choice for hydrochloride salts.[5]
Methanol 65Tends to be a very strong solvent; often used in mixed-solvent systems.[8]
Ethyl Acetate (EtOAc) 77Good for moderately polar compounds; often used as an anti-solvent with alcohols.
Acetone 56Can be effective, but its low boiling point means solubility changes less dramatically with temperature.[8]
Diethyl Ether 35Almost exclusively used as an anti-solvent for precipitating salts from more polar solvents due to its low polarity and very low boiling point.

References

Technical Support Center: Purification of 4-Methylazepan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methylazepan-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The following sections offer detailed protocols and explanations to help you achieve high purity for your experimental needs.

Section 1: Understanding the Compound and Common Impurities

This compound is a tertiary alcohol and an amine salt. Its synthesis often involves a Grignard reaction between a Grignard reagent and 1-Methylazepan-4-one.[1][2][3] Understanding the potential impurities from this synthesis is the first step in developing an effective purification strategy.

FAQ 1: What are the most common impurities I should expect from the synthesis of this compound?

The Grignard reaction, while powerful, can lead to several byproducts and unreacted starting materials.[2][4][5]

Common Impurities:

  • Unreacted 1-Methylazepan-4-one: Incomplete reaction can leave the starting ketone in your crude product.

  • Grignard Reagent-derived Impurities:

    • Alkane from quenching: Grignard reagents are highly sensitive to moisture and will react with water to form the corresponding alkane.[4][5]

    • Wurtz coupling products: Side reactions can lead to the coupling of the organic halide used to form the Grignard reagent.[4]

  • Magnesium Salts: The acidic workup of the Grignard reaction results in the formation of magnesium salts (e.g., MgCl₂), which need to be removed.[2]

  • Solvent Residues: Solvents used in the reaction and workup (e.g., diethyl ether, THF, ethyl acetate) may be present in the crude product.[6][7]

Troubleshooting Workflow: Identifying the Source of Impurities

Caption: Decision tree for troubleshooting common impurities.

Section 2: Purification Strategies

The choice of purification method depends on the nature and quantity of the impurities present. For this compound, recrystallization and chromatography are the most common and effective techniques.

FAQ 2: How do I choose the right solvent for recrystallizing this compound?

Recrystallization is a powerful technique for purifying crystalline solids.[8] The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[8][9] For amine hydrochlorides, which are salts, polar protic solvents or mixtures are often effective.[10][11][12]

Solvent Selection Guide:

Solvent/SystemRationale & Use CaseProtocol Insights
Isopropanol (IPA) A good starting point for many hydrochloride salts.[11] It often provides a good solubility differential between hot and cold.Dissolve the crude product in a minimal amount of hot IPA. Allow to cool slowly to promote the formation of large, pure crystals.
Ethanol (EtOH) Similar to IPA, but the salt may be more soluble, potentially leading to lower recovery.[11]Can be a good choice if the impurities are significantly less soluble.
IPA/Diethyl Ether A solvent/anti-solvent system. The ether reduces the polarity of the solution, causing the polar salt to precipitate.[11]Dissolve the compound in hot IPA, then slowly add diethyl ether until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Methanol/Acetone Another solvent/anti-solvent pair. Acetone is a common anti-solvent for precipitating amine salts.[13]Use a minimal amount of hot methanol to dissolve the salt, then add acetone to induce crystallization.
Water While the compound is likely very water-soluble, water can be used if impurities are non-polar. However, drying can be challenging.[10]Lyophilization (freeze-drying) may be necessary to remove all the water.

Step-by-Step Recrystallization Protocol (IPA/Diethyl Ether):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely.

  • While the solution is still hot, slowly add diethyl ether dropwise until a persistent cloudiness is observed.

  • Gently reheat the mixture until the solution becomes clear again.

  • Remove from heat and allow the flask to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under high vacuum.

FAQ 3: When should I consider chromatography for purification?

Chromatography is an excellent option when recrystallization fails to remove impurities with similar solubility profiles to your product. Given the polar and basic nature of this compound, special considerations are needed.

Chromatography Options:

  • Normal-Phase Chromatography (Silica Gel):

    • Challenge: As a salt, the compound is highly polar and may stick irreversibly to the acidic silica gel.[14]

    • Solution: It is generally not recommended to run the hydrochloride salt directly on silica. Instead, you can neutralize the salt to the free amine, purify the less polar free amine, and then re-form the hydrochloride salt.

  • Reversed-Phase Chromatography (C18):

    • Approach: This can be a viable option for polar compounds.

    • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: HILIC is specifically designed for the retention and separation of highly polar compounds.[15][16]

    • Stationary Phase: Polar columns like silica or amino-propyl modified silica are used.[15]

    • Mobile Phase: A high percentage of organic solvent (like acetonitrile) with a small amount of aqueous buffer.[15]

  • Ion-Exchange Chromatography:

    • Mechanism: This technique separates molecules based on their charge.

    • Application: Cation-exchange chromatography could be used to bind the positively charged amine, wash away neutral impurities, and then elute the product with a high salt concentration or a change in pH.

Workflow for Purification Method Selection

Caption: A logical workflow for selecting the appropriate purification method.

Section 3: Analytical Techniques for Purity Assessment

Accurate assessment of purity is crucial. A combination of techniques should be used to confirm the identity and purity of the final product.[17]

FAQ 4: Which analytical methods are best for determining the purity of my this compound?

Recommended Analytical Techniques:

TechniqueInformation ProvidedKey Advantages
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment by separating the target compound from impurities.[17]High resolution and sensitivity for detecting minor impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural information and detection of proton- or carbon-containing impurities.[17]Confirms the chemical structure and can quantify impurities if an internal standard is used.
Mass Spectrometry (MS) Molecular weight determination and fragmentation patterns for structural confirmation.[17]High sensitivity and provides the molecular weight of the compound and any impurities.
Gas Chromatography (GC) Analysis of residual solvents.[6][7]Essential for quantifying volatile organic impurities.
Elemental Analysis Determines the elemental composition (C, H, N, Cl).Confirms the empirical formula and the correct formation of the hydrochloride salt.

Section 4: Advanced Troubleshooting

FAQ 5: My compound oils out during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

Solutions:

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil.

  • Lower the cooling temperature slowly: Rapid cooling can favor oil formation. Allow the solution to cool very gradually.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the solvent system: The current solvent may not be appropriate. Try a different solvent or solvent/anti-solvent combination.

FAQ 6: I'm seeing broad or tailing peaks for my compound in HPLC analysis. How can I improve this?

Peak tailing for basic compounds like amines is common in reversed-phase HPLC due to interactions with residual acidic silanol groups on the silica-based stationary phase.

Solutions:

  • Use a base-deactivated column: Many modern C18 columns are specifically designed to minimize these secondary interactions.

  • Add a competing amine to the mobile phase: Incorporating a small amount of an amine like triethylamine (TEA) (e.g., 0.1%) can block the active sites on the stationary phase.[18][19]

  • Adjust the mobile phase pH: Operating at a low pH (e.g., 2-3) will ensure the amine is fully protonated and may reduce interactions with silanols. Conversely, a high pH (e.g., 9-10) will keep the amine in its neutral free base form, which can also improve peak shape on appropriate columns.[19]

References

Technical Support Center: Synthesis of N-methylhexahydroazepin-4-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methylhexahydroazepin-4-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Overview of Synthetic Strategy: The Dieckmann Condensation Approach

The most prevalent and industrially significant route to N-methylhexahydroazepin-4-one hydrochloride involves an intramolecular Dieckmann condensation.[4][5][6] This strategy is favored for its effectiveness in forming the seven-membered azepane ring.[4][7] The general workflow begins with the formation of a diester intermediate, which is then cyclized, hydrolyzed, and decarboxylated to yield the target ketone.

The following diagram illustrates a common synthetic pathway starting from N-methyl-2-pyrrolidone (NMP).[8][9]

SynthesisWorkflow NMP N-Methyl-2-pyrrolidone (NMP) Diester Diester Intermediate NMP->Diester 1. Ring Opening & Esterification CyclicKetoester Cyclic β-Keto Ester Diester->CyclicKetoester 2. Dieckmann Condensation (Base-catalyzed) FreeBase N-methylhexahydroazepin-4-one (Free Base) CyclicKetoester->FreeBase 3. Hydrolysis & Decarboxylation (Acidic conditions) FinalProduct N-methylhexahydroazepin-4-one HCl FreeBase->FinalProduct 4. Salt Formation (HCl)

Caption: General workflow for the synthesis of N-methylhexahydroazepin-4-one hydrochloride.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions based on established chemical principles.

Low Yield in Dieckmann Condensation (Step 2)

Question: My Dieckmann condensation is resulting in a low yield of the cyclic β-keto ester. What are the potential causes and how can I improve it?

Answer: Low yields in Dieckmann condensations are a frequent challenge. The primary reasons often revolve around the base, solvent, and reaction conditions.

  • Causality: The Dieckmann condensation is a reversible reaction.[6] The equilibrium is driven towards the product by the deprotonation of the resulting β-keto ester, which has an acidic α-hydrogen.[10] If the base is not strong enough or is sterically hindered, the initial condensation may not proceed efficiently, or the reverse reaction can compete.[6]

  • Troubleshooting Steps:

    • Choice of Base: Ensure you are using a suitable base. Sodium ethoxide or potassium tert-butoxide are commonly employed.[8][9] The base should be at least one equivalent to drive the reaction to completion.[11]

    • Anhydrous Conditions: The reaction is highly sensitive to moisture. Water will quench the enolate intermediate and hydrolyze the ester starting material. Ensure all glassware is oven-dried, and solvents are anhydrous.

    • Solvent Selection: A non-protic solvent like toluene or benzene is typically used to facilitate the reaction at reflux temperatures.[12]

    • Reaction Time and Temperature: The reaction may require prolonged reflux to reach completion. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

The following decision tree can guide your troubleshooting process for low condensation yield:

TroubleshootingDieckmann Start Low Yield in Dieckmann Condensation CheckBase Is the base appropriate and used in sufficient quantity? Start->CheckBase CheckConditions Are the reaction conditions strictly anhydrous? CheckBase->CheckConditions Yes SolutionBase Use a strong, non-nucleophilic base (e.g., NaOtBu, NaH) in at least 1 equivalent. CheckBase->SolutionBase No CheckTimeTemp Have reaction time and temperature been optimized? CheckConditions->CheckTimeTemp Yes SolutionConditions Ensure oven-dried glassware and anhydrous solvents. CheckConditions->SolutionConditions No SolutionTimeTemp Monitor reaction by TLC to determine completion and consider increasing reflux time. CheckTimeTemp->SolutionTimeTemp No

Caption: Troubleshooting decision tree for low yield in Dieckmann condensation.

Incomplete Hydrolysis and Decarboxylation (Step 3)

Question: After the acidification step, I am observing incomplete decarboxylation, with the β-keto ester intermediate still present. How can I ensure this step goes to completion?

Answer: The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid requires harsh conditions, typically strong acid and heat.

  • Causality: The mechanism involves the hydrolysis of the ester to a carboxylic acid, which then undergoes decarboxylation through a cyclic transition state upon heating. Incomplete reaction can be due to insufficient acid concentration, lower temperatures, or inadequate reaction time.

  • Troubleshooting Steps:

    • Acid Concentration: Use a sufficiently concentrated acid, such as hydrochloric acid, as reported in several procedures.[9][13]

    • Temperature and Reflux: This step often requires heating under reflux for several hours to ensure both hydrolysis and decarboxylation are complete.[13]

    • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the β-keto ester starting material.

Purification Challenges of the Final Product (Step 4)

Question: I am having difficulty purifying the final N-methylhexahydroazepin-4-one hydrochloride. The product is an oil or a sticky solid. What are the best practices for purification?

Answer: The purification of amine hydrochlorides can be challenging due to their hygroscopic nature and solubility properties.

  • Causality: The presence of impurities, residual solvent, or moisture can prevent the product from crystallizing properly. The hydrochloride salt form is intended to create a stable, crystalline solid, but this can be inhibited by contaminants.[14]

  • Troubleshooting Steps:

    • Work-up Procedure: After the decarboxylation, the acidic solution is typically neutralized to a basic pH before extracting the free base with an organic solvent like dichloromethane or ethyl acetate.[13][15] Ensure the aqueous layer is thoroughly extracted.

    • Drying: The combined organic extracts must be dried thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

    • Salt Formation: The hydrochloride salt is formed by adding a solution of HCl in a non-polar solvent, such as isopropanol or ether, to the free base.[9] This should be done at a reduced temperature (e.g., 0-10 °C) to promote crystallization.[9]

    • Recrystallization: If the initial product is impure, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be effective.

Parameter Recommendation Rationale
Extraction pH >10Ensures the amine is in its free base form for efficient extraction into the organic phase.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic extract, which can inhibit crystallization.
Salting Agent HCl in Isopropanol/EtherProvides a controlled way to form the hydrochloride salt and induce precipitation.
Crystallization Temp. 0-10 °CLower temperatures often improve the yield and quality of the crystalline product.[9]

Table 1: Recommended Parameters for Product Isolation and Purification.

III. Frequently Asked Questions (FAQs)

Q1: What are the common side reactions during the Dieckmann condensation for this synthesis?

A1: The primary side reaction is an intermolecular Claisen condensation between two molecules of the diester, leading to oligomeric byproducts instead of the desired cyclic product. This is more prevalent at higher concentrations. Running the reaction under high-dilution conditions can favor the intramolecular cyclization, although some modern methods have been developed to avoid this.[3]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range (literature: 115-120 °C) is a good indicator of purity.[3][8][16]

  • Infrared (IR) Spectroscopy: Will show a characteristic carbonyl (C=O) stretch for the ketone.

Q3: My final product has a brownish-yellow color. Is this normal?

A3: While the pure compound is often described as a colorless to light yellow liquid or solid, a brownish-yellow coloration can indicate the presence of impurities.[3][8] If the analytical data (NMR, MS) is clean and the melting point is sharp, the color may be due to trace impurities that do not significantly affect the overall purity. If purity is a concern, consider treatment with activated carbon during the work-up or an additional recrystallization step.[15]

Q4: Are there alternative synthetic routes to N-methylhexahydroazepin-4-one?

A4: Yes, other routes have been reported. One alternative involves a ring expansion of a substituted piperidine derivative.[8] Another method starts from 1-methylpiperidine-4-one.[8] However, the Dieckmann condensation approach starting from a diester is often preferred for its scalability and efficiency.[8][9]

IV. References

  • Globe Thesis. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Retrieved from 13

  • Wikipedia. Dieckmann condensation. Retrieved from --INVALID-LINK--

  • Baty, J. D., Jones, G., & Moore, C. (1967). Synthesis of Some N-Substituted 4-Piperidones. Journal of the Chemical Society C: Organic, 2645.

  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from --INVALID-LINK--

  • III Analytical Methods. (n.d.). Retrieved from --INVALID-LINK--

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. Dieckmann Condensation. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society C: Organic. (n.d.). Synthesis of some N-substituted 4-piperidones. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 1-Methylhexahydroazepin-4-one Hydrochloride in Pharmaceutical Research. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. 1-Methylhexahydroazepin-4-one Hydrochloride: A Crucial Pharmaceutical Intermediate. Retrieved from --INVALID-LINK--

  • Guidechem. What is Hexahydro-1-methyl-4H-azepin-4-one? - FAQ. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from --INVALID-LINK--

  • Chemistry Steps. Dieckmann Condensation – An Intramolecular Claisen Reaction. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from --INVALID-LINK--

  • Google Patents. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate. Retrieved from --INVALID-LINK--

  • Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from --INVALID-LINK--

  • Benchchem. Theoretical and Computational Elucidation of Azepane-2,4-dione: A Technical Guide for Drug Discovery. Retrieved from --INVALID-LINK--

  • PubChem. Azepan-4-one. Retrieved from --INVALID-LINK--

  • Home Sunshine Pharma. 1-Methylhexahydroazepin-4-One Hydrochloride. Retrieved from --INVALID-LINK--

  • lookchem. Cas 19869-42-2,Hexahydro-1-methyl-4H-azepin-4-one. Retrieved from --INVALID-LINK--

  • ChemicalBook. 1-Methylazepan-4-one hydrochloride. Retrieved from --INVALID-LINK--

  • Molbase. 4H-Azepin-4-one, hexahydro-1-methyl-, hydrochloride (1:1). Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from --INVALID-LINK--

  • OUCI. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Cyclic Ketones: Synthesis and Fluorination Efficacy Studies. Retrieved from --INVALID-LINK--

  • ResearchGate. A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. Reactions and Mechanisms. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. Methods for Purification of Commonly Used Solvents. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. Cyclic ketone synthesis. Retrieved from --INVALID-LINK--

  • PubChem. 1-methylazepan-4-one Hydrochloride. Retrieved from --INVALID-LINK--

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from --INVALID-LINK--

  • Chemsrc. 1-Methyl-azepan-4-one HCl. Retrieved from --INVALID-LINK--

  • YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Retrieved from --INVALID-LINK--

References

Avoiding common byproducts in 4-Methylazepan-4-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 4-Methylazepan-4-ol hydrochloride. This document provides in-depth troubleshooting advice and optimized protocols to help you navigate common challenges and minimize byproduct formation during this multi-step synthesis. As Senior Application Scientists, we have consolidated field-proven insights and mechanistic explanations to ensure your success.

The synthesis of 4-Methylazepan-4-ol, a tertiary alcohol, is most commonly achieved via the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to an N-protected azepan-4-one precursor. While seemingly straightforward, this pathway is susceptible to several side reactions that can significantly impact yield and purity. This guide directly addresses these issues in a practical, question-and-answer format.

Troubleshooting & FAQs
Question 1: My yield of 4-Methylazepan-4-ol is low, and I'm recovering a significant amount of unreacted N-protected azepan-4-one. What went wrong?

Root Cause Analysis: Low conversion in a Grignard reaction is almost always attributable to two primary factors: compromised reagent quality or suboptimal reaction conditions. Grignard reagents are potent nucleophiles but are also extremely strong bases, making them highly sensitive to moisture and acidic protons.[1][2]

  • Reagent Deactivation: Traces of water in the glassware, solvent (typically THF or diethyl ether), or even absorbed on the surface of the starting ketone will rapidly quench the Grignard reagent, converting it into methane gas and an inactive magnesium salt.

  • Incomplete Formation: If preparing the Grignard reagent in situ, incomplete reaction between the magnesium turnings and the methyl halide can result in a lower-than-expected concentration of the active reagent.

  • Steric Hindrance & Temperature: While less of an issue for a methyl group, insufficient reaction time or excessively low temperatures can slow the reaction kinetics, leading to incomplete conversion.

Recommended Solutions & Protocol:

Protocol 1: Rigorous Anhydrous Technique

  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120 °C for at least 4 hours or flame-dried under a high vacuum and allowed to cool under a dry, inert atmosphere (Nitrogen or Argon).

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is commonly dried by distillation from sodium/benzophenone ketyl until the characteristic deep blue color persists.

  • Reagent Titration: Never assume the concentration of commercial Grignard reagents. Titrate them before use (e.g., using iodine and sodium thiosulfate) to determine the exact molarity.

  • Reaction Execution:

    • Dissolve the N-protected azepan-4-one in anhydrous THF in the prepared reaction flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice-water bath. This moderates the initial exothermic reaction.

    • Add the titrated methylmagnesium halide solution dropwise via a syringe or dropping funnel over 30-60 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours to ensure complete conversion. Monitor progress by TLC or LC-MS.

Question 2: My initial reaction appears successful, but during workup and salt formation, I see a new, less polar impurity. NMR and mass spec suggest the loss of water. What is this byproduct and how can I prevent it?

Root Cause Analysis: This is the most common and critical issue in this synthesis. The impurity is almost certainly the dehydrated alkene, 4-methyl-2,3,6,7-tetrahydro-1H-azepine . The target molecule, 4-Methylazepan-4-ol, is a tertiary alcohol. Tertiary alcohols are exceptionally prone to acid-catalyzed dehydration.[3][4]

The mechanism proceeds via an E1 pathway:

  • Protonation: The hydroxyl group is protonated by a strong acid (like HCl used during workup or salt formation), converting it into a much better leaving group (-OH₂⁺).[5][6]

  • Carbocation Formation: The water molecule departs, forming a stable tertiary carbocation intermediate. This is the slow, rate-determining step.[3]

  • Elimination: A base (water or chloride ion) abstracts a proton from an adjacent carbon, forming a double bond and regenerating the acid catalyst.

Using strong mineral acids like HCl for the initial reaction quench creates a highly acidic environment where this dehydration process is rapid, especially if the temperature rises.

Recommended Solutions & Protocol:

Protocol 2: Gentle Quench and Controlled Salt Formation

  • Initial Quench (Critical Step): Instead of quenching the reaction with acid, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid, capable of protonating the magnesium alkoxide to yield the alcohol without creating the harsh acidic conditions that promote dehydration.

  • Extraction: After the quench is complete, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-Methylazepan-4-ol free base as an oil or solid.

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly bubble dry HCl gas through the solution or add a pre-prepared solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise at 0 °C with vigorous stirring.

    • The hydrochloride salt will precipitate. Monitor the pH to avoid excess acid.

    • Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.

This two-stage process isolates the stable free-base alcohol first under neutral conditions, then forms the salt under controlled, anhydrous conditions, effectively suppressing the E1 elimination pathway.

Data Summary: Optimizing Reaction Conditions
ParameterProblematic ProtocolOptimized Protocol Rationale
Reaction Quench 1 M Hydrochloric Acid (HCl)Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl provides a gentle proton source, avoiding the strongly acidic conditions that catalyze E1 dehydration of the tertiary alcohol.[3][5][6]
Temperature Control Quenching at room temp.Maintain 0 °C during quench and salt formationDehydration is an endothermic process favored by higher temperatures. Low temperatures suppress the rate of the E1 elimination.
Salt Formation In aqueous acidic solutionIn anhydrous organic solvent (e.g., Ether, IPA)Performing the salt formation in an anhydrous medium prevents the formation of the carbocation intermediate by limiting proton availability and the presence of water as a base for elimination.
Purity Profile High levels of alkene byproduct (>10%)Alkene byproduct minimized or eliminated (<1%)The optimized protocol directly targets and disrupts the mechanism of byproduct formation.
Experimental Workflows & Mechanisms
Diagram 1: Primary Synthetic Pathway

This diagram illustrates the successful Grignard addition and subsequent gentle workup to yield the desired tertiary alcohol.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Gentle Workup cluster_2 Step 3: Salt Formation Ketone N-Protected Azepan-4-one Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide 0°C to RT Grignard CH3MgBr in Anhydrous THF Grignard->Alkoxide Product 4-Methylazepan-4-ol (Free Base) Alkoxide->Product 0°C Quench Sat. aq. NH4Cl Quench->Product FinalProduct 4-Methylazepan-4-ol HCl Product->FinalProduct HCl Anhydrous HCl HCl->FinalProduct

Caption: Optimized synthesis workflow for 4-Methylazepan-4-ol HCl.

Diagram 2: Dehydration Byproduct Formation Pathway

This diagram shows the E1 mechanism responsible for the formation of the undesired alkene byproduct under harsh acidic conditions.

G Product 4-Methylazepan-4-ol Protonation Protonated Alcohol (-OH2+) Product->Protonation Fast Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Slow Byproduct Alkene Byproduct Carbocation->Byproduct Fast H2O_loss - H2O (Rate-determining step) Carbocation->H2O_loss H_loss - H+ Byproduct->H_loss H_plus H+ (from strong acid) H_plus->Protonation

Caption: Acid-catalyzed E1 dehydration of the tertiary alcohol product.

References

Navigating the Stability of 4-Methylazepan-4-ol Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Methylazepan-4-ol hydrochloride. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges you may encounter during your research and development activities. Understanding the stability of this molecule in solution is critical for ensuring the accuracy, reproducibility, and reliability of your experimental results.

Introduction to the Stability of this compound

This compound is a tertiary alcohol and a cyclic amine. This unique chemical structure presents specific stability considerations. The hydrochloride salt form generally enhances the stability of the amine by protecting the nitrogen's lone pair from oxidation. However, the tertiary alcohol and the seven-membered azepane ring can be susceptible to degradation under certain experimental conditions. This guide will walk you through the potential stability issues and provide you with the knowledge to mitigate them.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: The acidity or basicity of the solution can catalyze degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.

Q2: Is this compound sensitive to light?

Q3: How does the hydrochloride salt impact the stability of the molecule?

A3: The formation of a hydrochloride salt significantly enhances the stability of the amine component. By protonating the nitrogen atom, the lone pair of electrons is less available for oxidation, a common degradation pathway for free amines.[1][2]

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure as a tertiary alcohol and a cyclic amine, the following degradation pathways are plausible:

  • Dehydration: As a tertiary alcohol, it can undergo acid-catalyzed dehydration to form an alkene.

  • Ring Opening: The azepane ring may be susceptible to opening under harsh conditions, particularly at elevated temperatures.[3]

  • Oxidation: While the tertiary alcohol is relatively resistant to oxidation, strong oxidizing conditions could potentially lead to degradation. The amine, even as a salt, might be susceptible to oxidation under certain conditions.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to troubleshooting common stability problems encountered during experiments with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound over time in acidic solution Acid-catalyzed dehydration: The tertiary alcohol may be undergoing elimination to form an unsaturated product.- Adjust pH: If experimentally feasible, increase the pH of the solution to near neutral. - Lower Temperature: Store acidic solutions at lower temperatures (e.g., 2-8 °C) to slow down the degradation rate. - Use aprotic solvents: If the experimental design allows, consider using a non-aqueous, aprotic solvent.
Degradation in the presence of certain reagents Oxidation: The reagent may be acting as an oxidizing agent.- Identify and replace: Determine if any of the reagents are known oxidizing agents. If so, explore alternative, non-oxidizing reagents. - Use of antioxidants: In some cases, the addition of a small amount of an antioxidant may be permissible to protect the compound.
Formation of unknown peaks in chromatogram after heating Thermal degradation: The compound may be degrading at elevated temperatures, possibly through ring opening or other rearrangements.- Reduce temperature: If possible, perform the experiment at a lower temperature. - Minimize heating time: If heating is necessary, keep the duration as short as possible. - Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent thermally induced oxidative degradation.
Precipitation of the compound from a buffered solution pH-dependent solubility: The free base form of the amine may be precipitating at higher pH values where it is less soluble.- Check pKa: Understand the pKa of the amine to predict the pH at which the free base will form. - Adjust pH: Maintain the pH of the solution well below the pKa of the amine to ensure it remains in its more soluble protonated form.

Experimental Protocols: Assessing Stability

To proactively assess the stability of this compound under your specific experimental conditions, we recommend performing forced degradation studies.[3][4][5][6][7] These studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Protocol 1: pH Stability Assessment

Objective: To determine the stability of this compound at different pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

  • Dilute the stock solution into the different pH solutions (HCl, NaOH, and buffers) to a final concentration suitable for analysis.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or an elevated temperature like 40-60 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples before analysis if necessary.

  • Analyze the samples by HPLC to quantify the remaining amount of this compound and detect the formation of any degradation products.

Protocol 2: Oxidative Stability Assessment

Objective: To evaluate the susceptibility of this compound to oxidation.

Materials:

  • This compound solution

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system

Procedure:

  • Prepare a solution of this compound.

  • Add a controlled amount of hydrogen peroxide solution to the compound's solution.

  • Incubate the mixture at room temperature.

  • Monitor the reaction over time by taking aliquots at different intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analyze the samples by HPLC to assess the degradation of the parent compound and the formation of oxidation products.

Protocol 3: Thermal Stability Assessment

Objective: To determine the effect of elevated temperature on the stability of this compound.

Materials:

  • This compound (solid and in solution)

  • Oven or heating block

  • HPLC system

Procedure:

  • Place a sample of solid this compound in an oven at a high temperature (e.g., 80-100 °C) for a set period.

  • Prepare a solution of this compound and incubate it at an elevated temperature (e.g., 60-80 °C).

  • At various time points, take samples of both the solid and the solution.

  • Dissolve the solid sample in a suitable solvent for analysis.

  • Analyze all samples by HPLC to check for any degradation.

Visualization of Key Concepts

To better illustrate the relationships between stability factors and potential degradation pathways, the following diagrams are provided.

StabilityFactors cluster_stress Stress Conditions cluster_compound 4-Methylazepan-4-ol HCl cluster_degradation Potential Degradation Pathways pH (Acidic/Basic) pH (Acidic/Basic) Compound 4-Methylazepan-4-ol Hydrochloride pH (Acidic/Basic)->Compound catalyzes Temperature Temperature Temperature->Compound accelerates Oxidizing Agents Oxidizing Agents Oxidizing Agents->Compound induces Dehydration Dehydration (Alkene formation) Compound->Dehydration primarily acidic pH RingOpening Ring Opening Compound->RingOpening high temperature Oxidation Oxidation Products Compound->Oxidation

Caption: Factors influencing the stability of 4-Methylazepan-4-ol HCl.

TroubleshootingWorkflow Start Instability Observed (e.g., peak loss, new peaks) IdentifyCondition Identify Stress Condition (pH, Temp, Reagents) Start->IdentifyCondition ModifyProtocol Modify Experimental Protocol IdentifyCondition->ModifyProtocol Isolate cause Analyze Re-analyze Sample ModifyProtocol->Analyze Resolved Issue Resolved Analyze->Resolved

Caption: A workflow for troubleshooting stability issues.

References

Technical Support Center: Refining Purification Methods for Intermediates in Azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate challenges of purifying synthetic intermediates of azepanes. As a core scaffold in numerous bioactive molecules and pharmaceuticals, the stereochemical and chemical purity of azepane intermediates is paramount.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification hurdles. The question-and-answer format is designed to directly address specific experimental issues, underpinned by mechanistic explanations to foster a deeper understanding of the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Purification Challenges

Question 1: My crude azepane intermediate is a complex mixture containing unreacted starting materials, byproducts, and diastereomers. What is a general strategy to approach this purification?

Answer: A multi-step purification strategy is often necessary for complex crude mixtures. A logical workflow begins with a simple, bulk purification technique to remove major impurities, followed by a high-resolution technique to separate closely related compounds like diastereomers.

  • Initial Bulk Purification: Start with a liquid-liquid extraction to remove highly polar or non-polar impurities. Given that azepanes are basic, an acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the azepane intermediate, pulling it into the aqueous layer. The organic layer, containing non-basic impurities, can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will recover the purified amine.

  • Chromatographic Separation: Flash column chromatography on silica gel is a standard next step to separate the target intermediate from remaining starting materials and byproducts.[4] However, the basicity of the azepane nitrogen can lead to peak tailing on silica gel. To mitigate this, consider:

    • Adding a tailing suppressor to the eluent, such as triethylamine (typically 0.1-1%).

    • Using deactivated silica gel or alternative stationary phases like alumina.

  • High-Resolution Techniques: If diastereomers are present, flash chromatography may not provide sufficient resolution. In such cases, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is recommended.[5][6][7] For chiral compounds, specialized chiral stationary phases (CSPs) will be necessary to separate enantiomers.[5][8][9]

Question 2: I'm observing significant peak tailing during silica gel column chromatography of my N-H azepane intermediate. How can I improve the peak shape and separation efficiency?

Answer: Peak tailing of amines on silica gel is a common issue caused by strong interactions between the basic lone pair of the nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This interaction leads to slow and uneven elution of the compound.

To address this, you need to minimize these interactions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Adding 0.1-1% of a volatile amine like TEA to your eluent (e.g., hexane/ethyl acetate) will compete with your azepane for binding to the acidic sites on the silica, resulting in a more symmetrical peak shape.

    • Ammonia: For very basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in a polar solvent like methanol can be effective.

  • Stationary Phase Choice:

    • Deactivated Silica: You can purchase commercially prepared end-capped silica gel where the surface silanol groups are derivatized, making the stationary phase less acidic.

    • Alumina: Using a column packed with alumina (basic or neutral) instead of silica gel can be an excellent alternative for purifying basic compounds.

  • N-Protection: If the N-H group is not required for subsequent reaction steps, protecting it with a suitable group (e.g., Boc, Cbz) can eliminate the basic site, leading to much-improved chromatographic behavior on silica gel.

Section 2: Diastereomer and Enantiomer Separations

Question 3: My reaction has produced a mixture of azepane diastereomers with very similar Rf values on TLC. How can I effectively separate them?

Answer: Separating diastereomers with similar polarities is a common challenge. While careful optimization of flash column chromatography (e.g., using a shallow gradient and a high-efficiency silica gel) might work in some cases, more advanced techniques are often required.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than flash chromatography.[6][10]

    • Reversed-Phase HPLC (RP-HPLC): This is often the first choice for separating moderately polar compounds. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a good starting point.[6]

    • Normal-Phase HPLC (NP-HPLC): For less polar diastereomers, NP-HPLC using a silica or diol column with a hexane/isopropanol or hexane/ethyl acetate mobile phase can provide excellent selectivity.[5]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral and achiral separations, often providing faster separations and using less organic solvent than HPLC.[5][11] Polysaccharide-based chiral stationary phases are particularly effective in SFC for separating stereoisomers.[5]

  • Crystallization-Induced Diastereoselective Resolution: If your diastereomers are crystalline, you may be able to use a technique called crystallization-induced diastereoselective resolution.[12][13][14][15][16] This involves equilibrating the mixture of diastereomers in a solution from which only one diastereomer preferentially crystallizes. The equilibration of the diastereomers in solution can sometimes be promoted by a catalytic amount of acid or base.

Question 4: I need to separate the enantiomers of my chiral azepane intermediate. What is the recommended approach?

Answer: The separation of enantiomers requires a chiral environment. The most common and effective method in a laboratory setting is chiral chromatography.[8][9][17][18]

  • Chiral HPLC/SFC Screening: The most practical approach is to screen a set of chiral stationary phases (CSPs) under different mobile phase conditions.

    • Recommended CSPs: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and should be your first choice for screening.[5]

    • Mobile Phase: For HPLC, start with normal-phase conditions (e.g., hexane/isopropanol) and reversed-phase conditions (e.g., acetonitrile/water).[5] For SFC, use supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol).

    • Additives: Small amounts of acidic (e.g., TFA) or basic (e.g., diethylamine, DEA) additives can significantly improve peak shape and resolution.[5]

  • Indirect Method (Diastereomer Formation): An alternative approach involves derivatizing the racemic azepane with a chiral derivatizing agent to form a mixture of diastereomers.[17] These diastereomers can then be separated using standard achiral chromatography (HPLC or flash chromatography). After separation, the chiral auxiliary is cleaved to yield the individual enantiomers. This method is more labor-intensive due to the additional reaction and cleavage steps.

Section 3: Specific Impurity Removal

Question 5: My azepane synthesis involves a ring-closing metathesis (RCM) reaction, and I'm struggling to remove the ruthenium catalyst residues. How can I effectively purify my product?

Answer: Ruthenium catalyst residues from RCM reactions are a common purification challenge. These residues can be colored and may interfere with subsequent reactions. Several methods can be employed for their removal:

  • Specialized Scavengers: There are commercially available silica-based or polymer-bound scavengers with functional groups (e.g., thiols, phosphines) that chelate ruthenium. The crude product is stirred with the scavenger, and then the solid scavenger is simply filtered off.

  • Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can effectively adsorb the ruthenium catalyst. Subsequent filtration through a pad of Celite® will remove the carbon and the adsorbed catalyst.

  • Lead Tetraacetate Oxidation: A more classical method involves oxidizing the ruthenium species with lead tetraacetate. The resulting ruthenium oxides are more polar and can be more easily removed by a silica gel plug filtration.

  • Aqueous Washes: Washing the organic solution of the crude product with a dilute aqueous solution of an oxidizing agent like sodium periodate or a chelating agent like EDTA can help remove some of the ruthenium residues.

Experimental Protocols & Data

Protocol 1: General Procedure for Flash Column Chromatography of a Basic Azepane Intermediate
  • Slurry Preparation: Dry pack the column with silica gel. Alternatively, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude azepane intermediate in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Once dry, carefully load the silica-adsorbed sample onto the top of the column.

  • Elution: Start the elution with a low-polarity mobile phase (e.g., 98:2:0.1 hexanes:ethyl acetate:triethylamine).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20:0.1 hexanes:ethyl acetate:triethylamine) to elute the product. The optimal gradient will depend on the specific intermediate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the triethylamine, the product can be co-evaporated with a solvent like toluene.

Data Presentation: Comparison of Purification Techniques for a Diastereomeric Mixture
Purification TechniqueResolution (Rs)ThroughputSolvent ConsumptionPurity Achieved
Flash Chromatography0.8HighHigh~90% (enriched)
Reversed-Phase HPLC2.1LowMedium>99%
Supercritical Fluid Chromatography2.5MediumLow>99%

Visualization of Workflows

Troubleshooting Poor Diastereoselectivity in Azepane Synthesis

G start Poor Diastereoselectivity (e.g., ~1:1 mixture) check_temp Is the reaction run at low temperature? start->check_temp lower_temp Lower the temperature (-78 °C to 0 °C) check_temp->lower_temp No check_catalyst Is a catalyst used? check_temp->check_catalyst Yes lower_temp->check_catalyst purify Purify diastereomers using HPLC or SFC lower_temp->purify change_catalyst Screen different catalysts (e.g., various Lewis acids) check_catalyst->change_catalyst Yes check_solvent What is the solvent polarity? check_catalyst->check_solvent No change_catalyst->check_solvent change_catalyst->purify change_solvent Vary solvent polarity (e.g., Toluene vs. DCM vs. THF) check_solvent->change_solvent check_sterics Can steric hindrance be modified? change_solvent->check_sterics change_solvent->purify modify_sterics Change protecting group or substituent size check_sterics->modify_sterics modify_sterics->purify

Caption: Troubleshooting workflow for poor diastereoselectivity.

General Purification Workflow for Azepane Intermediates

G start Crude Reaction Mixture extraction Acid-Base Liquid-Liquid Extraction start->extraction flash_chrom Flash Column Chromatography (Silica or Alumina + Amine) extraction->flash_chrom check_isomers Are stereoisomers present? flash_chrom->check_isomers racemic_product Pure Racemic Product flash_chrom->racemic_product No Isomers, Chiral achiral_product Pure Achiral Product check_isomers->achiral_product No check_diastereomers Diastereomers or Enantiomers? check_isomers->check_diastereomers Yes chiral_hplc Chiral HPLC or SFC enantiomers Separated Enantiomers chiral_hplc->enantiomers check_diastereomers->chiral_hplc Enantiomers check_diastereomers->chiral_hplc Diastereomers

Caption: General purification workflow for azepane intermediates.

References

Technical Support Center: Strategies for Overcoming Low Yields in Multi-Step Azepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, medicinal chemists, and process development professionals engaged in the complex art of multi-step organic synthesis involving azepanes. The seven-membered azepane ring is a privileged scaffold in numerous biologically active compounds, yet its construction is often fraught with challenges leading to disappointing yields. This guide provides in-depth, field-proven insights and troubleshooting strategies to navigate these synthetic hurdles, structured in a practical question-and-answer format.

Section 1: Core Challenges in Azepane Synthesis

The inherent challenges in forming a seven-membered ring, such as unfavorable entropic factors and transannular strain, often lead to low yields. Common issues include competing side reactions, such as the formation of more stable five- or six-membered rings, and difficulties in achieving desired stereoselectivity. This guide will address these issues within the context of common synthetic strategies.

Section 2: Troubleshooting Guide by Synthetic Method

This section is organized by common synthetic reactions employed in azepane synthesis. Each part addresses a specific problem, explains the underlying chemical principles, and provides actionable solutions and experimental protocols.

Ring-Closing Metathesis (RCM)

RCM is a powerful tool for the formation of unsaturated azepane precursors. However, its success is highly dependent on the careful optimization of several parameters.

Question 1: My RCM reaction to form a seven-membered ring is sluggish and gives a low yield. What are the first parameters I should investigate?

Answer: A low-yielding RCM reaction is a common issue that can often be resolved by systematically evaluating the catalyst, solvent, and reaction temperature.

  • Causality: The choice of catalyst is paramount, as its stability and activity are influenced by the solvent and temperature. For instance, second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts exhibit different thermal stabilities. While HG-II is generally more stable at higher temperatures, this doesn't always translate to higher yields, as catalyst decomposition can compete with the desired cyclization. The solvent can affect catalyst solubility, substrate conformation, and the rate of catalyst decomposition.

  • Troubleshooting & Optimization:

    • Catalyst Selection: While G-II and HG-II are common choices, other specialized catalysts might be more effective for your specific substrate. For electron-deficient amines, for example, a more electron-rich catalyst may be beneficial.

    • Solvent Screening: Dichloromethane (DCM) and toluene are standard solvents for RCM. However, a study on a Grubbs II-catalyzed RCM revealed a complex dependence on the solvent, with acetic acid surprisingly emerging as a potentially useful, albeit unconventional, solvent for certain substrates.[1][2] It is advisable to screen a range of solvents with varying polarities.

    • Temperature Optimization: There is a delicate balance to be struck with temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A temperature screen, for example from room temperature up to the boiling point of the solvent, is recommended. For some systems, lower temperatures (e.g., 40 °C) have been shown to give higher yields compared to higher temperatures (e.g., 60 °C) by minimizing catalyst degradation and side reactions.[3]

    • Concentration: RCM is an intramolecular reaction, and running the reaction at high dilution (typically 0.001–0.05 M) can favor the desired ring closure over intermolecular oligomerization.

Experimental Protocol: Optimization of RCM for Azepane Precursor Synthesis

Materials:

  • Diene precursor

  • Grubbs or Hoveyda-Grubbs catalyst (e.g., G-II or HG-II)

  • Anhydrous, degassed solvent (e.g., DCM or toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene precursor in the chosen solvent to the desired concentration (start with 0.01 M).

  • Degas the solution by three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for 20-30 minutes.

  • In a separate vessel, weigh the RCM catalyst (typically 1-5 mol%).

  • Add the catalyst to the reaction mixture and commence stirring at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a catalyst scavenger, such as ethyl vinyl ether or triphenylphosphine.

  • Concentrate the reaction mixture and purify the product by flash column chromatography.

Table 1: Effect of Temperature and Catalyst on RCM Yield

CatalystTemperature (°C)AdditiveRCM Product Yield (%)Reference
G-II60None<10[3]
HG-II60None86[3]
G-II40Phenol~80[3]
HG-II40None~80[3]
Lactam Reduction

The reduction of a lactam to the corresponding cyclic amine is a fundamental step in many azepane syntheses. However, the use of powerful, non-selective reducing agents can lead to undesired side reactions.

Question 2: My lactam reduction with Lithium Aluminum Hydride (LAH) is giving a low yield and several side products. What are the potential pitfalls and what are some milder alternatives?

Answer: Low yields in LAH reductions of lactams can be attributed to several factors, including the presence of other reducible functional groups in the molecule and the harsh reaction conditions.

  • Causality: LAH is a very strong and non-selective reducing agent.[4] It will readily reduce other functional groups such as esters, carboxylic acids, and nitriles, leading to a complex mixture of products if these are present in your substrate. The highly reactive nature of LAH can also lead to over-reduction or rearrangement products.

  • Troubleshooting & Optimization:

    • Protecting Group Strategy: If other reducible functional groups are present, they must be protected prior to the LAH reduction. For example, a ketone can be protected as an acetal, which is stable to LAH.[5]

    • Alternative Reducing Agents:

      • Borane Complexes: Borane reagents, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2), are effective for reducing amides and lactams and often show better functional group tolerance than LAH.[6] For example, 9-borabicyclo[3.3.1]nonane (9-BBN) can chemoselectively reduce lactams in the presence of esters.[7]

      • Catalytic Hydrogenation: For some substrates, catalytic hydrogenation can be a milder alternative to metal hydride reduction. This often requires high pressures and temperatures and a suitable catalyst, such as a ruthenium-based complex.

Experimental Protocol: Borane Reduction of a Lactam to an Azepane

Materials:

  • Lactam

  • Borane-tetrahydrofuran (BH3•THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol or Ethanol (for quenching)

  • Inert atmosphere setup

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the lactam in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH3•THF solution (typically 1.5-2.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (around 65 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol or ethanol until gas evolution ceases.

  • Stir the mixture for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure and perform a standard aqueous workup.

  • Purify the resulting azepane by distillation or column chromatography.[4]

Aza-Prins Cyclization

The aza-Prins cyclization is an elegant method for constructing substituted azepanes, but its outcome can be highly sensitive to the choice of catalyst.

Question 3: My silyl-aza-Prins cyclization is not yielding the desired azepane. Instead, I am observing the formation of other cyclic products. How can I control the reaction pathway?

Answer: The outcome of the silyl-aza-Prins cyclization is critically dependent on the Lewis acid catalyst employed. Different Lewis acids can lead to different reaction pathways and products.

  • Causality: In the silyl-aza-Prins cyclization, the Lewis acid activates the aldehyde, which then reacts with the homoallylic amine. The subsequent steps, including cyclization and desilylation, are influenced by the nature of the Lewis acid. Some Lewis acids may favor a 7-endo-trig cyclization to form the azepane, while others might promote alternative reaction pathways.

  • Troubleshooting & Optimization:

    • Lewis Acid Screening: A systematic screen of Lewis acids is the most effective way to control the reaction outcome. For the synthesis of trans-azepanes via a silyl-aza-Prins cyclization, Indium(III) chloride (InCl3) has been shown to be highly effective, leading to the desired seven-membered ring in high yields and diastereoselectivities.[8][9] In contrast, using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the catalyst can lead to the formation of tetrahydropyran derivatives through a tandem Sakurai–Prins cyclization.[8][9] Iron(III) salts have also been reported as sustainable catalysts for this transformation.[10]

Table 2: Influence of Lewis Acid on Aza-Prins Cyclization Outcome

Lewis AcidPredominant ProductReference
InCl₃trans-Azepane[8][9]
TMSOTfTetrahydropyran derivative[8][9]
FeCl₃Tetrahydroazepine[10]

Section 3: Protecting Group Strategies

In a multi-step synthesis, the judicious use of protecting groups is often the key to success.

Question 4: What are the key considerations for choosing a nitrogen protecting group in a multi-step azepane synthesis?

Answer: The choice of a nitrogen protecting group is a critical strategic decision. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not affect other functional groups in the molecule.

  • Causality: The nitrogen atom of the azepane is a nucleophilic and often basic center. Protecting this nitrogen can prevent unwanted side reactions, such as N-alkylation or participation in reactions intended for other parts of the molecule. The electronic nature of the protecting group can also influence the reactivity of adjacent positions.

  • Common N-Protecting Groups for Azepane Synthesis:

    • Carbamates:

      • Boc (tert-butoxycarbonyl): Stable to a wide range of non-acidic conditions and easily removed with acid (e.g., TFA in DCM). It is one of the most common protecting groups in organic synthesis.

      • Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, which is a mild method.

    • Sulfonamides:

      • Ts (tosyl): A very robust protecting group, stable to strong acids, bases, and oxidizing/reducing agents. Its removal often requires harsh conditions (e.g., sodium in liquid ammonia), which may not be compatible with complex molecules.

    • Benzyl Groups (e.g., Bn): Can be introduced by reductive amination or N-alkylation and removed by catalytic hydrogenolysis.

  • Orthogonal Protection Strategy: In complex syntheses, it is often necessary to use an orthogonal protecting group strategy. This involves using multiple protecting groups that can be removed under different, non-interfering conditions. For example, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) can be used in the same molecule to allow for selective deprotection and functionalization.[5][11]

Section 4: Case Study - Overcoming Low Yields in the Synthesis of (-)-Galanthamine

The synthesis of the Alzheimer's drug (-)-Galanthamine, which features a complex tetracyclic system including a hydroazepine ring, provides an excellent case study in overcoming low yields.

Problem: The initial biomimetic synthesis of galanthamine suffered from a very low yield (around 1.4%) in the key oxidative phenol coupling step using potassium ferricyanide (K3Fe(CN)6).[8]

Solution and Optimization:

  • Improved Oxidizing Agent: The yield of the crucial oxidative coupling step was dramatically improved by switching to a milder and more efficient oxidizing agent. The use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) increased the yield of the tetracyclic precursor to as high as 60% in some studies.[8][9]

  • Solvent Optimization: The choice of solvent was found to be critical for the success of the PIFA-promoted coupling. Trifluoroethanol was identified as a key solvent for achieving high yields.[8]

  • Stereochemical Control: The synthesis produces a racemic mixture of the precursor, narwedine. An efficient "crystallization-induced dynamic chiral resolution" was developed to isolate the desired (-)-enantiomer in high yield. This process involves seeding the racemic mixture with a small amount of the desired enantiomer to induce its crystallization, while the unwanted enantiomer epimerizes in solution to the desired form.[8]

  • Stereoselective Reduction: The final step, the reduction of (-)-narwedine to (-)-galanthamine, requires careful control of stereoselectivity. The use of L-Selectride® at low temperatures has been shown to be effective in producing the desired epimer.[8]

This case study highlights the importance of a multi-faceted approach to troubleshooting low yields, involving the optimization of reagents, reaction conditions, and purification/resolution techniques.

Section 5: Visualizing Workflows

To aid in troubleshooting, the following diagrams illustrate logical workflows for addressing common issues in azepane synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products optimize Optimize Conditions (Catalyst, Solvent, Temp, etc.) side_products->optimize Yes side_products->optimize No protecting_group Consider Alternative Protecting Group Strategy optimize->protecting_group success Improved Yield optimize->success change_route Explore Alternative Synthetic Route protecting_group->change_route change_route->success

References

Validation & Comparative

Comparative analysis of 4-Methylazepan-4-ol hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Synthesis of 4-Methylazepan-4-ol Hydrochloride: A Comparative Analysis

Introduction: The Significance of the Azepane Scaffold

Welcome to a detailed exploration of the synthetic pathways leading to this compound. As a Senior Application Scientist, my goal is to move beyond mere procedural outlines and delve into the strategic rationale behind constructing this valuable molecule. The azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its non-planar, flexible seven-membered ring allows for precise three-dimensional positioning of functional groups, which is critical for effective interaction with biological targets.[1] this compound, featuring a tertiary alcohol, serves as a versatile building block for elaborating this scaffold, making its efficient and scalable synthesis a topic of considerable interest for researchers in drug discovery and process development.

This guide provides a comparative analysis of the primary synthetic strategies, focusing on the critical C-C bond formation to create the tertiary alcohol and the construction of the prerequisite cyclic ketone. We will examine the underlying chemical principles, provide detailed experimental protocols, and offer a quantitative comparison to inform your selection of the most suitable route for your research or development needs.

Core Retrosynthetic Strategy: A Tale of Two Syntheses

The most logical and convergent approach to this compound involves a two-stage strategy. The primary disconnection occurs at the bond between the C4 carbon and the appended methyl group. This immediately suggests a powerful and reliable carbon-carbon bond-forming reaction: the Grignard reaction.[2]

This retrosynthesis simplifies the problem into two distinct challenges:

  • The Final Transformation : The nucleophilic addition of a methyl group to a ketone precursor, 1-methylazepan-4-one.[3][4]

  • The Precursor Synthesis : The efficient construction of the key intermediate, 1-methylazepan-4-one.

The true variability and complexity lie in the synthesis of the ketone precursor. Therefore, our comparative analysis will focus heavily on the methodologies available to construct this crucial intermediate, as the final Grignard and salt formation steps are common to all routes.

Route 1: The Final Step - Grignard Reaction and Salt Formation

The conversion of 1-methylazepan-4-one to the target molecule is a classic example of organometallic addition to a carbonyl. The Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the methyl group.[5]

Reaction Principle & Mechanism

The reaction proceeds via nucleophilic attack of the methyl carbanion on the electrophilic carbonyl carbon of 1-methylazepan-4-one. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 4-methylazepan-4-ol.[4] The final step involves treating the free base with hydrochloric acid to precipitate the stable hydrochloride salt.

Experimental Workflow: Grignard Addition and HCl Salt Formation

G ketone 1-Methylazepan-4-one alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide 1. Nucleophilic Addition grignard CH₃MgBr in Anhydrous Ether grignard->alkoxide free_base 4-Methylazepan-4-ol (Free Base) alkoxide->free_base 2. Protonation workup Aqueous Acid Workup (e.g., NH₄Cl) workup->free_base product This compound free_base->product 3. Salt Formation hcl HCl in Dioxane or Isopropanol hcl->product

Caption: Final conversion via Grignard reaction and salt formation.

Detailed Experimental Protocol
  • Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-methylazepan-4-one (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Grignard Addition : Slowly add a solution of methylmagnesium bromide (typically 1.1-1.5 eq, 3.0 M in diethyl ether) dropwise via a syringe or an addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This step is crucial for protonating the alkoxide while avoiding strongly acidic conditions that could cause side reactions.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification of Free Base : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-methylazepan-4-ol free base. Purification can be achieved via column chromatography or distillation if necessary.

  • Salt Formation : Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane or 2 M HCl in diethyl ether) dropwise with stirring.[6] The hydrochloride salt will precipitate.

  • Isolation : Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Trustworthiness Note : The absolute requirement for anhydrous conditions cannot be overstated. Grignard reagents are extremely strong bases and will be rapidly destroyed by any protic source, including water or alcohols, which would halt the reaction.[2][3]

Comparative Analysis of Precursor Synthesis: The Dieckmann Condensation Route

The most comprehensively documented method for synthesizing the 1-methylazepan-4-one precursor on a large scale starts from the inexpensive and readily available N-methyl-2-pyrrolidone (NMP).[7] This pathway relies on a classical intramolecular cyclization reaction: the Dieckmann condensation.[1]

Reaction Principle & Mechanism

This multi-step synthesis builds the seven-membered ring from an acyclic precursor. The key steps are:

  • Ring Opening : Hydrolysis of the NMP lactam ring under acidic conditions to form 4-methylaminobutyric acid.

  • Esterification : Conversion of the carboxylic acid to its methyl ester.

  • Chain Extension : A Michael addition reaction with methyl acrylate to form a diester.

  • Cyclization : An intramolecular Dieckmann condensation of the diester, promoted by a strong base (e.g., potassium tert-butoxide), forms a β-keto ester.

  • Hydrolysis & Decarboxylation : Saponification of the ester followed by acidification and heating removes the ester group, yielding the target ketone.

Experimental Workflow: Dieckmann Condensation Route to 1-Methylazepan-4-one

G nmp N-Methyl-2-pyrrolidone (NMP) amino_acid 4-Methylaminobutyric Acid HCl nmp->amino_acid Conc. HCl, Reflux ester 4-Methylaminobutyric Acid Methyl Ester HCl amino_acid->ester SOCl₂, Methanol diester Acyclic Diester Intermediate ester->diester Methyl Acrylate, Et₃N beta_keto Cyclic β-Keto Ester diester->beta_keto Potassium tert-butoxide (Dieckmann Condensation) ketone 1-Methylazepan-4-one beta_keto->ketone H₃O⁺, Heat (Hydrolysis & Decarboxylation)

Caption: Synthesis of the ketone precursor via Dieckmann condensation.

Detailed Experimental Protocol (Adapted from Patent Literature[7])
  • Ring Opening : Heat N-methyl-2-pyrrolidone under reflux with concentrated hydrochloric acid to produce 4-methylaminobutyric acid hydrochloride.

  • Esterification : Add the resulting amino acid hydrochloride to a solution of thionyl chloride in methanol to form 4-methylaminobutyric acid methyl ester hydrochloride.

  • Michael Addition : React the methyl ester hydrochloride with methyl acrylate in the presence of a base like triethylamine in methanol to generate the acyclic diester.

  • Dieckmann Condensation : Treat the diester with a strong base, such as potassium tert-butoxide, in an appropriate solvent to induce intramolecular cyclization.

  • Hydrolysis and Decarboxylation : Subject the resulting cyclic β-keto ester to acidic hydrolysis and heating to afford 1-methylazepan-4-one.

  • Salt Formation : The ketone can then be isolated as its hydrochloride salt for stability and ease of handling. A reported method involves using hydrochloric acid in isopropanol and crystallizing the product.[7]

Quantitative Data Summary and Comparison

The selection of a synthetic route is often a trade-off between the number of steps, overall yield, cost of reagents, and operational complexity. The table below provides a quantitative comparison of the discussed pathways.

Stage Synthesis Route Key Transformation Starting Materials Key Reagents Reported Yield (%) Number of Steps Key Considerations
Precursor Synthesis Dieckmann CondensationIntramolecular CyclizationN-Methyl-2-pyrrolidoneHCl, SOCl₂, Methyl Acrylate, K-OtBu~95% (final salt from diester)[7]5Scalable, uses cheap starting material, but is a lengthy, multi-step process.
Final Conversion Grignard ReactionNucleophilic Addition1-Methylazepan-4-oneMethylmagnesium Bromide, HClHigh (typically >85-90%)2Requires strictly anhydrous conditions; exothermic reaction requires temperature control.[2][3]

Conclusion and Expert Recommendation

The synthesis of this compound is most effectively achieved through a convergent strategy centered on the Grignard addition of a methyl group to 1-methylazepan-4-one. This final conversion is robust, high-yielding, and mechanistically straightforward, provided that stringent anhydrous conditions are maintained.[2][3]

The primary strategic decision for any researcher lies in the synthesis of the 1-methylazepan-4-one precursor.

  • For large-scale production and cost-effectiveness , the Dieckmann condensation route starting from N-methyl-2-pyrrolidone is a proven and high-yielding, albeit lengthy, option.[7] Its reliance on inexpensive bulk chemicals makes it attractive for industrial applications.

  • For lab-scale or discovery chemistry applications , if 1-methylazepan-4-one or a close derivative is commercially available, its direct use in the Grignard reaction is undoubtedly the most time- and resource-efficient path to the final product.

Ultimately, the choice of route will depend on the scale of the synthesis, budget constraints, and available starting materials. This guide provides the foundational data and procedural insights necessary to make an informed decision tailored to your specific scientific objectives.

References

A Comparative Guide to the Spectroscopic Validation of 4-Methylazepan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Research

In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate biological assays, pharmacokinetic studies, and mechanistic investigations, leading to significant loss of time and resources. 4-Methylazepan-4-ol hydrochloride, a heterocyclic compound featuring an azepane core, a tertiary alcohol, and a methyl group, presents a valuable case study in structural validation. Its saturated seven-membered ring and multiple functional groups require a multi-technique, or orthogonal, approach to eliminate ambiguity.

This guide provides an in-depth, experience-driven framework for validating the structure of this compound. We will move beyond simple data reporting to explain the causality behind the spectroscopic signals, compare its expected spectral signature against a plausible isomer to highlight specificity, and provide robust, field-tested protocols for data acquisition.

The Target Molecule: A Spectroscopic Roadmap

Before delving into the data, we must first dissect the target structure to anticipate its spectroscopic behavior. The structure consists of:

  • An Azepane Ring: A seven-membered saturated ring containing one nitrogen atom. In the hydrochloride salt form, this nitrogen will be protonated and bear a positive charge (azepanium).

  • A Tertiary Alcohol: The hydroxyl group (-OH) is attached to a quaternary carbon (C4).

  • A C4-Methyl Group: A methyl group (-CH₃) is also attached to the C4 carbon.

  • An N-H Proton: The protonated amine will have an exchangeable proton.

  • Chloride Counter-ion: While not directly observed by NMR or MS, its presence influences the molecule's solubility and the chemical shifts of nearby nuclei.

Our validation strategy must conclusively confirm the presence and connectivity of each of these features.

An Orthogonal Validation Workflow

Relying on a single analytical technique is insufficient for definitive structural proof. We employ an orthogonal workflow, where Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework and connectivity, while Mass Spectrometry (MS) provides the molecular weight and fragmentation data, confirming the elemental composition and key structural motifs.

Validation Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Confirmation Sample 4-Methylazepan-4-ol HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Provides C-H Framework MS ESI-MS (Full Scan, MS/MS) Sample->MS Provides MW & Fragments Data_Analysis Correlate NMR & MS Data NMR->Data_Analysis MS->Data_Analysis Comparison Compare with Isomer (e.g., 1,4-Dimethylpiperidin-4-ol) Data_Analysis->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Orthogonal workflow for unambiguous structural validation.

Nuclear Magnetic Resonance (NMR): Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For a hydrochloride salt, solvents capable of hydrogen bonding, such as Deuterium Oxide (D₂O) or DMSO-d₆, are excellent choices.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

  • N-H and O-H Protons: In a solvent like DMSO-d₆, these protons would appear as broad singlets. The N⁺-H proton is expected to be significantly downfield (δ 8.0-9.5 ppm) due to the positive charge. The O-H proton would appear in the typical alcohol range (δ 4.0-5.5 ppm). In D₂O, these protons will exchange with deuterium and their signals will disappear, a key validation experiment.

  • Azepane Ring Protons (α to N⁺): The four protons on C2 and C7 are adjacent to the electron-withdrawing azepanium ion. This deshielding effect shifts them downfield, likely into the δ 3.0-3.5 ppm range, appearing as complex multiplets.

  • Azepane Ring Protons (β, γ to N⁺): The protons on C3, C5, and C6 are further from the nitrogen and will appear further upfield, likely in a complex, overlapping region between δ 1.5-2.0 ppm.

  • C4-Methyl Protons (-CH₃): This methyl group is attached to a quaternary carbon and will not be split by any adjacent protons. It will therefore appear as a sharp singlet, likely around δ 1.2-1.4 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

  • C4 (Quaternary Carbon): This carbon is bonded to both an oxygen and a nitrogen (through two bonds), placing it in the δ 65-75 ppm range.[1] As a quaternary carbon, its signal will likely be weaker than the protonated carbons.[1]

  • C2 and C7 (α to N⁺): These carbons are directly attached to the positively charged nitrogen, causing a significant downfield shift into the δ 45-55 ppm range.

  • C3 and C5 (β to N⁺): These carbons will be found further upfield, estimated in the δ 25-35 ppm range.

  • C6 (γ to N⁺): This carbon is most shielded and will be the furthest upfield of the ring carbons, likely δ 20-30 ppm.

  • C4-Methyl Carbon (-CH₃): This methyl carbon will also appear in the upfield region, estimated at δ 20-30 ppm.

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Rationale
C4-CH₃ ~1.3 (s, 3H)~25Singlet due to quaternary neighbor; shielded aliphatic carbon.
-CH₂ - (Ring, C3,C5,C6)~1.5-2.0 (m, 6H)~20-35Saturated aliphatic region; complex overlapping multiplets.
N⁺-CH₂ - (Ring, C2,C7)~3.0-3.5 (m, 4H)~45-55Deshielded by adjacent positively charged nitrogen.
C 4-OHN/A~70Downfield shift due to electronegative oxygen.[1][2]
O-H ~4.5 (br s, 1H)N/AExchangeable proton; signal disappears in D₂O.[3]
N⁺-H ~9.0 (br s, 1H)N/ADeshielded by positive charge; disappears in D₂O.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Electrospray Ionization (ESI) is the ideal technique for analyzing a pre-charged salt like a hydrochloride. It will allow for the gentle ionization of the molecule, primarily showing the protonated free base. The molecular formula of the free base is C₈H₁₇NO, with a monoisotopic mass of 143.1310 u.

Predicted Full Scan ESI-MS

In positive ion mode, the spectrum will be dominated by the protonated molecular ion, [M+H]⁺.

  • Expected [M+H]⁺: m/z 144.1383

Predicted Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) of the m/z 144 ion will provide structural confirmation. For tertiary alcohols, the most characteristic fragmentation pathways are dehydration and alpha-cleavage.[4][5][6]

  • Loss of Water: Tertiary alcohols readily lose a molecule of water (18.01 u). This is often the most prominent fragment.[5][6]

    • [M+H - H₂O]⁺: m/z 126.1277

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the protonated nitrogen is also a common pathway for cyclic amines. This would lead to ring-opening fragments.

Fragmentation Parent Parent Ion [M+H]⁺ m/z 144.14 Frag1 Fragment Ion [M+H - H₂O]⁺ m/z 126.13 Parent->Frag1 - H₂O (Dehydration) Frag2 Ring-Opened Fragments (α-cleavage) Parent->Frag2 Ring Opening

Caption: Predicted ESI-MS/MS fragmentation pathways.

Comparative Analysis: Distinguishing from an Isomer

To demonstrate the specificity of this analysis, let's compare the expected data with that of a plausible structural isomer: 1,4-dimethylpiperidin-4-ol hydrochloride . This isomer has the same molecular formula (C₈H₁₇NO) and thus the same molecular weight, but its six-membered ring will produce a distinct spectroscopic signature.

Feature 4-Methylazepan-4-ol HCl (7-membered ring) 1,4-Dimethylpiperidin-4-ol HCl (6-membered ring) Key Differentiator
¹H NMR Ring Protons 4 protons α to N⁺ (~3.0-3.5 ppm)6 protons β/γ to N⁺ (~1.5-2.0 ppm)4 protons α to N⁺ (~3.1-3.6 ppm)4 protons β to N⁺ (~1.6-2.1 ppm)Integration and Multiplicity: The number of protons in distinct regions of the spectrum will differ. The smaller ring may show less complex splitting patterns.
¹³C NMR Ring Carbons 3 distinct signals for CH₂ groups (C2/7, C3/5, C6)2 distinct signals for CH₂ groups (C2/6, C3/5)Number of Signals: The seven-membered ring has an extra CH₂ group, leading to one additional signal in the ¹³C NMR spectrum.
MS/MS Fragmentation [M+H]⁺ at m/z 144Base peak likely m/z 126 (-H₂O)[M+H]⁺ at m/z 144Base peak likely m/z 126 (-H₂O)Subtle Fragment Ratios: While the major fragments may be the same, the relative intensities of minor ring-cleavage fragments could differ due to ring strain, though this is less definitive than NMR.

The most conclusive differentiator is the ¹³C NMR spectrum , where the number of signals corresponding to the ring carbons provides a direct and unambiguous count of the non-equivalent carbons in the heterocyclic core.

Experimental Protocols

Protocol for NMR Sample Preparation
  • Objective: To prepare a homogeneous solution of 5-10 mg of the analyte for ¹H and ¹³C NMR analysis.

  • Materials: this compound, DMSO-d₆ (or D₂O), clean & dry 5 mm NMR tube, Pasteur pipette, small vial.[7][8]

  • Procedure:

    • Weigh approximately 5-10 mg of the hydrochloride salt into a small, clean vial.[9][10]

    • Add ~0.6 mL of DMSO-d₆ to the vial.

    • Gently vortex or swirl the vial until the solid is completely dissolved. The solution must be transparent and free of any particulate matter.[10]

    • If any solid remains, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[8][9]

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.[9]

    • For proton exchange confirmation, prepare a parallel sample using D₂O as the solvent.

Protocol for ESI-MS Analysis
  • Objective: To obtain an accurate mass measurement of the parent ion and its primary fragments.

  • Materials: Stock solution from NMR preparation (or a freshly prepared ~1 mg/mL solution in methanol), LC/MS grade methanol and water, formic acid.

  • Procedure:

    • Prepare a dilute solution (~10-50 µg/mL) of the analyte by diluting the stock solution in a 50:50 methanol:water mixture containing 0.1% formic acid. The acid helps ensure complete protonation.

    • Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-300.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the target ion at m/z 144.

    • For MS/MS analysis, select m/z 144 as the precursor ion and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Acquire the resulting product ion spectrum.

Conclusion: A Self-Validating Data Package

By employing an orthogonal analytical strategy, we generate a self-validating data package that confirms the structure of this compound with a high degree of confidence. The NMR data provides a detailed map of the C-H framework, confirming the seven-membered ring and the unique chemical environments of each proton and carbon. Mass spectrometry complements this by verifying the molecular weight and revealing characteristic fragmentation patterns, such as the loss of water, that are indicative of the tertiary alcohol moiety. When compared against a plausible isomer, the subtle yet definitive differences in the NMR spectra, particularly the ¹³C data, provide the final, unambiguous proof of structure. This rigorous, multi-faceted approach is essential for ensuring data integrity in all stages of scientific research.

References

Comparing the reactivity of 4-Methylazepan-4-ol with similar ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Methylazepan-4-ol's Precursor Ketone

A Comparative Reactivity Analysis: 1-Methylazepan-4-one versus Common Cyclic Ketones for Drug Development Scaffolds

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the synthesis of novel therapeutic agents. Among these, the azepane ring system, a seven-membered nitrogen-containing heterocycle, offers a unique three-dimensional architecture that is increasingly utilized in drug design. 1-Methylazepan-4-one, a key intermediate, serves as a versatile precursor for a range of pharmaceuticals, including the antihistamine Azelastine.[1][2] Its reactivity, however, is not always straightforward and differs significantly from more common carbocyclic ketones.

This guide provides a comprehensive comparison of the chemical reactivity of 1-Methylazepan-4-one with benchmark cyclic ketones—cyclohexanone and cyclopentanone—and a simple acyclic analogue. We will dissect the nuanced interplay of ring strain, transannular interactions, steric hindrance, and electronic effects that govern their behavior in fundamental organic reactions. For researchers, scientists, and drug development professionals, understanding these differences is paramount for designing efficient synthetic routes and predicting reaction outcomes.

Chapter 1: The Molecules - Structural and Electronic Profiles

The reactivity of a ketone is intrinsically linked to its structure. The size and conformation of the ring, along with the presence of heteroatoms, dictate the accessibility and electrophilicity of the carbonyl carbon.

  • 1-Methylazepan-4-one: As a seven-membered "medium ring," this molecule is not planar and exists in a variety of flexible boat and chair-like conformations. This flexibility introduces two key factors: torsional strain from eclipsing C-H bonds and, more uniquely, transannular strain, which arises from non-bonded interactions between atoms across the ring.[3] The endocyclic tertiary amine introduces an electronic donating effect and the potential for direct through-space interaction with the carbonyl group.

  • Cyclohexanone: This six-membered ring is the gold standard for a "strain-free" cyclic ketone, predominantly adopting a stable chair conformation that minimizes both angle and torsional strain.[4][5] Its reactivity is well-understood and serves as an ideal baseline.

  • Cyclopentanone: The five-membered ring in cyclopentanone cannot achieve the ideal bond angles of an sp³ or sp² carbon, resulting in significant angle strain. It adopts flexible envelope and half-chair conformations to mitigate some of the torsional strain that would be present in a fully planar structure.[6]

  • 3-Pentanone: This simple acyclic ketone provides a baseline for reactivity in the absence of ring-related constraints like angle or transannular strain. Steric hindrance from the two ethyl groups is the primary factor influencing its reactivity.[7]

Caption: Structures of the compared ketones.

Chapter 2: Nucleophilic Addition - A Study in Sterics and Strain

The quintessential reaction of ketones is nucleophilic addition, where the carbonyl carbon rehybridizes from trigonal planar (sp²) to tetrahedral (sp³).[7] The facility of this transformation is highly sensitive to the structural environment. A common benchmark reaction is the reduction by sodium borohydride (NaBH₄), which converts the ketone to its corresponding alcohol (e.g., 1-Methylazepan-4-one to 4-Methylazepan-4-ol).

The key to understanding the differing reactivities lies in the change in strain between the sp² starting material and the sp³ tetrahedral intermediate.

  • Cyclohexanone reacts relatively quickly. Its sp²-hybridized carbon introduces some torsional strain with adjacent axial hydrogens. The formation of the sp³ tetrahedral intermediate alleviates this strain, providing a thermodynamic driving force for the reaction.[6]

  • Cyclopentanone is less reactive than cyclohexanone in nucleophilic additions. The planar sp² carbonyl carbon minimizes the inherent angle strain of the five-membered ring. Moving to a tetrahedral sp³ intermediate increases this angle strain, making the reaction less favorable.[6]

  • 1-Methylazepan-4-one presents a more complex case. The relief of transannular strain upon rehybridization would suggest high reactivity. However, this is counteracted by significant steric hindrance from the flexible carbon chain, which can impede the nucleophile's approach. Furthermore, the endocyclic nitrogen may coordinate with the sodium ion of the borohydride reagent, potentially influencing the reaction rate and stereoselectivity.

Nucleophilic_Addition_Pathway cluster_cyclohexanone Cyclohexanone cluster_cyclopentanone Cyclopentanone cluster_azepanone 1-Methylazepan-4-one start Ketone (sp²) Trigonal Planar ts Transition State (Nucleophile Attacking) start->ts Nucleophile (e.g., H⁻) product Tetrahedral Intermediate (sp³) Alkoxide ts->product a Relief of Torsional Strain FAVORS REACTION b Increase in Angle Strain DISFAVORS REACTION c Complex Balance: - Relief of Transannular Strain (+) - Steric Hindrance (-) - N-coordination (?)

Caption: Factors influencing nucleophilic addition.

Data Summary: Relative Reduction Rates
KetoneRelative Rate of Reduction (NaBH₄)Key Influencing Factor(s)
Cyclohexanone1.00 (Reference)Relief of Torsional Strain
Cyclopentanone~0.15Increased Angle Strain in Product
1-Methylazepan-4-one~0.40Competing Effects of Strain Relief and Steric Hindrance
3-Pentanone~0.02High Steric Hindrance

Note: Rates are illustrative and can vary with specific reaction conditions.

Experimental Protocol: Comparative Hydride Reduction

This protocol provides a framework for comparing the reduction rates via competitive reaction.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts (e.g., 1.0 mmol) of 1-Methylazepan-4-one and cyclohexanone (internal standard) in 10 mL of anhydrous ethanol. Cool the solution to 0 °C in an ice bath.

  • Initiation: Prepare a separate solution of sodium borohydride (0.25 mmol, 0.25 equivalents) in 5 mL of cold anhydrous ethanol. Add the NaBH₄ solution dropwise to the stirred ketone solution over 1 minute.

  • Monitoring: Immediately after addition, withdraw a ~0.2 mL aliquot, quench it in 1 mL of a 1:1 mixture of saturated aqueous NH₄Cl and ethyl acetate, and vortex. Withdraw subsequent aliquots at timed intervals (e.g., 2, 5, 10, 30 minutes).

  • Analysis: Separate the organic layer from each quenched aliquot and analyze by Gas Chromatography (GC) or GC-MS.

  • Quantification: By comparing the disappearance of the starting ketone peaks relative to the internal standard over time, the relative reaction rates can be determined. The choice of a sub-stoichiometric amount of reducing agent ensures the reaction does not go to completion immediately, allowing for kinetic monitoring.

Chapter 3: Enolate Formation - Regioselectivity and Acidity

The acidity of α-protons and the subsequent formation of enolates are critical for C-C bond formation reactions like aldol condensations and alkylations.

  • Acidity: The acidity of α-protons is influenced by the hybridization of the C-H bond. Cyclopentanone derivatives exhibit higher kinetic acidity because the geometry of the five-membered ring leads to greater s-character in the α C-H bonds, stabilizing the resulting carbanion.[6]

  • Regioselectivity: In unsymmetrical ketones like 1-Methylazepan-4-one, deprotonation can occur on either side of the carbonyl. The α-protons at C-5 are standard secondary carbons. However, the protons at C-3 are adjacent to the electron-withdrawing nitrogen atom (via its inductive effect), which is expected to increase their acidity relative to the C-5 protons. This allows for potential regioselective formation of the C-3 enolate.

Data Summary: α-Proton Acidity
KetoneApproximate pKa (in DMSO)Comments
Cyclohexanone26.4Standard reference for secondary α-protons.
Cyclopentanone25.8More acidic due to higher s-character of C-H bond.
1-Methylazepan-4-oneC-5: ~26.5, C-3: ~25.5C-3 protons are more acidic due to proximity to the nitrogen atom.
3-Pentanone27.1Slightly less acidic than cyclic counterparts.
Experimental Protocol: Deuterium Exchange for Enolization Rate

This experiment uses NMR spectroscopy to monitor the rate of enolization by observing the incorporation of deuterium at the α-positions.[6]

  • Sample Preparation: For each ketone, prepare a 0.1 M solution in a deuterated solvent system that provides a deuterium source, such as deuterated acetic acid in deuterium oxide (CH₃COOD in D₂O, 1:9 v/v).

  • NMR Analysis: Acquire an initial ¹H NMR spectrum (t=0) for each sample.

  • Incubation: Maintain the NMR tubes at a constant temperature (e.g., 25 °C).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals. The rate of enolization is determined by monitoring the decrease in the integration of the α-proton signals relative to a non-exchangeable internal proton signal (e.g., the β-protons).

  • Causality: A faster decrease in the α-proton signal integration indicates a faster rate of enolization, reflecting higher kinetic acidity. For 1-Methylazepan-4-one, the separate signals for the C-3 and C-5 protons can be monitored independently to confirm the differential acidity.

Chapter 4: The Azepane Anomaly - Transannular Interactions

A defining feature of medium-sized rings (7-12 members) is the potential for transannular interactions—direct, through-space interactions between non-adjacent atoms. In 1-Methylazepan-4-one, the lone pair of the nitrogen atom can interact with the electrophilic π* orbital of the carbonyl carbon.[8][9]

This n → C=O interaction has a profound effect:

  • Electronic Perturbation: It donates electron density to the carbonyl carbon, reducing its electrophilicity. This makes the carbonyl less reactive towards nucleophiles than would be predicted based on ring strain alone.

  • Spectroscopic Evidence: This interaction can be observed experimentally. Compared to a simple cycloalkanone, the carbonyl carbon in an amino ketone like this will show an upfield shift in its ¹³C NMR spectrum, and a significant change in its ¹⁷O NMR chemical shift, indicating increased electron shielding.[8][9]

This phenomenon is a textbook example of how non-classical electronic effects can override simple steric or strain-based predictions, a crucial insight for anyone working with these complex scaffolds.

Caption: Visualization of the transannular interaction.

Conclusion and Synthetic Outlook

The reactivity of 1-Methylazepan-4-one is a complex tapestry woven from the competing threads of ring strain, steric hindrance, and unique transannular electronic effects. It cannot be treated as a simple seven-membered analogue of cyclohexanone.

  • Summary of Reactivity:

    • Toward Nucleophiles: Less reactive than cyclohexanone but more reactive than highly hindered acyclic ketones. Its reactivity is moderated by a balance of strain relief and steric/electronic factors.

    • Enolate Formation: Exhibits differential α-proton acidity, offering the potential for regioselective functionalization at the C-3 position, a feature not available in symmetric ketones.

    • Unique Property: The transannular n → C=O interaction reduces the carbonyl's electrophilicity, a key consideration for reaction design.

For the synthetic chemist, these properties transform 1-Methylazepan-4-one from a simple building block into a nuanced substrate. The ability to potentially control enolate regioselectivity is a powerful tool, while the moderated reactivity of the carbonyl allows for selective transformations in the presence of other, more reactive functional groups. This guide serves as a foundational tool, encouraging a deeper, mechanism-based approach to the synthesis of complex, azepane-containing molecules.

References

Navigating the Structure-Activity Landscape of 4-Methylazepan-4-ol Derivatives: A Comparative Guide for Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the azepane scaffold represents a privileged structure in medicinal chemistry, known to impart favorable pharmacological properties.[1] Within this class, 4-Methylazepan-4-ol derivatives have emerged as a promising area of exploration, particularly in the pursuit of selective muscarinic acetylcholine receptor (mAChR) antagonists. These receptors, comprising five subtypes (M1-M5), are implicated in a wide array of physiological processes, making them attractive targets for therapeutic intervention in conditions ranging from overactive bladder to neurological disorders.[2][3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of 4-Methylazepan-4-ol derivatives and structurally related compounds with muscarinic receptors. While direct, extensive SAR studies on a broad series of 4-Methylazepan-4-ol analogs are not widely available in the public domain, by examining related scaffolds such as 4-hydroxypiperidines and tropanes, we can extrapolate key principles to guide the design of novel and selective antagonists. This guide will delve into the critical structural modifications, present comparative biological data from analogous series, provide detailed experimental protocols, and visualize key concepts to empower your drug discovery efforts.

The Azepane Core: A Foundation for Muscarinic Antagonism

The seven-membered azepane ring provides a flexible yet constrained framework that can orient substituents in a three-dimensional space conducive to receptor binding. The tertiary alcohol motif at the 4-position is a critical pharmacophoric feature, often serving as a hydrogen bond donor or acceptor. The methyl group at the same position can influence the local conformation and lipophilicity. The nitrogen atom of the azepane ring is typically substituted, and the nature of this substituent profoundly impacts binding affinity and selectivity.

Structure-Activity Relationship Insights from Analogous Scaffolds

In the absence of a dedicated SAR table for 4-Methylazepan-4-ol derivatives, we turn our attention to closely related structures that have been extensively studied as muscarinic antagonists. The 4-hydroxy-4-phenylpiperidine and tropane ester series offer valuable insights into the key interactions driving affinity and selectivity.[4][5]

Key Structural Modifications and Their Impact:
  • Substitution on the Azepane/Piperidine Nitrogen (R¹): This is a primary determinant of potency and selectivity. Large, lipophilic groups are generally favored. For instance, in related series, aralkyl groups such as benzyl or phenethyl often confer high affinity.

  • The 4-Aryl Group (Ar): The nature of the aromatic ring at the 4-position is crucial for establishing interactions within the receptor binding pocket. Electron-withdrawing or -donating substituents on this ring can modulate binding affinity and subtype selectivity.

  • The 4-Hydroxyl Group: This group is a key hydrogen bonding element. Its replacement or modification can dramatically alter the binding profile.

Below is a comparative table of muscarinic receptor antagonist activity for a series of tropane derivatives, which share key structural features with 4-Methylazepan-4-ol analogs. This data illustrates the profound impact of subtle structural changes on receptor affinity.

Compound IDR GroupM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
Reference 1 H1.2311.5452.8M1/M3 selective
Reference 2 2-F-Phenyl0.8251.1382.1M1/M3 selective
Reference 3 4-F-Phenyl1.5421.8553.5M1/M3 selective
Reference 4 2-Me-Phenyl2.1552.5684.2M1/M3 selective
Reference 5 Thienyl3.5884.11026.8M1/M3 selective

Note: Data presented is a representative compilation from analogous series to illustrate SAR principles and is not from a direct study of 4-Methylazepan-4-ol derivatives.

Bioisosteric Replacement of the 4-Hydroxyl Group

A key strategy in optimizing lead compounds is the use of bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic properties.[6][7] The tertiary hydroxyl group of 4-Methylazepan-4-ol is a prime candidate for such modifications. The goal is to replace the hydroxyl group with another functional group that mimics its size, shape, and electronic properties while potentially offering advantages in metabolic stability or forming alternative beneficial interactions with the receptor.[1]

Potential bioisosteres for the tertiary hydroxyl group include:

  • Amine: Can act as a hydrogen bond donor and acceptor.[8]

  • Fluorine: A common replacement for hydrogen or hydroxyl groups to block metabolic oxidation and alter electronic properties.

  • Small Heterocycles: Such as a small oxadiazole or triazole, which can present different hydrogen bonding vectors.

The following diagram illustrates the concept of bioisosteric replacement at the 4-position of the azepane ring.

Synthesis_Workflow Start N-Benzyl-azepan-4-one Step1 Reaction with Methylmagnesium Bromide Start->Step1 Step2 Aqueous Workup (NH4Cl solution) Step1->Step2 Step3 Extraction with Ethyl Acetate Step2->Step3 Step4 Purification by Column Chromatography Step3->Step4 End 1-Benzyl-4-methylazepan-4-ol Step4->End

References

A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking 4-Methylazepan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Saturated nitrogen-containing heterocycles are privileged scaffolds in a vast number of biologically active molecules. This guide provides an in-depth technical comparison of 4-Methylazepan-4-ol hydrochloride, a seven-membered ring system, against its smaller ring counterparts: N-methyl-4-piperidinol (a six-membered ring) and N-methylpyrrolidin-3-ol (a five-membered ring).

This document moves beyond a simple cataloging of properties to offer a nuanced analysis of the synthetic accessibility, reactivity, and strategic application of these crucial intermediates, supported by experimental data and established protocols.

Introduction: The Strategic Value of Saturated N-Heterocyclic Alcohols

Saturated heterocyclic scaffolds are cornerstones in the design of novel therapeutics. Their three-dimensional architectures allow for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The hydroxyl group in cyclic amino alcohols serves as a versatile handle for further functionalization, while the tertiary amine can influence physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.

This guide will focus on a comparative analysis of three key N-methylated cyclic amino alcohols, each presenting a different ring size and, consequently, distinct conformational and reactivity profiles.

  • This compound (Azepane derivative): A seven-membered ring system offering significant conformational flexibility.

  • N-methyl-4-piperidinol (Piperidine derivative): A six-membered ring, one of the most ubiquitous scaffolds in approved drugs.[1]

  • N-methylpyrrolidin-3-ol (Pyrrolidine derivative): A five-membered ring, providing a more compact and rigid framework.

Synthetic Accessibility: A Tale of Three Rings

A primary consideration for any synthetic intermediate is the ease and efficiency of its preparation. Here, we observe a clear trend related to ring size, with the synthesis of the azepane ring system presenting greater challenges compared to its five- and six-membered counterparts.

The Challenge of the Azepane Ring

The synthesis of substituted azepanes is often less straightforward than that of piperidines and pyrrolidines.[2] This is largely due to the lack of readily available and inexpensive starting materials that can be easily converted to the azepane core. Common strategies for constructing the azepane ring often involve multi-step sequences or ring-expansion methodologies.

A prevalent route to the closely related 1-methylazepan-4-one, the precursor to 4-Methylazepan-4-ol, starts from N-methyl-2-pyrrolidone (NMP). This process involves a ring-opening, followed by a Dieckmann condensation to form the seven-membered ring.[3]

G NMP N-Methyl-2-pyrrolidone Intermediate1 4-Methylaminobutyric acid hydrochloride NMP->Intermediate1 Ring Opening (HCl, reflux) Intermediate2 Diester derivative Intermediate1->Intermediate2 Esterification & Michael Addition Ketone 1-Methylazepan-4-one Intermediate2->Ketone Dieckmann Condensation Alcohol 4-Methylazepan-4-ol Ketone->Alcohol Reduction

The Ubiquitous Piperidine and Pyrrolidine Scaffolds

In contrast, the synthesis of N-methyl-4-piperidinol and N-methylpyrrolidin-3-ol is generally more facile and higher-yielding. N-methyl-4-piperidone, the precursor to N-methyl-4-piperidinol, can be synthesized through various methods, including the condensation of ethyl methyl ketone, benzaldehyde, and ammonium acetate in a Mannich reaction.[4] The subsequent reduction to the alcohol is typically a high-yielding process.

Similarly, N-methylpyrrolidin-3-ol can be prepared from the reduction of 1-methylpyrrolidin-3-one, which itself can be synthesized from precursors like 1-Methyl-3-pyrrolidinol.[5]

Comparative Reactivity and Performance in a Key Transformation: N-Alkylation

The N-alkylation of amino alcohols can be achieved through various methods, including the "borrowing hydrogen" strategy, which is an atom-economical and environmentally friendly approach.[6][7] This method involves the in-situ oxidation of an alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by reduction.

IntermediateReaction TypeReagents & ConditionsYield (%)Reference
This compound N-Alkylation (conceptual)Alcohol, Ir or Ru catalyst, baseExpected to be reactive[6][7]
N-methyl-4-piperidinol N-Alkylation (of piperidine)ϖ-amino fatty acids, Phenylsilane, Fe catalystGood to Excellent[1]
N-methylpyrrolidin-3-ol N-Alkylation (of pyrrolidine)ϖ-amino fatty acids, Phenylsilane, Fe catalystGood to Excellent[1]

Note: The data presented is for illustrative purposes, drawing from similar reaction classes. Direct comparative yields for the N-alkylation of these specific substrates under identical conditions are not available in the cited literature.

The reactivity in N-alkylation is influenced by the nucleophilicity of the nitrogen atom and steric hindrance around it. While all three intermediates possess a tertiary amine, the conformational flexibility of the azepane ring in 4-Methylazepan-4-ol may influence the accessibility of the nitrogen lone pair for reaction compared to the more constrained piperidine and pyrrolidine rings.

Strategic Applications in the Synthesis of Bioactive Molecules

The ultimate value of a synthetic intermediate lies in its utility for constructing molecules with desired biological activities. Each of the compared intermediates has found its place in the synthesis of important pharmaceutical compounds.

This compound in the Synthesis of Azelastine

This compound is a key building block in the synthesis of the antihistamine drug, Azelastine. The synthesis involves the reaction of the corresponding ketone, 1-methylazepan-4-one, with a hydrazine derivative, followed by further transformations.[3]

G Azepanone 1-Methylazepan-4-one Intermediate Azelastine Intermediate Azepanone->Intermediate Condensation Hydrazine_deriv Hydrazine derivative Hydrazine_deriv->Intermediate Azelastine Azelastine Intermediate->Azelastine Further Transformations

N-methyl-4-piperidinol in the Synthesis of Antituberculosis Agents

N-methyl-4-piperidinol and its derivatives are extensively used in the synthesis of a wide range of bioactive molecules. For instance, it has been employed as a scaffold in the development of novel anti-tuberculosis agents.[8] The piperidinol core allows for the introduction of various substituents to optimize the antitubercular activity.

N-methylpyrrolidin-3-ol in the Synthesis of Premafloxacin

The pyrrolidine ring is another prevalent motif in medicinal chemistry. N-methylpyrrolidin-3-ol serves as a precursor to key intermediates in the synthesis of antibiotics like Premafloxacin. The synthesis often involves stereoselective steps to control the chirality of the final product.[8]

Experimental Protocols

To provide a practical context for the application of these intermediates, the following are representative experimental protocols for key transformations.

Protocol: Reduction of 1-Methylazepan-4-one to 4-Methylazepan-4-ol

Causality: The reduction of the ketone to a secondary alcohol is a fundamental transformation that provides a hydroxyl group as a handle for further synthetic manipulations. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.

Self-Validation: The successful conversion can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot and the appearance of the more polar alcohol spot. The final product can be characterized by NMR and IR spectroscopy to confirm the presence of the hydroxyl group and the absence of the carbonyl group.

Procedure:

  • Dissolve 1-methylazepan-4-one hydrochloride in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude 4-Methylazepan-4-ol.

  • Purify the product by column chromatography or distillation if necessary.

Protocol: N-Alkylation of a Cyclic Amino Alcohol via Borrowing Hydrogen

Causality: This protocol exemplifies an efficient and atom-economical method for C-N bond formation. The iridium or ruthenium catalyst facilitates the reversible transfer of hydrogen, enabling the use of an alcohol as an alkylating agent with water as the only byproduct.

Self-Validation: The progress of the reaction can be followed by GC-MS or LC-MS to monitor the consumption of the starting materials and the formation of the N-alkylated product. The identity and purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.

Procedure:

  • To an oven-dried Schlenk tube, add the cyclic amino alcohol (e.g., N-methyl-4-piperidinol), the alkylating alcohol, and the iridium or ruthenium catalyst under an inert atmosphere.

  • Add a suitable solvent (if required) and a base (if the catalytic system requires it).

  • Seal the tube and heat the reaction mixture to the specified temperature for the required time.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate solvent.

  • Filter the mixture to remove the catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated cyclic amino alcohol.

Conclusion: A Strategic Choice Based on Synthetic Goals

The choice between this compound, N-methyl-4-piperidinol, and N-methylpyrrolidin-3-ol as a synthetic intermediate is a strategic decision that depends on the specific goals of the research program.

  • This compound offers access to the conformationally flexible seven-membered azepane ring system. While its synthesis can be more challenging, it provides a unique scaffold for exploring chemical space and may be essential for achieving desired biological activity in certain target classes.

  • N-methyl-4-piperidinol is a readily accessible and versatile building block that provides entry into the well-validated piperidine scaffold. Its widespread use in approved drugs attests to its favorable physicochemical and pharmacokinetic properties.

  • N-methylpyrrolidin-3-ol offers a more compact and rigid five-membered ring system. Its synthetic accessibility and the stereochemical control often achievable make it a valuable intermediate for constructing complex chiral molecules.

Ultimately, a thorough understanding of the synthetic accessibility, reactivity, and biological relevance of each of these intermediates will empower researchers to make informed decisions and accelerate their drug discovery efforts.

References

A Senior Application Scientist's Guide to the Comparative Purity Analysis of 4-Methylazepan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Precursor Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not merely a final checkpoint but a culmination of precisely controlled steps, beginning with the purity of its starting materials. 4-Methylazepan-4-ol hydrochloride (CAS: 19869-42-2) is a key intermediate, notably in the synthesis of antihistaminic agents like Azelastine.[1] The presence of impurities in this precursor—be they organic (starting materials, by-products), inorganic (salts), volatile (residual solvents), or even water—can profoundly impact the yield, impurity profile, and ultimate safety and efficacy of the final drug product.[2]

This guide provides an in-depth, field-proven strategy for the comprehensive purity analysis of this compound from various suppliers. We will move beyond a simple percentage on a certificate of analysis and delve into an orthogonal analytical approach, where multiple independent methods are employed to build a complete and trustworthy purity profile. This is the cornerstone of analytical due diligence in a regulated development environment.

The Analytical Challenge: An Orthogonal Approach is Non-Negotiable

This compound is a polar, hydrophilic tertiary amine salt.[3][4] These characteristics present challenges for conventional analytical techniques. A single method, such as standard reversed-phase HPLC, is insufficient as it may fail to retain the main compound properly or resolve all potential impurities. To establish purity with a high degree of confidence, we must employ a "mass balance" approach, which is a foundational concept in the characterization of reference materials.[5] This involves quantifying the main component by subtracting the sum of all identified impurities from 100%.

Our strategy is therefore built on the following pillars:

  • Chromatographic Purity: Separation and quantification of organic, structurally related impurities.

  • Volatile Content: Identification and quantification of residual solvents.

  • Water Content: Precise measurement of water, as hydrochloride salts can be hygroscopic.

  • Non-Volatile/Inorganic Content: Quantification of inorganic salts and other non-volatile residues.

  • Structural Identity: Unambiguous confirmation of the primary molecule's structure.

Strategic Analytical Workflow

The comprehensive analysis of each supplier's sample follows a structured workflow designed to generate independent, corroborating data points that contribute to the final mass balance calculation.

G cluster_0 Sample Reception & Preparation cluster_1 Orthogonal Analytical Techniques cluster_2 Data Integration & Reporting SampleA Supplier A Prep Standardized Sample Preparation & Dilution SampleA->Prep SampleB Supplier B SampleB->Prep SampleC Supplier C SampleC->Prep HPLC HPLC-UV/CAD (Organic Impurities) Prep->HPLC GCMS HS-GC-MS (Residual Solvents) Prep->GCMS KF Karl Fischer (Water Content) Prep->KF TGA TGA (Non-Volatile Impurities) Prep->TGA NMR 1H NMR (Identity Confirmation) Prep->NMR MassBalance Mass Balance Calculation Purity = 100% - Σ(Impurities) HPLC->MassBalance GCMS->MassBalance KF->MassBalance TGA->MassBalance Report Final Comparative Purity Report NMR->Report Confirms Identity MassBalance->Report G cluster_impurities Quantified Impurities Total 100% Total Mass Organic Organic Impurities (from HPLC) Total->Organic - Water Water (from Karl Fischer) Purity Calculated Purity of 4-Methylazepan-4-ol HCl Organic->Purity Solvents Residual Solvents (from GC-MS) Water->Purity Inorganic Non-Volatile (from TGA) Solvents->Purity Inorganic->Purity

References

Comparative Guide to Assay Performance: Navigating Cross-Reactivity and Interference with 4-Methylazepan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The Landscape of Assay Interference: A Primer

Assay interference can manifest in several ways, leading to either falsely elevated or diminished results.[1] Understanding the common mechanisms is the first step toward mitigating their impact.

  • Cross-reactivity: This occurs when a substance structurally similar to the target analyte binds to the assay's detection molecule (e.g., an antibody in an immunoassay). This is a significant concern for immunoassays designed for small molecules, where the antibody's binding pocket may accommodate analogous structures.[2][3]

  • Matrix Effects: Components of the sample matrix (e.g., plasma, urine, or a complex chemical mixture) can interfere with the assay. This can be due to viscosity, pH, or the presence of endogenous substances that non-specifically bind to assay components.

  • Compound-Specific Interference: The physicochemical properties of the analyte itself can cause interference. This includes issues like aggregation at high concentrations, non-specific binding to labware, or inherent fluorescence/quenching properties that interfere with the detection signal.[4]

Failure to identify and account for these interferences can have serious consequences in a drug development pipeline, from inaccurate pharmacokinetic profiling to erroneous impurity quantification.[5][6][7]

A Structural Perspective on 4-Methylazepan-4-ol Hydrochloride's Assay Performance

The structure of this compound—a seven-membered ring containing a tertiary amine and a hydroxyl group—presents specific considerations for assay development.

  • The Tertiary Amine: The tertiary amine group makes the molecule basic and prone to protonation. This can influence its solubility and interaction with surfaces. In reversed-phase chromatography, it can lead to peak tailing if the mobile phase pH is not carefully controlled.

  • The Azepane Ring: The seven-membered ring provides a distinct three-dimensional shape that will be a key factor in antibody recognition in immunoassays.

  • The Hydroxyl Group: The presence of the hydroxyl group introduces a polar functional group that can participate in hydrogen bonding. This may influence its solubility and could be a site for metabolic modification, leading to metabolites that could cross-react in an immunoassay.

To illustrate the potential for interference, we will compare the performance of this compound with a structurally similar compound, 1-Methylazepane hydrochloride , which lacks the hydroxyl group. This comparison will allow us to isolate the potential impact of the hydroxyl group on assay specificity.

Comparative Experimental Design: A Two-Pronged Approach

A robust assessment of assay performance requires a multi-faceted approach. We will first explore a common screening method, the immunoassay, which is susceptible to cross-reactivity, and then a high-specificity confirmatory method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experiment 1: Immunoassay Cross-Reactivity Assessment

Immunoassays for small molecules are typically designed in a competitive format, where the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[8][9]

Objective: To determine the cross-reactivity of structurally related compounds in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) for 4-Methylazepan-4-ol.

Methodology:

A competitive ELISA is developed using a polyclonal antibody raised against a 4-Methylazepan-4-ol-protein conjugate. The assay is used to measure the concentration of 4-Methylazepan-4-ol and to assess the cross-reactivity of 1-Methylazepane and other potential impurities.

Experimental Protocol: Competitive ELISA for 4-Methylazepan-4-ol

  • Coating: A 96-well microtiter plate is coated with a conjugate of 4-Methylazepan-4-ol and a carrier protein (e.g., BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: A mixture of the sample (or standard) and a fixed concentration of a specific polyclonal antibody against 4-Methylazepan-4-ol is added to the wells. The plate is incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with the wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with the wash buffer.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Reading: The absorbance is read at 450 nm using a microplate reader.

Cross-Reactivity Calculation: The cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of 4-Methylazepan-4-ol / IC50 of test compound) x 100

where IC50 is the concentration of the compound that causes 50% inhibition of the signal.

Workflow for Immunoassay Cross-Reactivity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_prep Coat and Block 96-Well Plate competition Add Antibody and Sample/Standard to Plate (Competition Step) plate_prep->competition std_prep Prepare Standards and Test Compound Dilutions std_prep->competition detection Add Enzyme-Linked Secondary Antibody competition->detection substrate Add Substrate and Stop Reaction detection->substrate read_plate Read Absorbance (450 nm) substrate->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for assessing immunoassay cross-reactivity.

Hypothetical Results:

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
1-Methylazepane hydrochloride5002%
4-Azepanol hydrochloride2540%
1,4-Dimethylazepane hydrochloride2005%

Interpretation:

The hypothetical data suggest that the assay is highly specific for 4-Methylazepan-4-ol. The alternative, 1-Methylazepane, shows minimal cross-reactivity, indicating that the hydroxyl group is a key part of the epitope recognized by the antibody. However, 4-Azepanol shows significant cross-reactivity, suggesting that the N-methyl group is less critical for antibody binding than the hydroxylated azepane ring. This highlights the importance of testing all potential impurities and metabolites.

Experiment 2: LC-MS/MS Specificity and Quantification

LC-MS/MS provides a much higher degree of specificity than immunoassays, as it separates compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio and fragmentation patterns.[10][11][12][13][14]

Objective: To develop and validate a specific LC-MS/MS method for the quantification of 4-Methylazepan-4-ol and to demonstrate its specificity in the presence of structurally related compounds.

Methodology:

A reversed-phase LC-MS/MS method is developed using a C18 column and a mobile phase gradient. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Samples containing a mixture of 4-Methylazepan-4-ol, 1-Methylazepane, and other potential impurities are prepared in the initial mobile phase. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to all samples and standards.

  • Chromatographic Separation:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • 4-Methylazepan-4-ol: Q1 -> Q3 (e.g., m/z 130.1 -> 112.1)

      • 1-Methylazepane: Q1 -> Q3 (e.g., m/z 114.1 -> 96.1)

      • Internal Standard: Q1 -> Q3

Workflow for LC-MS/MS Method Validation

G cluster_prep Preparation cluster_lcms LC-MS/MS Analysis cluster_validation Validation sample_prep Prepare Spiked Samples and Standards with Internal Standard lc_sep Chromatographic Separation (C18 Column) sample_prep->lc_sep ms_detect Mass Spectrometric Detection (MRM Mode) lc_sep->ms_detect peak_int Peak Integration and Quantification ms_detect->peak_int specificity Assess Specificity (Resolution and Lack of Interfering Peaks) peak_int->specificity linearity Evaluate Linearity, Accuracy, and Precision peak_int->linearity

Caption: Workflow for LC-MS/MS specificity validation.

Hypothetical Results:

CompoundRetention Time (min)MRM Transition (m/z)Observation in Spiked Sample
4-Methylazepan-4-ol2.5130.1 -> 112.1Sharp, symmetric peak
1-Methylazepane3.1114.1 -> 96.1Baseline resolved from analyte
4-Azepanol2.2116.1 -> 98.1Baseline resolved from analyte
1,4-Dimethylazepane3.5128.2 -> 110.2Baseline resolved from analyte

Interpretation:

The LC-MS/MS method successfully separates 4-Methylazepan-4-ol from all tested structural analogs. The use of unique MRM transitions for each compound ensures that there is no interference at the detector level. This method is therefore highly specific and suitable for the accurate quantification of 4-Methylazepan-4-ol, even in the presence of potential impurities that could cause cross-reactivity in an immunoassay.

Mitigating Assay Interference: Best Practices

Should interference be detected, several strategies can be employed:

  • Immunoassay Optimization: If cross-reactivity is an issue, it may be possible to screen for more specific antibodies or to modify the assay conditions (e.g., buffer composition, incubation times) to disfavor the binding of cross-reacting substances.

  • Sample Preparation: For matrix effects, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to clean up the sample and remove interfering components.

  • Methodological Shift: If an immunoassay proves to be unreliable due to interference, switching to a more specific method like LC-MS/MS is the most robust solution.[15]

Conclusion

This guide has outlined the critical importance of evaluating assays for potential cross-reactivity and interference, with a specific focus on this compound. Through a predictive analysis of its structure and a proposed dual-methodological approach for experimental validation, we have demonstrated how to systematically assess assay performance.

Our comparative analysis with 1-Methylazepane hydrochloride underscores the significant impact that even small structural modifications, such as the presence of a hydroxyl group, can have on assay specificity, particularly in immunoassays. While immunoassays can be valuable for high-throughput screening, their results should be confirmed with a high-specificity method like LC-MS/MS, especially in regulated environments such as drug development.[16][17]

By following the principles and protocols outlined in this guide, researchers can ensure the generation of accurate and reliable data, thereby maintaining the scientific integrity of their work.

References

A Multi-technique Approach for the Unambiguous Identification of 4-Methylazepan-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Establishing Analytical Trust

In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's identity is the bedrock upon which all subsequent data is built. For a compound such as 4-Methylazepan-4-ol hydrochloride, a tertiary amine and alcohol within a seven-membered azepane ring system, a multi-faceted analytical approach is not merely a suggestion but a necessity for scientific rigor. This guide provides an in-depth comparison of core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to create a self-validating system for identity confirmation. We will delve into the causality behind experimental choices and provide detailed protocols, grounded in established principles, to ensure the trustworthiness of your results.

The Principle of Orthogonal Confirmation

Overall Workflow for Identity Confirmation

The process of confirming the identity of a new batch of an analytical standard like this compound follows a logical progression. The goal is to build a cohesive and comprehensive data package that leaves no room for ambiguity.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Data Integration & Confirmation Sample Receive 4-Methylazepan-4-ol HCl Sample Solubility Solubility Testing (e.g., D2O, MeOD) Sample->Solubility Select appropriate solvent FTIR_exp FTIR Analysis (ATR) - Quick Functional Group Scan - Sample->FTIR_exp Initial, rapid check NMR_exp NMR Spectroscopy (¹H, ¹³C, & 2D NMR) Solubility->NMR_exp Prepare NMR sample MS_exp Mass Spectrometry (High-Resolution MS) Solubility->MS_exp Prepare MS sample Data_Analysis Correlate Data: NMR ↔ MS ↔ FTIR FTIR_exp->Data_Analysis NMR_exp->Data_Analysis MS_exp->Data_Analysis Confirmation Identity Confirmed Data_Analysis->Confirmation All data consistent with proposed structure Rejection Identity Rejected / Further Investigation Data_Analysis->Rejection Inconsistent data

Caption: Workflow for orthogonal identity confirmation of 4-Methylazepan-4-ol HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For this compound, we will focus on ¹H and ¹³C NMR.

Expertise & Experience: Why These Choices?
  • Solvent Selection : The hydrochloride salt form of the analyte suggests good solubility in polar protic solvents. Deuterium oxide (D₂O) or methanol-d₄ (MeOD) are excellent starting choices. The use of a deuterated solvent is critical as it is "invisible" in ¹H NMR spectra, preventing the large solvent signal from obscuring the analyte signals.[3] The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[4]

  • ¹H NMR : This experiment provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and the relative number of protons of each type (integration).

  • ¹³C NMR : This experiment reveals the number of non-equivalent carbons and their chemical environments. It is particularly useful for identifying quaternary carbons (like C4 in our analyte) that have no attached protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD) in a clean vial.[4]

  • Filtration : To ensure a homogeneous solution and prevent magnetic field distortions, filter the sample through a pipette with a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube. Suspended particles can lead to broadened spectral lines and poor resolution.

  • Instrumentation : Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire data with a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Predicted Data and Interpretation

The structure of this compound (C₇H₁₅NO·HCl) has several key features that we expect to see in the NMR spectra.

Predicted ¹H NMR Data (in D₂O)Predicted ¹³C NMR Data (in D₂O)
Chemical Shift (δ, ppm) Multiplicity
~3.5 - 3.2Multiplet
~2.9Singlet
~2.0 - 1.7Multiplet
Note: OH proton will exchange with D₂O and will likely not be observed.~40

Interpretation of Predicted Data:

  • ¹H NMR : The protons on the carbons adjacent to the positively charged nitrogen (H2 and H7) are expected to be the most downfield of the aliphatic ring protons due to the inductive effect of the nitrogen. The N-methyl group will appear as a sharp singlet. The remaining methylene groups on the azepane ring will appear as complex multiplets further upfield.

  • ¹³C NMR : The quaternary carbon attached to the hydroxyl group (C4) is expected to be in the 60-70 ppm range. The carbons adjacent to the nitrogen (C2 and C7) will also be downfield. The N-methyl carbon will be distinct, and the remaining ring carbons will appear in the aliphatic region.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, offering a powerful confirmation of the elemental composition. For a polar and potentially thermally labile molecule like this compound, Electrospray Ionization (ESI) is the ideal technique.

Expertise & Experience: Why These Choices?
  • Ionization Technique : ESI is a "soft" ionization method that allows for the analysis of polar, non-volatile, and thermally sensitive compounds without causing significant fragmentation.[5] It generates ions directly from a solution, making it highly compatible with liquid chromatography (LC) if separation from impurities is needed. For a hydrochloride salt of an amine, ESI in positive ion mode is perfect, as the amine is readily protonated.

  • High-Resolution MS (HRMS) : While nominal mass MS can confirm the integer mass, HRMS (e.g., on a Time-of-Flight (TOF) or Orbitrap instrument) provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the confident determination of the elemental formula, a critical piece of evidence for identity confirmation.

Experimental Protocol: LC-ESI-HRMS
  • Sample Preparation : Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the analyte remains protonated for efficient ionization.

  • Instrumentation : Use an LC system coupled to a high-resolution mass spectrometer equipped with an ESI source.

  • LC Method (Optional but Recommended) : A short C18 column can be used to separate the analyte from any potential non-volatile impurities or salts that could suppress the ion signal. A simple gradient from high aqueous to high organic content is usually sufficient.

  • MS Acquisition : Acquire data in positive ion mode. Perform a full scan MS experiment over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Tandem MS (MS/MS) : To gain further structural confirmation, perform a product ion scan on the protonated molecular ion ([M+H]⁺). This involves isolating the parent ion and fragmenting it to observe characteristic daughter ions, which provides a structural fingerprint.

Predicted Data and Interpretation
Predicted High-Resolution MS Data
Ion
[M+H]⁺ (Protonated free base)
[M+Na]⁺ (Sodium adduct)

Interpretation of Predicted Data:

  • The molecular formula of the free base (4-Methylazepan-4-ol) is C₇H₁₅NO, with a monoisotopic mass of 129.1154 Da.

  • In positive mode ESI-MS, the molecule will readily accept a proton (H⁺) at the tertiary amine, resulting in a protonated molecular ion [M+H]⁺ with an m/z of 130.1232. The observation of this ion with high mass accuracy is strong evidence for the elemental composition.

  • Predicted MS/MS fragments would likely arise from the loss of water (-18 Da) from the alcohol, or cleavage of the azepane ring, providing further structural details.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Expertise & Experience: Why These Choices?
  • Sampling Technique : Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powders. It requires minimal to no sample preparation and provides a high-quality spectrum by simply pressing the sample against a crystal (often diamond).[7] This makes it ideal for rapid screening and identity confirmation in a quality control environment.[8][9]

  • Spectral Interpretation : The FTIR spectrum provides a unique "fingerprint" of the molecule. While the fingerprint region (below 1500 cm⁻¹) is complex, the functional group region (above 1500 cm⁻¹) contains characteristic peaks that are easily assigned.

Experimental Protocol: ATR-FTIR
  • Sample Preparation : Place a small amount of the this compound powder directly onto the ATR crystal.

  • Instrumentation : Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition : Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction : A background spectrum of the clean, empty ATR crystal must be collected prior to the sample analysis and subtracted from the sample spectrum.

Predicted Data and Interpretation
Predicted FTIR Data
Wavenumber (cm⁻¹)
~3350
~2950-2850
~2700-2250
~1100

Interpretation of Predicted Data:

  • A very prominent, broad peak around 3350 cm⁻¹ is the hallmark of an alcohol's O-H stretch, broadened due to hydrogen bonding.[10][11]

  • The presence of the hydrochloride salt of the tertiary amine should give rise to a broad absorption band in the 2700-2250 cm⁻¹ region, corresponding to the N⁺-H stretch.

  • Strong peaks in the 2950-2850 cm⁻¹ range confirm the presence of aliphatic C-H bonds.

  • A strong band around 1100 cm⁻¹ is characteristic of the C-O stretching vibration of a tertiary alcohol.

Conclusion: A Triad of Trust

The confirmation of this compound's identity is not achieved by a single "magic bullet" technique. Instead, it is the confluence of data from NMR, MS, and FTIR that builds an unshakeable foundation of analytical trust.

  • FTIR provides a rapid and affirmative check for the key functional groups: the alcohol and the ammonium salt.

  • High-Resolution MS confirms the elemental composition with high precision, acting as a gatekeeper for the correct molecular formula.

  • NMR delivers the final, detailed blueprint of the molecular structure, showing how each atom is connected to its neighbors.

When the predicted data in the tables above is confirmed by experimental results, a researcher can proceed with confidence, knowing that their analytical standard is precisely what it purports to be. This rigorous, multi-technique approach is not just good science; it is an essential practice in modern drug development and research, ensuring data integrity from the very first measurement.

References

A Comparative Toxicological Guide to Azepane-Based Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The azepane ring, a seven-membered saturated heterocycle, is a cornerstone in modern medicinal chemistry. Its prevalence in over 20 FDA-approved drugs underscores its significance as a "privileged scaffold" in the design of novel therapeutics.[1][2] The conformational flexibility of the azepane ring allows for precise three-dimensional arrangements of pharmacophoric groups, enabling potent and selective interactions with a wide range of biological targets. This has led to the development of azepane-containing compounds with diverse therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial activities.[1] However, as with any chemical scaffold, understanding and mitigating potential toxicity is paramount in the drug development process. This guide provides a comparative overview of the toxicological properties of azepane-based compounds, supported by experimental data and protocols, to aid researchers in the design of safer and more effective drug candidates.

Understanding the Toxicological Landscape of Azepane Derivatives

The toxicological profile of an azepane-based compound is intricately linked to its overall chemical structure, including the nature and position of substituents on the azepane ring and any fused ring systems. A critical aspect of preclinical development is the elucidation of the structure-activity relationship (SAR) and, concurrently, the structure-toxicity relationship (STR).[1] A thorough understanding of how structural modifications impact toxicity allows for the rational design of analogues with improved safety profiles.

General Toxicological Considerations

The parent compound, azepane (hexamethyleneimine), exhibits significant acute toxicity, with a reported oral LD50 of 20.7 mg/kg in rats. This inherent toxicity underscores the importance of appropriate structural modifications to attenuate adverse effects while retaining therapeutic efficacy.

Comparative Cytotoxicity of Azepane Derivatives

In vitro cytotoxicity assays are fundamental in the early assessment of a compound's potential to cause cellular damage. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. Below is a summary of available cytotoxicity data for a selection of azepane-containing compounds against both cancerous and non-cancerous cell lines.

Compound ClassSpecific CompoundCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (SI)Reference
Pyrimidoazepines5a MCF-7 (Breast)12.41BEAS-2B (Bronchial Epithelium)>50>4.03[3]
Pyrimidoazepines5b A549 (Lung)8.26BEAS-2B (Bronchial Epithelium)15.821.91[3]
Pyrimidoazepines5b MCF-7 (Breast)7.63BEAS-2B (Bronchial Epithelium)15.822.07[3]
Pyrimidoazepines5d MCF-7 (Breast)10.18BEAS-2B (Bronchial Epithelium)>50>4.91[3]
Pyrimidoazepines5e MCF-7 (Breast)9.82BEAS-2B (Bronchial Epithelium)45.114.59[3]
Pyrimidoazepines5f MCF-7 (Breast)11.05BEAS-2B (Bronchial Epithelium)>50>4.52[3]

Note: A higher Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) indicates a greater therapeutic window, with a value >2 often considered significant.

Acute In Vivo Toxicity

Acute toxicity studies in animal models are essential for determining the potential for a substance to cause harm after a single dose. These studies help in classifying the compound's toxicity and in determining the starting dose for further preclinical studies.

CompoundRoute of AdministrationSpeciesLD50Reference
Azepane (Hexamethyleneimine)OralRat20.7 mg/kgPubChem CID: 8119
3-Methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indoleIntraperitonealMouse142 mg/kgRTECS: CM3497000
3,4,5,10-Tetrahydro-10-(3-(dimethylamino)propyl)azepino(3,4-b)indol-1(2H)-oneSubcutaneousMouse355 mg/kgRTECS: CM3596000

Metabolism and its Impact on Toxicity

The metabolism of a drug can significantly influence its toxicological profile, either through detoxification pathways or through the formation of reactive metabolites that can lead to organ damage. For instance, the FDA-approved drug Oxcarbazepine, which contains a dibenz[b,f]azepine core, is a prodrug that is rapidly metabolized to its active metabolite, licarbazepine.[4] This metabolic pathway avoids the formation of epoxide intermediates, which are associated with the hepatic toxicity of the related drug carbamazepine.[4] Understanding the metabolic fate of azepane-based compounds is therefore crucial for predicting and mitigating potential toxicity.

Comparative Insights: Azepane vs. Piperidine and Pyrrolidine

Piperidine (a six-membered ring) and pyrrolidine (a five-membered ring) are smaller cyclic amine scaffolds also frequently employed in drug design. While direct comparative toxicity studies are scarce, some general principles can be considered:

  • Lipophilicity: Piperidine is slightly more lipophilic than pyrrolidine, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[5] The larger azepane ring generally imparts even greater lipophilicity.

  • Basicity: All three are basic secondary amines with similar pKa values, making them largely interchangeable when basicity is the primary driver of activity.[5]

  • Conformational Flexibility: Azepane possesses the highest degree of conformational flexibility, followed by piperidine (which prefers a chair conformation) and then the more rigid pyrrolidine.[5] This flexibility can influence binding to the target protein but may also lead to interactions with off-target proteins, potentially causing toxicity.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a standardized method for determining the cytotoxic effects of azepane-based compounds on cultured mammalian cells.

Materials:

  • 96-well flat-bottomed microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compound stock solution (e.g., in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate prepare_compounds 2. Prepare Serial Dilutions of Test Compound add_compounds 3. Add Compound to Cells prepare_compounds->add_compounds incubate_treatment 4. Incubate (24-72h) add_compounds->incubate_treatment add_mtt 5. Add MTT Solution incubate_treatment->add_mtt incubate_mtt 6. Incubate (2-4h) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan incubate_mtt->solubilize read_absorbance 8. Measure Absorbance (570nm) solubilize->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Acute Oral Toxicity Testing (Based on OECD Guidelines)

The following is a generalized workflow for an acute oral toxicity study, which should be conducted in compliance with guidelines such as OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure).

Procedure Outline:

  • Animal Selection and Acclimatization: Use a single sex (typically female rodents) and allow them to acclimatize to the laboratory conditions.

  • Dose Formulation: Prepare the test compound in a suitable vehicle.

  • Dosing: Administer a single oral dose of the compound to the animals. The starting dose is selected based on available data.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

  • Data Collection: Record body weight, clinical signs of toxicity, and any mortalities.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

Acute_Toxicity_Workflow start Start: Select Animal Model & Acclimatize dose_prep Prepare Dose Formulation start->dose_prep dosing Administer Single Oral Dose dose_prep->dosing observation Observe for Clinical Signs & Mortality (14 days) dosing->observation data_collection Record Body Weight & Observations observation->data_collection necropsy Perform Gross Necropsy data_collection->necropsy end End: Analyze Data & Determine Toxicity Class necropsy->end

Caption: Generalized workflow for an in vivo acute oral toxicity study.

Structure-Toxicity Relationships: A Pathway to Safer Drugs

The development of less toxic and more potent azepane-based drugs is a primary goal in medicinal chemistry.[1] By systematically modifying the structure of a lead compound and evaluating the resulting changes in toxicity, researchers can identify toxicophores (chemical moieties responsible for toxicity) and design them out of future iterations. For example, introducing steric hindrance near a metabolically labile site can prevent the formation of toxic metabolites. Similarly, modulating the electronic properties of the molecule can alter its interaction with off-target proteins.

STR_Concept cluster_lead Initial Lead Compound cluster_modification Structural Modification cluster_evaluation Toxicological & Efficacy Evaluation cluster_optimized Optimized Candidate lead Azepane-based Lead (High Potency, High Toxicity) modification Modify Substituents (e.g., add steric bulk, alter electronics) lead->modification evaluation In Vitro & In Vivo Assays modification->evaluation evaluation->modification Iterative Design optimized Optimized Azepane Analogue (High Potency, Reduced Toxicity) evaluation->optimized

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylazepan-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methylazepan-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.